16-phenylhexadecanoic Acid
Description
Properties
IUPAC Name |
16-phenylhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c23-22(24)20-16-11-9-7-5-3-1-2-4-6-8-10-13-17-21-18-14-12-15-19-21/h12,14-15,18-19H,1-11,13,16-17,20H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCNMXMQLKDGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371870 | |
| Record name | 16-phenylhexadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19629-78-8 | |
| Record name | 16-phenylhexadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 16-Phenylhexadecanoic Acid: Synthesis, Biological Activity, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Phenylhexadecanoic acid is a synthetic, long-chain fatty acid characterized by a terminal phenyl group. This modification of the alkyl chain introduces a bulky, aromatic moiety that can significantly alter the molecule's physicochemical properties and biological interactions compared to its saturated counterpart, palmitic acid. While not as extensively studied as other fatty acids, emerging research has highlighted its potential in the fields of oncology and parasitology, making it a molecule of growing interest for drug discovery and development. This guide provides a comprehensive overview of its synthesis, known biological activities, and potential mechanisms of action, offering a foundational resource for researchers exploring its therapeutic and investigational applications.
Chemical Properties and Structure
This compound is an intriguing molecule for researchers due to its unique structure, which marries a long aliphatic chain with an aromatic ring. This combination imparts distinct physicochemical characteristics that influence its behavior in biological systems.
Structural Information
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 19629-78-8 | [1] |
| Molecular Formula | C22H36O2 | N/A |
| Molecular Weight | 332.52 g/mol | N/A |
| Canonical SMILES | C1=CC=C(C=C1)CCCCCCCCCCCCCCCC(=O)O | N/A |
Synthesis of this compound
A detailed, multi-step synthesis of this compound has been described in the scientific literature. The following protocol is adapted from a published total synthesis of ω-phenyl fatty acids.
Experimental Protocol: Total Synthesis
This synthesis involves the creation of a key intermediate, 16-phenyl-6-hexadecyn-1-ol, followed by its hydrogenation and subsequent oxidation to yield the final product.
Step 1: Synthesis of 16-phenyl-6-hexadecyn-1-ol
-
Materials: 6-(Tetrahydropyran-2-yloxy)hex-1-yne, 1-bromo-10-phenyldecane, n-butyllithium (n-BuLi), Tetrahydrofuran (THF), Pyridinium p-toluenesulfonate (PPTS), Ethanol (EtOH).
-
Procedure:
-
Dissolve 6-(tetrahydropyran-2-yloxy)hex-1-yne in anhydrous THF and cool to -78°C under an inert atmosphere.
-
Add n-BuLi dropwise and stir the mixture for 1 hour at the same temperature.
-
Add a solution of 1-bromo-10-phenyldecane in THF and allow the reaction to warm to room temperature, stirring for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the resulting residue in ethanol and add PPTS. Stir the mixture at 55°C for 2 hours to remove the THP protecting group.
-
Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield 16-phenyl-6-hexadecyn-1-ol.
-
Step 2: Hydrogenation to 16-Phenylhexadecan-1-ol
-
Materials: 16-phenyl-6-hexadecyn-1-ol, Palladium on carbon (10% Pd/C), Ethanol (EtOH).
-
Procedure:
-
Dissolve 16-phenyl-6-hexadecyn-1-ol in ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 16-phenylhexadecan-1-ol.
-
Step 3: Oxidation to this compound
-
Materials: 16-Phenylhexadecan-1-ol, Pyridinium dichromate (PDC), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 16-phenylhexadecan-1-ol in anhydrous DMF.
-
Add PDC in portions and stir the reaction mixture at room temperature for 48 hours.
-
Pour the reaction mixture into water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
-
Caption: Synthetic pathway for this compound.
Biological Activity and Potential Applications
The terminal phenyl group of this compound makes it a subject of interest for its potential interactions with biological targets. Recent studies have explored its efficacy in oncology and as an anti-parasitic agent.
Anticancer Activity
Research has demonstrated the cytotoxic effects of ω-phenyl fatty acids against various cancer cell lines.
-
A549 Human Lung Carcinoma Cells: The cytotoxicity of this compound has been evaluated against the A549 human lung adenocarcinoma cell line. While a related compound, 16-phenyl-6-hexadecynoic acid, showed an IC50 of 18 ± 1 μM, further investigation is needed to fully characterize the specific activity of the saturated analog. Studies on other fatty acids suggest that they can induce apoptosis and autophagy in A549 cells.[2]
Anti-leishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The unique biochemistry of these organisms presents opportunities for targeted drug development.
-
Leishmania infantum : this compound has shown cytotoxicity against both the promastigote (IC50 = 60-70 μM) and amastigote (IC50 = 3-6 μM) forms of Leishmania infantum. Notably, it exhibited low toxicity towards murine splenocytes, suggesting a degree of selectivity for the parasite.
-
Mechanism of Action Studies: The compound was investigated as an inhibitor of Leishmania donovani topoisomerase IB (LdTopIB), an essential enzyme for the parasite's survival.[3][4][5] However, it did not stabilize the cleavage complexes between the enzyme and DNA, indicating that its anti-leishmanial activity likely proceeds through a different mechanism.[6][7]
Potential Mechanisms of Action
The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, based on its structure and the known functions of other fatty acids, several hypotheses can be proposed.
-
Membrane Disruption: The amphipathic nature of fatty acids allows them to interact with and disrupt cellular membranes. The bulky phenyl group could enhance this effect, particularly in the context of the unique membrane composition of parasites like Leishmania.
-
Enzyme Inhibition: While it did not inhibit LdTopIB in the manner tested, the possibility of it inhibiting other essential enzymes in cancer cells or parasites remains. The phenyl moiety could facilitate binding to hydrophobic pockets in enzyme active sites.
-
Metabolic Interference: Fatty acids are central to cellular metabolism. It is plausible that this compound could interfere with fatty acid metabolism or other metabolic pathways crucial for the survival of cancer cells or parasites.
Caption: Biological activities of this compound.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its demonstrated activity against Leishmania infantum at low micromolar concentrations, coupled with low toxicity to mammalian cells, warrants further investigation into its potential as an anti-parasitic drug. The preliminary indications of anticancer activity also suggest that a broader screening against a panel of cancer cell lines could reveal further therapeutic opportunities.
Future research should focus on:
-
Elucidating the precise mechanism of its anti-leishmanial and potential anticancer effects.
-
Conducting structure-activity relationship (SAR) studies to optimize its potency and selectivity.
-
Performing in vivo studies to evaluate its efficacy and pharmacokinetic profile in animal models.
-
Comprehensive toxicological profiling to establish a clear safety profile.
References
-
Lee, H., Baek, K.-H., Phan, T.-N., Park, I. S., Lee, S., Kim, J., & No, J. H. (2021). Discovery of Leishmania donovani topoisomerase IB selective inhibitors by targeting protein-protein interactions between the large and small subunits. Biochemical and Biophysical Research Communications, 569, 193–198. [Link]
-
Indian Journal of Physiology and Allied Sciences. (2022). DNA Topoisomerase as Drug Target in unicellular protozoan parasite Leishmania donovani. Indian Journal of Physiology and Allied Sciences, 74(2). [Link]
-
Bandyopadhyay, K., Mandal, S., Roy, A., & Majumder, H. K. (2006). An insight into the mechanism of inhibition of unusual bi-subunit topoisomerase I from Leishmania donovani by 3,3'-di-indolylmethane, a novel DNA topoisomerase I poison with a strong binding affinity to the enzyme. The Biochemical journal, 396(2), 341–349. [Link]
-
Villa, H., Castaño, D., & Saravia, N. G. (2007). Deletion Study of DNA Topoisomerase IB from Leishmania donovani: Searching for a Minimal Functional Heterodimer. PLoS ONE, 2(11), e1162. [Link]
-
Bodley, A. L., & Shapiro, T. A. (2006). Leishmania donovani: differential activities of classical topoisomerase inhibitors and antileishmanials against parasite and host cells at the level of DNA topoisomerase I and in cytotoxicity assays. Experimental parasitology, 112(1), 21–30. [Link]
-
Nowak, G., Kandefer-Szerszeń, M., & Rzeski, W. (2014). Polyunsaturated fatty acids potentiate cytotoxicity of cisplatin in A549 cells. Postepy higieny i medycyny doswiadczalnej (Online), 68, 1436–1443. [Link]
-
Zhao, Y., Wang, C., & Zhang, H. (2014). ω-3 polyunsaturated fatty acids inhibit the proliferation of the lung adenocarcinoma cell line A549 in vitro. Molecular medicine reports, 9(2), 523–527. [Link]
Sources
- 1. This compound | 19629-78-8 [amp.chemicalbook.com]
- 2. ω-3 polyunsaturated fatty acids inhibit the proliferation of the lung adenocarcinoma cell line A549 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Leishmania donovani topoisomerase IB selective inhibitors by targeting protein-protein interactions between the large and small subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpas.org [ijpas.org]
- 5. Deletion Study of DNA Topoisomerase IB from Leishmania donovani: Searching for a Minimal Functional Heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight into the mechanism of inhibition of unusual bi-subunit topoisomerase I from Leishmania donovani by 3,3'-di-indolylmethane, a novel DNA topoisomerase I poison with a strong binding affinity to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leishmania donovani: differential activities of classical topoisomerase inhibitors and antileishmanials against parasite and host cells at the level of DNA topoisomerase I and in cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 16-Phenylhexadecanoic Acid
Introduction: Exploring the Interface of Aromatic and Aliphatic Moieties
In the landscape of lipid chemistry, fatty acids bearing terminal functional groups, often referred to as ω-functionalized fatty acids, represent a class of molecules with significant potential in materials science, pharmacology, and biotechnology. 16-Phenylhexadecanoic acid, a long-chain fatty acid with a phenyl group at the terminal (ω) position, is a noteworthy member of this class. Its structure, which marries a hydrophobic sixteen-carbon aliphatic chain with an aromatic phenyl ring and a polar carboxylic acid head group, imparts unique amphiphilic and electronic properties.
This technical guide provides a comprehensive overview of the chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, physicochemical characteristics, spectroscopic signature, and known biological activities, offering a foundational understanding for its application in scientific research. While a known compound, detailed public data on this compound remains somewhat specialized; this guide synthesizes available information and provides expert interpretation based on established chemical principles.[1] Short-chain ω-phenylalkanoic acids are known to occur in nature, found in substances like propolis and mammalian exocrine secretions.[2] The longer-chain derivatives, such as this compound, are primarily products of synthetic chemistry, designed to probe and modulate biological systems or create novel materials.[1][2]
Chemical Synthesis: A Multi-Step Pathway
The synthesis of this compound can be achieved through a multi-step chemical pathway, as has been described in the scientific literature.[1] The following protocol is based on a reported total synthesis, providing a robust method for obtaining this compound in the laboratory.[1] The causality behind each step is explained to provide a deeper understanding of the synthetic strategy.
Experimental Protocol: Synthesis of this compound
This synthesis involves the construction of the full carbon skeleton followed by the reduction of an internal alkyne to the saturated aliphatic chain.
Step 1: Synthesis of 10-Bromodecan-1-ol The synthesis begins with the protection of one of the hydroxyl groups of a diol, followed by bromination of the other. This differential protection is a common strategy in organic synthesis to achieve regioselectivity.
Step 2: Synthesis of (10-Bromodecyl)oxy)(tert-butyl)dimethylsilane The free hydroxyl group is then protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether. This protecting group is chosen for its stability under the conditions of the subsequent steps and its ease of removal later in the synthesis.
Step 3: Alkylation of Phenylacetylene The protected bromoalkane is coupled with a phenyl-containing building block. In this case, the lithium salt of phenylacetylene (generated by deprotonation with a strong base like n-butyllithium) acts as a nucleophile, displacing the bromide to form a new carbon-carbon bond. This step introduces the terminal phenyl group and an internal alkyne.
Step 4: Deprotection of the Hydroxyl Group The TBDMS protecting group is removed under acidic conditions or with a fluoride source (e.g., TBAF) to reveal the primary alcohol.
Step 5: Oxidation to the Carboxylic Acid The primary alcohol is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as Jones reagent or a two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation. This step establishes the carboxylic acid functionality.
Step 6: Hydrogenation of the Alkyne The final step is the reduction of the internal alkyne to a saturated alkane. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. This step saturates the carbon chain to yield the final product, this compound.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Physicochemical Properties
The physicochemical properties of this compound are dictated by its molecular structure: a long, nonpolar aliphatic chain and phenyl group, and a polar carboxylic acid group.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₆O₂ | Calculated |
| Molecular Weight | 332.52 g/mol | Calculated |
| Appearance | White solid (Predicted) | Inferred |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Predicted to be soluble in nonpolar organic solvents (e.g., hexane, ether) and polar organic solvents (e.g., ethanol, DMSO). Predicted to be poorly soluble in water. | Inferred |
| pKa | ~4-5 (Predicted for the carboxylic acid group) | Inferred |
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the carboxylic acid proton.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10-12 | Singlet (broad) | 1H |
| Aromatic (C₆H₅-) | 7.1-7.3 | Multiplet | 5H |
| Benzylic (-CH₂-Ph) | ~2.6 | Triplet | 2H |
| Methylene α to COOH (-CH₂-COOH) | ~2.3 | Triplet | 2H |
| Aliphatic Chain (-CH₂-)n | 1.2-1.6 | Multiplet (broad) | ~24H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | 175-185 |
| Aromatic (ipso-C) | 140-145 |
| Aromatic (ortho, meta, para-C) | 125-130 |
| Benzylic (-C H₂-Ph) | 35-40 |
| Methylene α to COOH (-C H₂-COOH) | 30-35 |
| Aliphatic Chain (-C H₂-)n | 25-30 |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 332. Key fragmentation patterns would likely include the loss of the carboxylic acid group, and characteristic fragments from the aliphatic chain and the phenyl group. A prominent peak at m/z 91 corresponding to the tropylium ion ([C₇H₇]⁺) is a classic indicator of a benzyl moiety.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the carboxylic acid and the aromatic ring.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad |
| Aliphatic C-H | C-H stretch | 2850-2960 | Strong, sharp |
| Carbonyl (C=O) | C=O stretch | 1700-1725 | Strong, sharp |
| Aromatic C=C | C=C stretch | 1450-1600 | Medium to weak |
| Aromatic C-H | C-H out-of-plane bend | 690-900 | Strong |
Biological Activity
Research into the biological effects of ω-phenyl fatty acids is an emerging field. This compound has been synthesized and evaluated for its cytotoxic properties.[1]
Anticancer and Antileishmanial Properties
In a study investigating a series of ω-phenyl fatty acids, this compound was tested for its cytotoxicity against A549 human lung carcinoma cells.[1] The introduction of a terminal phenyl group to palmitic acid resulted in comparable cytotoxicity to the parent fatty acid.[1] The same study also explored its potential as an antileishmanial agent, indicating that it displayed cytotoxicity towards L. infantum amastigotes and promastigotes with low toxicity towards murine splenocytes.[1] These findings suggest that the terminal phenyl group can influence the biological activity of long-chain fatty acids and warrants further investigation into their mechanisms of action.
Conclusion
This compound is a fascinating molecule at the intersection of aliphatic and aromatic chemistry. Its well-defined synthesis allows for its preparation and further study. While comprehensive data on all its chemical properties are not yet widely available, its structure provides a solid basis for predicting its behavior and spectroscopic characteristics. The preliminary findings on its biological activity open avenues for its exploration in drug discovery, particularly in the development of novel anticancer and antiparasitic agents. This guide serves as a foundational resource for scientists and researchers interested in harnessing the unique properties of this compound for their research endeavors.
References
- Google Patents. (2016). WO2016176339A1 - Synthesis of omega-phenyl products and derivatives thereof.
-
ResearchGate. (n.d.). Synthesis and Characterization of Phenolic Lipids. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (2017). First Total Synthesis of ω-Phenyl Δ6 Fatty Acids and their Leishmanicidal and Anticancer Properties. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Phenyl alkanoic acids. Retrieved January 12, 2026, from [Link]
Sources
16-Phenylhexadecanoic Acid: An In-Depth Technical Guide to a Unique Metabolic Probe
Introduction: Beyond a Simple Fatty Acid Analog
In the intricate landscape of cellular metabolism, fatty acids are central players, serving as primary energy sources, essential building blocks for cellular structures, and signaling molecules. Understanding the dynamics of fatty acid uptake, transport, and oxidation is paramount for researchers in fields ranging from metabolic diseases to oncology and cardiology. While natural fatty acids are the physiological substrates, their rapid and complete metabolism can render them challenging to trace in experimental settings. This has led to the development of modified fatty acid analogs, designed to probe specific aspects of fatty acid metabolism. Among these, 16-phenylhexadecanoic acid stands out as a particularly insightful tool.
This technical guide provides a comprehensive overview of this compound, from its fundamental structure to its advanced applications in metabolic research. We will delve into the rationale behind its design, its unique metabolic fate, and provide detailed protocols for its use in both in vitro and in vivo systems. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful probe to unravel the complexities of fatty acid metabolism.
The Structure of this compound: A Tale of Two Ends
At its core, this compound is a long-chain fatty acid, structurally analogous to the ubiquitous palmitic acid (hexadecanoic acid)[1][2]. It possesses a 16-carbon backbone with a carboxylic acid group at one end (the alpha end). However, the defining feature of this molecule is the substitution of a hydrogen atom with a phenyl group at the terminal (omega) carbon[3]. This seemingly simple modification has profound implications for its biological behavior.
| Feature | Description |
| Aliphatic Chain | A 15-carbon saturated hydrocarbon chain, providing the lipophilic character typical of long-chain fatty acids. |
| Carboxylic Acid Group | The polar head group, allowing for esterification to coenzyme A (CoA) and subsequent metabolic activation. |
| Terminal Phenyl Group | A bulky, aromatic ring at the omega position that sterically hinders complete mitochondrial beta-oxidation. |
The presence of the phenyl group is the key to its utility as a metabolic probe. While the long aliphatic chain allows it to be recognized and taken up by cells through the same transporters as natural fatty acids, the phenyl group acts as a metabolic roadblock.
Metabolic Fate: A Diverted Path
The metabolic journey of this compound is distinct from that of its natural counterpart, palmitic acid. This divergence is the very reason for its efficacy as a research tool.
Cellular Uptake and Activation
Like other long-chain fatty acids, this compound is taken up by cells via fatty acid transport proteins. Once inside the cell, it is activated by acyl-CoA synthetases to form 16-phenylhexadecanoyl-CoA. This initial step is shared with natural fatty acids and is a prerequisite for further metabolism.
The Bifurcation of Beta-Oxidation: Mitochondria vs. Peroxisomes
The critical divergence in the metabolic pathway of ω-phenyl fatty acids occurs at the site of beta-oxidation.
-
Mitochondrial Beta-Oxidation: The workhorse of fatty acid catabolism for energy production, mitochondrial beta-oxidation, is unable to completely degrade long-chain ω-phenyl fatty acids[4]. The bulky phenyl group prevents the final cycles of beta-oxidation from occurring. This metabolic "trapping" is a key feature that allows for its use as a tracer for fatty acid uptake and initial metabolic steps.
-
Peroxisomal Beta-Oxidation: Peroxisomes, on the other hand, are capable of initiating the beta-oxidation of very long-chain and structurally modified fatty acids[5][6]. Peroxisomal beta-oxidation can shorten the aliphatic chain of 16-phenylhexadecanoyl-CoA, producing acetyl-CoA and a shorter ω-phenyl acyl-CoA. This process continues until the shortened phenyl-acyl-CoA can be transported to the mitochondria for the final stages of oxidation to phenylacetic acid.
This differential processing by mitochondria and peroxisomes makes this compound an excellent tool to specifically study peroxisomal beta-oxidation.
Applications in Research and Drug Development
The unique metabolic properties of this compound and its derivatives make them invaluable tools in several areas of research.
Probing Myocardial Fatty Acid Metabolism
The heart relies heavily on fatty acid oxidation for its energy needs.[7] Dysregulation of cardiac fatty acid metabolism is a hallmark of various cardiovascular diseases, including ischemia and heart failure. Radioiodinated analogs of phenyl-substituted fatty acids, such as 15-(p-iodophenyl)-pentadecanoic acid (IPPA), have been extensively used in nuclear cardiology as tracers for myocardial fatty acid metabolism using Single Photon Emission Computed Tomography (SPECT)[8][9]. These tracers allow for the non-invasive assessment of myocardial viability and metabolism.
| Radiotracer | Imaging Modality | Key Application |
| ¹²³I-labeled phenyl-fatty acids | SPECT | Assessment of myocardial fatty acid uptake and metabolism.[8] |
| ¹⁸F-labeled phenyl-fatty acids | PET | High-resolution imaging of cardiac fatty acid metabolism. |
| ¹¹C-palmitate | PET | Gold standard for measuring myocardial fatty acid oxidation, but with a very short half-life.[10] |
The prolonged retention of phenyl-substituted fatty acids in the myocardium, due to their metabolic trapping, provides a significant advantage for imaging, allowing for higher quality images compared to rapidly metabolized natural fatty acids.
Investigating Peroxisomal Disorders
Given that the initial steps of ω-phenyl fatty acid beta-oxidation occur in peroxisomes, this compound can be used as a substrate to study the function of peroxisomal enzymes. In genetic disorders where peroxisomal beta-oxidation is impaired, the metabolism of this compound would be significantly altered, providing a diagnostic or research tool to probe these pathways.
Drug Discovery and Development
As a well-characterized metabolic probe, this compound can be used in drug discovery to screen for compounds that modulate fatty acid uptake or oxidation. For instance, a compound that inhibits fatty acid transport would be expected to reduce the cellular uptake of radiolabeled this compound.
Experimental Protocols
The following protocols provide a starting point for researchers wishing to incorporate this compound into their studies.
Protocol 1: In Vitro Fatty Acid Uptake Assay in Cultured Cells
This protocol describes a method to measure the uptake of radiolabeled this compound into cultured cells.
Materials:
-
Cultured cells (e.g., HL-1 cardiomyocytes, HepG2 hepatocytes)
-
Cell culture medium
-
Radiolabeled this compound (e.g., [³H] or [¹⁴C]-labeled)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of Fatty Acid-BSA Complex: a. Prepare a stock solution of radiolabeled this compound in ethanol. b. In a separate tube, prepare a solution of fatty acid-free BSA in serum-free medium. c. Slowly add the radiolabeled fatty acid stock solution to the BSA solution while vortexing to create a fatty acid-BSA complex. The final concentration of the fatty acid and BSA should be optimized for the specific cell type.
-
Uptake Assay: a. On the day of the experiment, wash the cells twice with warm PBS. b. Add the pre-warmed fatty acid-BSA complex solution to each well. c. Incubate the plate at 37°C for a defined period (e.g., 1-10 minutes). d. To stop the uptake, aspirate the fatty acid-BSA solution and immediately wash the cells three times with ice-cold PBS containing a high concentration of unlabeled fatty acid to displace any non-specifically bound tracer.
-
Cell Lysis and Scintillation Counting: a. Add lysis buffer to each well and incubate on ice for 10 minutes. b. Transfer the cell lysate to a scintillation vial. c. Add scintillation cocktail to each vial. d. Measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). b. Normalize the radioactive counts to the protein concentration to determine the rate of fatty acid uptake (e.g., in pmol/min/mg protein).
Protocol 2: In Vitro Fatty Acid Oxidation Assay in Cultured Cells
This protocol measures the rate of fatty acid oxidation by quantifying the production of radiolabeled water from [³H]-labeled this compound.
Materials:
-
Cultured cells
-
Cell culture medium
-
[9,10-³H]-16-phenylhexadecanoic acid
-
Fatty acid-free BSA
-
PBS
-
Perchloric acid
-
Activated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding and Preparation: Follow step 1 from Protocol 1.
-
Preparation of [³H]-Fatty Acid-BSA Complex: Prepare the complex as described in Protocol 1, using [9,10-³H]-16-phenylhexadecanoic acid.
-
Oxidation Assay: a. Wash cells twice with warm PBS. b. Add the [³H]-fatty acid-BSA complex solution to each well. c. Incubate at 37°C for 1-2 hours.
-
Separation of Radiolabeled Water: a. At the end of the incubation, add perchloric acid to each well to precipitate proteins and un-metabolized fatty acids. b. Transfer the supernatant to a new tube. c. Add a slurry of activated charcoal to the supernatant to bind any remaining un-metabolized [³H]-fatty acid. d. Centrifuge the tubes to pellet the charcoal. e. Carefully collect the supernatant, which now contains the [³H]₂O produced during beta-oxidation.
-
Scintillation Counting and Data Analysis: a. Add the supernatant to a scintillation vial with scintillation cocktail. b. Measure the radioactivity. c. Normalize the counts to the protein concentration of the cell lysate to determine the rate of fatty acid oxidation.
Conclusion: A Versatile Tool for Metabolic Exploration
This compound represents a sophisticated tool for the modern cell biologist and physiologist. Its unique structural design, which allows it to enter the fatty acid metabolic pathway but prevents its complete degradation, provides a window into the intricate processes of fatty acid uptake and peroxisomal oxidation. The ability to radiolabel this molecule further enhances its utility, enabling sensitive and quantitative measurements in a variety of experimental systems. As our understanding of the central role of fatty acid metabolism in health and disease continues to grow, the application of probes like this compound will undoubtedly be instrumental in driving new discoveries and therapeutic innovations.
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Foreword: The Rationale for Probing a Fundamental Energy Source
An In-depth Technical Guide to ω-Phenyl Fatty Acids as Probes for Metabolic Research
The heart, a relentless engine, derives 70-90% of its energy from the oxidation of fatty acids (FAs) under normal physiological conditions.[1] This metabolic preference, while efficient, also renders the myocardium vulnerable. Pathological states, including ischemia, heart failure, and diabetic cardiomyopathy, are invariably linked to profound shifts in cardiac energy metabolism.[1][2][3] An early and sensitive indicator of myocardial distress is an alteration in the uptake and oxidation of FAs.[4] Consequently, the ability to precisely measure and visualize these metabolic fluxes in vivo is paramount for early diagnosis, risk stratification, and the development of targeted therapies.
Natural long-chain fatty acids, however, are not ideal imaging agents. Once radiolabeled, their rapid metabolism leads to the swift release and systemic distribution of the free radiolabel, creating a high background signal that obscures the target tissue. This technical challenge led to the development of structurally modified FA analogs designed to trace metabolic pathways while providing superior imaging characteristics.
This guide focuses on one such pivotal class: ω-phenyl long-chain fatty acids . While the specific molecule 16-phenylhexadecanoic acid is not a known endogenous metabolite, its structure is emblematic of a class of synthetic probes that have been instrumental in cardiovascular research. By replacing the terminal methyl group of a fatty acid with a phenyl ring, researchers have created powerful tools to interrogate FA metabolism. The phenyl group serves as a stable anchor for radioisotopes (like Iodine-123) and, critically, acts as a metabolic "stop sign," altering the molecule's catabolism in a predictable way.[5][6] This guide provides a comprehensive overview of the biological role of these synthetic probes, their metabolic fate, and their application as validated tools in metabolic research and diagnostic imaging.
Metabolic Fate and Biochemical Logic of ω-Phenyl Fatty Acids
The defining feature of an ω-phenyl fatty acid is its resistance to complete degradation by the standard β-oxidation spiral. This biochemical recalcitrance is the very reason for its utility as a metabolic tracer.
The Altered Path of β-Oxidation
In natural fatty acids, β-oxidation sequentially cleaves two-carbon acetyl-CoA units from the carboxyl end until the entire chain is consumed.[7][8] The introduction of a terminal phenyl group fundamentally alters this process. The initial cycles of β-oxidation proceed normally, shortening the alkyl chain. However, the process halts as the phenyl group approaches the enzymatic machinery. The resulting shorter-chain ω-phenyl fatty acids are poor substrates for mitochondrial long-chain acyl-CoA dehydrogenases.[9]
The metabolism is instead shunted through a cooperative effort between peroxisomes and mitochondria:
-
Peroxisomal Chain Shortening: Very long-chain ω-phenyl fatty acids first enter peroxisomes, which are equipped to handle bulky lipid molecules. Here, they undergo several cycles of β-oxidation.[7][9]
-
Mitochondrial Oxidation: The resulting medium-chain ω-phenyl fatty acids (e.g., phenylacetic acid) can then be further metabolized in the mitochondria.[9]
-
Metabolic End Products: The ultimate catabolites are hydrophilic, phenyl-containing compounds such as phenylacetic acid, benzoic acid, and their conjugates (e.g., hippuric acid), which are then released from the cell and excreted.[9]
This metabolic trapping and the distinct nature of the end-products are crucial for imaging applications, as the radiolabel remains associated with these specific catabolites rather than being released as free iodide.[5]
Cellular Uptake and Activation
Before catabolism, ω-phenyl fatty acids, like their natural counterparts, must traverse the cell membrane and be activated. This process follows the general pathway for long-chain fatty acids.
Figure 1: Cellular uptake and mitochondrial import pathway for ω-phenyl fatty acids.
Core Application: Myocardial Metabolism Imaging
The primary and most impactful application of ω-phenyl fatty acids is in nuclear cardiology, where radio-iodinated analogs serve as tracers for Single-Photon Emission Computed Tomography (SPECT).[5][10] The quintessential example is 15-(p-[¹²³I]iodophenyl)pentadecanoic acid ([¹²³I]IPPA) .[11][12][13]
Principle of Imaging with [¹²³I]IPPA
The utility of [¹²³I]IPPA hinges on a two-phase kinetic model:
-
Initial Uptake (Perfusion & Extraction): Following intravenous injection, the initial distribution and uptake of [¹²³I]IPPA in the myocardium are proportional to regional blood flow and the efficiency of fatty acid extraction by cardiomyocytes. Areas of reduced blood flow (ischemia) or damaged tissue (infarction) will therefore show decreased initial tracer uptake.[13]
-
Clearance/Washout (Metabolism): The subsequent rate at which radioactivity clears from the myocardium reflects the rate of β-oxidation. Healthy, well-oxygenated tissue rapidly metabolizes the tracer, leading to a relatively fast clearance of its radiolabeled catabolites.[11] In contrast, ischemic but viable (hibernating) myocardium has a reduced rate of β-oxidation. This leads to slower clearance of the tracer, which may be incorporated into intracellular lipid pools (e.g., triglycerides) for storage.[14]
This differential kinetic behavior allows clinicians to distinguish between healthy, ischemic, and infarcted tissue.
Quantitative Insights from Clinical and Preclinical Studies
Studies have quantified the differences in tracer kinetics, providing valuable diagnostic benchmarks.
| Parameter | Normal Myocardium | Infarcted Myocardium | Non-Infarcted (in Pts) | Reference |
| Initial Tracer Uptake | Homogeneous | Decreased (>2 SD below normal) | Normal | [13] |
| Metabolism/Clearance Rate (%) | 14.2% ± 5.8% | 3.9% ± 12.1% (p < 0.001 vs normal) | 23.0% ± 9.6% (p < 0.001 vs normal) | [13] |
| Early Phase t1/2 (min) | ~14-24 | Significantly Increased | - | [15] |
| Late Phase t1/2 (min) | ~132-240 | Significantly Increased (>400) | - | [15] |
| Myocardial Uptake (%ID/g at 5 min) | 14.5% (Mouse) | - | - | [16] |
Table 1: Summary of quantitative data from studies using ¹²³I-IPPA to assess myocardial metabolism. Values represent mean ± SD where reported. t1/2 refers to the clearance half-life.
Structural Modifications for Enhanced Imaging
To improve tracer performance, second-generation analogs were developed. A key example is β-methyl-[¹²³I]iodophenyl-pentadecanoic acid ([¹²³I]BMIPP) . The addition of a methyl group on the β-carbon of the fatty acid chain sterically hinders β-oxidation.[5][14] This modification results in significantly slower metabolic breakdown and prolonged retention of the tracer in the myocardium, allowing for a longer imaging window and improved image quality with SPECT cameras.[4][5][17] While [¹²³I]IPPA kinetics reflect the rate of oxidation, [¹²³I]BMIPP uptake is more a measure of FA uptake and storage, making it a powerful tool for identifying viable but ischemic ("hibernating") myocardium.[5][14]
Methodologies and Experimental Protocols
The synthesis and application of these tracers require precise, multi-step protocols. The following sections provide illustrative methodologies for researchers in the field.
Synthesis of a Radio-iodinated ω-Phenyl Fatty Acid Tracer
The synthesis of a tracer like [¹²³I]IPPA is a well-established radiochemical process, typically involving electrophilic substitution on an organometallic precursor.
Objective: To synthesize carrier-free ω-(p-[¹²³I]iodophenyl)-pentadecanoic acid.
Materials:
-
ω-(p-trimethylstannylphenyl)-pentadecanoic acid (precursor)
-
Sodium [¹²³I]iodide in 0.1 M NaOH
-
Chloramine-T or similar oxidizing agent
-
Sodium metabisulfite (quenching agent)
-
HPLC system with a reverse-phase C18 column
-
Mobile phase: Acetonitrile/Water/Acetic Acid gradient
-
Sterile filters (0.22 µm)
-
Ethanol for final formulation
Step-by-Step Protocol:
-
Preparation: In a shielded hot cell, prepare a reaction vial containing 1-2 mg of the trimethylstannyl precursor dissolved in a small volume of ethanol.
-
Radio-iodination Reaction: a. Add the Sodium [¹²³I]iodide solution to the reaction vial. b. Initiate the reaction by adding a fresh solution of the oxidizing agent (e.g., 100 µg of Chloramine-T in water). c. Allow the reaction to proceed for 60-90 seconds at room temperature with gentle agitation. The electrophilic iodine generated in situ will displace the trimethylstannyl group on the phenyl ring.
-
Quenching: Terminate the reaction by adding an excess of sodium metabisulfite solution. This reduces any unreacted oxidizing agent.
-
Purification: a. Immediately inject the entire reaction mixture onto the reverse-phase HPLC system. b. Elute the column with the specified mobile phase gradient to separate the desired [¹²³I]IPPA from unreacted iodide, the precursor, and other byproducts. c. Monitor the column effluent with a radioactivity detector to identify and collect the product peak corresponding to [¹²³I]IPPA.
-
Formulation: a. The collected HPLC fraction is typically diluted with a sterile aqueous buffer or saline. b. A small percentage of ethanol is often included to ensure solubility. c. The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Quality Control: a. Radiochemical Purity: Analyze an aliquot of the final product by radio-HPLC to ensure purity is >95%. b. Radionuclidic Purity: Confirm the identity of ¹²³I using a gamma spectrometer. c. Sterility and Endotoxin Testing: Perform standard tests to ensure the product is safe for in vivo use.
Figure 2: General workflow for the radiosynthesis of an iodinated fatty acid tracer.
Preclinical Myocardial SPECT Imaging Protocol
Objective: To assess regional myocardial fatty acid metabolism in a canine model of myocardial infarction using [¹²³I]IPPA and SPECT.
Model: Anesthetized canine with surgically induced myocardial infarction (e.g., ligation of the left anterior descending coronary artery).
Materials:
-
Anesthetized, ventilated canine subject
-
SPECT gamma camera system equipped with low-energy, high-resolution collimators
-
[¹²³I]IPPA tracer (e.g., 2-5 mCi)
-
Intravenous line for tracer administration
-
Physiological monitoring equipment (ECG, blood pressure)
Step-by-Step Protocol:
-
Animal Preparation: a. Anesthetize the animal and maintain anesthesia throughout the imaging session. b. Secure intravenous access for tracer injection. c. Position the animal supine on the imaging bed of the SPECT camera. d. Attach ECG leads for cardiac gating of the acquisition.
-
Tracer Administration: a. Administer a bolus injection of 2-5 mCi of [¹²³I]IPPA via the intravenous line. b. Start the image acquisition sequence immediately upon injection.
-
Dynamic Image Acquisition (First 30-60 minutes): a. Acquire a series of rapid, short-duration planar or SPECT images over the first 30-60 minutes post-injection. b. This dynamic phase is crucial for capturing the initial tracer uptake and the early, rapid clearance component, which primarily reflects β-oxidation.
-
Static Image Acquisition (Late Phase): a. Acquire a high-count, ECG-gated SPECT scan at a later time point (e.g., 60-90 minutes post-injection). b. The gated acquisition allows for the assessment of myocardial wall motion and thickening in conjunction with tracer distribution.
-
Image Reconstruction and Analysis: a. Reconstruct the SPECT data using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction) with attenuation and scatter correction. b. Reorient the images into standard cardiac views (short-axis, vertical long-axis, and horizontal long-axis).
-
Data Interpretation: a. Uptake Analysis: Generate polar maps of tracer distribution from the early images. Identify regions of decreased uptake ("defects") and quantify their size and severity relative to a normal reference database or a remote, non-infarcted region in the same animal. b. Clearance Analysis: From the dynamic image series, draw regions of interest (ROIs) over the infarcted area and a normal myocardial wall. Generate time-activity curves (TACs) for each ROI. Fit the TACs to a bi-exponential decay model to calculate the half-lives (t1/2) of the fast and slow clearance components. Compare the clearance rates between the normal and infarcted regions.
Conclusion and Future Directions
ω-Phenyl fatty acids, particularly radio-iodinated analogs like [¹²³I]IPPA and [¹²³I]BMIPP, are not mere chemical curiosities but are sophisticated, clinically validated tools that exploit fundamental biochemical principles to provide a window into myocardial metabolism.[5][18] Their unique metabolic fate—truncated β-oxidation—allows for the non-invasive assessment of fatty acid uptake, oxidation, and storage. This has proven invaluable for diagnosing coronary artery disease, identifying viable myocardium in dysfunctional regions, and understanding the metabolic underpinnings of various cardiomyopathies.[13][15][17]
The field continues to evolve, with ongoing research focused on developing tracers for Positron Emission Tomography (PET), which offers superior resolution and quantification. This includes fatty acid analogs labeled with ¹⁸F or ¹¹C, which may provide even more detailed insights into the complex metabolic remodeling that occurs in heart disease.[12][19] The principles established with ω-phenyl fatty acid probes, however, remain the foundational bedrock upon which these new technologies are built. For researchers and drug development professionals, understanding the design, metabolism, and application of these tracers is essential for advancing our knowledge of cardiac pathophysiology and for developing the next generation of metabolic modulators.
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Biochemical concept and synthesis of a radioiodinated phenylfatty acid for in vivo metabolic studies of the myocardium. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Metabolism of phenolics in coffee and plant-based foods by canonical pathways: an assessment of the role of fatty acid β-oxidation to generate biologically-active and -inactive intermediates. (2022, October 13). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
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Metabolism of 15 (p 123I iodophenyl-)pentadecanoic acid in heart muscle and noncardiac tissues. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. (2021, December 15). PLOS One. Retrieved January 12, 2026, from [Link]
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Efficacy of 15-(123I)-p-iodophenyl pentadecanoic acid (IPPA) in assessing myocardial metabolism in a model of reversible global ischemia. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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beta-Methyl-15-p-iodophenylpentadecanoic Acid Metabolism and Kinetics in the Isolated Rat Heart. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Detection of alterations in left ventricular fatty acid metabolism in patients with acute myocardial infarction by 15-(p-123I-phenyl)-pentadecanoic acid and tomographic imaging. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. (n.d.). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]
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Biodistribution and metabolism of I-123 labelled fatty acid(I): [I-123]15-(p-iodophenyl)pentadecanoic acid (IPPA). (1998, January 1). ETDEWEB - OSTI. Retrieved January 12, 2026, from [Link]
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Fatty acid imaging of the heart. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Novel regulatory roles of omega-3 fatty acids in metabolic pathways: A proteomics approach. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to 16-Phenylhexadecanoic Acid: From Obscurity to a Tool in Drug Discovery
This guide provides a comprehensive overview of 16-phenylhexadecanoic acid, a long-chain fatty acid with a terminal phenyl group. Aimed at researchers, scientists, and professionals in drug development, this document delves into the historical context of ω-phenyl fatty acids, the synthesis of the 16-carbon variant, its known biological activities, and the analytical techniques used for its characterization.
Introduction: The Emergence of a Niche Fatty Acid
This compound belongs to a unique class of molecules known as ω-phenyl fatty acids. These compounds are characterized by a hydrocarbon chain of varying length, capped at one end by a carboxylic acid group and at the other by a phenyl ring. While not as ubiquitous in nature as their purely aliphatic counterparts, ω-phenyl fatty acids have garnered interest for their distinct physicochemical properties and biological activities. Their presence has been noted in various natural sources, including certain plant seeds and even in the context of ruminant metabolism, where they are formed from the microbial breakdown of aromatic amino acids.[1][2]
The terminal phenyl group imparts a degree of hydrophobicity and aromaticity that influences how these molecules interact with biological systems. This structural feature has made them valuable tools in biochemical research and as potential leads in drug discovery. Specifically, the introduction of a phenyl group can enhance interactions with biological targets, such as enzymes and receptors, through π–π stacking with aromatic amino acid residues.[3]
Historical Context: Early Investigations into Phenyl-Substituted Fatty Acids
While a definitive record of the first synthesis or isolation of this compound remains elusive in the readily available scientific literature, the study of phenyl-substituted fatty acids dates back to at least the mid-20th century. A notable early investigation was conducted by Scott, Ward, and Dawson in 1964, who explored the formation and metabolism of these compounds in ruminants.[1][2] Their work demonstrated that shorter-chain ω-phenyl fatty acids, such as 3-phenylpropionic acid and phenylacetic acid, were present in the rumen liquor of sheep, arising from the microbial metabolism of dietary components.[1] This research laid the groundwork for understanding the metabolic pathways of phenyl-containing compounds in biological systems.
The synthesis of various ω-phenyl fatty acids has been a topic of interest for organic chemists for many decades, with numerous methods developed for their preparation. These synthetic efforts were often driven by the desire to create novel molecules for studying fatty acid metabolism, developing enzyme inhibitors, or investigating the effects of modified fatty acids on cellular processes. The reference to this compound as a "known" compound in a 2017 publication suggests its synthesis was established prior to this date, likely within the broader context of the chemical exploration of long-chain fatty acids.[3]
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through various multi-step procedures. A common strategy involves the coupling of a long-chain aliphatic building block with a phenyl-containing moiety. Below is a representative synthetic protocol based on modern synthetic methodologies.
Table 1: Key Reagents and Solvents for Synthesis
| Reagent/Solvent | Purpose |
| 10-Bromodecanoic acid | Starting material for the aliphatic chain |
| Phenylacetylene | Source of the terminal phenyl group |
| n-Butyllithium | Strong base for deprotonation |
| Copper(I) cyanide | Catalyst for coupling reaction |
| Tetrahydrofuran (THF) | Anhydrous solvent |
| Palladium on carbon (Pd/C) | Catalyst for hydrogenation |
| Hydrogen gas (H₂) | Reducing agent |
| Methanol | Solvent for hydrogenation |
| Diethyl ether | Extraction solvent |
| Hydrochloric acid (HCl) | Acid for workup |
| Sodium sulfate (Na₂SO₄) | Drying agent |
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 12-Phenyl-10-dodecynoic acid
-
Dissolve phenylacetylene (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
In a separate flask, dissolve 10-bromodecanoic acid (1.0 equivalent) in anhydrous THF.
-
Add copper(I) cyanide (0.1 equivalents) to the 10-bromodecanoic acid solution.
-
Slowly add the lithium phenylacetylide solution to the 10-bromodecanoic acid solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 12-phenyl-10-dodecynoic acid.
Step 2: Hydrogenation to this compound
-
Dissolve the 12-phenyl-10-dodecynoic acid from Step 1 in methanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
The final product can be further purified by recrystallization if necessary.
Figure 1: General workflow for the synthesis of this compound.
Biological Activity and Potential Applications
The terminal phenyl group of this compound significantly alters its biological properties compared to its saturated counterpart, palmitic acid. While specific studies on the biological activity of this compound are not abundant, research on other ω-phenyl fatty acids provides valuable insights into its potential roles.
Recent studies have explored the cytotoxic and leishmanicidal activities of ω-phenyl fatty acids. For instance, a novel derivative, 16-phenyl-6-hexadecynoic acid, has shown cytotoxicity against A549 lung cancer cells.[3] The saturated this compound was also synthesized and evaluated in this study, serving as a known reference compound.[3] The introduction of a phenyl group has been shown to enhance the inhibitory potential of some fatty acids against topoisomerase I, an enzyme crucial for DNA replication and a target for anticancer drugs.[3] This enhancement is attributed to favorable π–π stacking interactions between the phenyl ring and the aromatic bases of DNA.[3]
Furthermore, the metabolism of ω-phenylalkanoic acids is of interest. These compounds can undergo β-oxidation from the carboxyl end, progressively shortening the alkyl chain. This metabolic pathway has implications for their biological half-life and the generation of potentially active shorter-chain metabolites.
Analytical Methodologies
The characterization and quantification of this compound require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the methods of choice.
Table 2: Comparison of Analytical Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in the liquid phase followed by mass-based detection. |
| Derivatization | Typically required to increase volatility (e.g., methylation or silylation). | Often not required, allowing for analysis of the native compound. |
| Sensitivity | Good to excellent, depending on the derivatization and detector. | Excellent, especially with tandem mass spectrometry (MS/MS). |
| Selectivity | High, particularly with high-resolution mass analyzers. | Very high, especially in Multiple Reaction Monitoring (MRM) mode. |
| Sample Throughput | Lower due to longer run times and derivatization steps. | Higher, with faster analysis times. |
Experimental Protocol: GC-MS Analysis (as Methyl Ester)
Step 1: Derivatization to Fatty Acid Methyl Ester (FAME)
-
To a dried sample containing this compound, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Seal the vial and heat at 80 °C for 1 hour.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 0.5 mL of water.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAME to a clean vial for GC-MS analysis.
Step 2: GC-MS Conditions (Example)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Electron Ionization (EI) with a full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for targeted analysis.
Figure 2: Workflow for the GC-MS analysis of this compound.
Conclusion and Future Directions
This compound, while not a widely studied molecule, represents an interesting intersection of fatty acid chemistry and aromatic compound biology. Its historical context is rooted in the broader scientific inquiry into the metabolism and synthesis of phenyl-substituted fatty acids. Modern synthetic methods allow for its efficient preparation, enabling further investigation into its biological properties.
Future research could focus on elucidating the specific cellular targets of this compound and its derivatives, particularly in the context of cancer and infectious diseases. A deeper understanding of its metabolic fate and the biological activities of its metabolites could open new avenues for therapeutic development. The continued application of advanced analytical techniques will be crucial in unraveling the subtle yet significant roles of this and other ω-phenyl fatty acids in biological systems.
References
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Lodhi, I. J., et al. (2017). The origin of long-chain fatty acids required for de novo ether lipid/plasmalogen synthesis. Journal of Lipid Research, 58(11), 2145-2155. [Link]
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Domergue, F., et al. (2021). Synthesis of C20–38 Fatty Acids in Plant Tissues. Plants, 10(11), 2413. [Link]
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Catalá, A. (2015). Five Decades with Polyunsaturated Fatty Acids: Chemical Synthesis, Enzymatic Formation, Lipid Peroxidation and Its Biological Effects. Journal of Lipids, 2015, 520758. [Link]
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DeBose, B. J., et al. (2021). The Synthesis of the Very Long Chain Polyunsaturated Fatty Acid (VLC-PUFA) 32:6 n-3. Organic & Biomolecular Chemistry, 19(20), 4478-4481. [Link]
-
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understanding the metabolism of 16-phenylhexadecanoic acid
An In-depth Technical Guide to the Metabolism of 16-Phenylhexadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound (16-PHDA) is a synthetic, terminally phenyl-substituted fatty acid that serves as a valuable probe for studying fatty acid metabolism. Its unique structure, with a bulky phenyl group at the omega (ω) position, influences its interaction with metabolic enzymes and pathways, providing insights into cellular lipid processing. This guide offers a comprehensive overview of the metabolic fate of 16-PHDA, integrating foundational principles of fatty acid oxidation with specific considerations for this unnatural fatty acid analog. We will delve into the primary catabolic pathways—beta-oxidation and omega-oxidation—elucidate the key enzymatic players, and detail established methodologies for tracing its metabolic journey. This document is intended to be a technical resource for researchers leveraging 16-PHDA in studies of metabolic regulation, disease pathology, and drug development.
PART 1: Core Metabolic Pathways of this compound
The catabolism of fatty acids is a cornerstone of cellular energy homeostasis. For a molecule like this compound, two principal oxidative pathways are of primary importance: beta-oxidation and omega-oxidation.
Beta-Oxidation: The Primary Catabolic Spiral
Beta-oxidation is the major pathway for the degradation of fatty acids, systematically shortening the acyl chain to produce acetyl-CoA, NADH, and FADH2.[1][2] This process occurs primarily within the mitochondria, with a modified pathway also present in peroxisomes for very long-chain fatty acids.[1][3]
The initial and obligatory step for any fatty acid entering this pathway is its "activation" to a high-energy thioester.[4][5]
Activation Step: Formation of 16-Phenylhexadecanoyl-CoA
Before catabolism, 16-PHDA must be activated by an Acyl-CoA Synthetase (ACS) . This ATP-dependent reaction forms 16-phenylhexadecanoyl-CoA.[4][6] The family of ACS enzymes exhibits substrate specificity based on fatty acid chain length; long-chain ACS (ACSL) enzymes are responsible for activating fatty acids like 16-PHDA.[7][8]
The subsequent steps of beta-oxidation involve a recurring four-reaction sequence:
-
Dehydrogenation: An Acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons.
-
Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond.
-
Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone.
-
Thiolysis: A thiolase cleaves the bond, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[1][9]
This cycle repeats until the final degradation product is reached. For 16-PHDA, this process would theoretically yield phenylacetyl-CoA.
Omega-Oxidation: An Alternative Route
Omega-oxidation serves as a secondary, albeit crucial, pathway for fatty acid metabolism, particularly when beta-oxidation is impaired or for specific substrates.[10][11] This pathway, primarily located in the smooth endoplasmic reticulum of the liver and kidneys, targets the omega (ω) carbon—the carbon atom furthest from the carboxyl group.[10][12]
The process involves a three-step enzymatic cascade:
-
Hydroxylation: A member of the cytochrome P450 family of enzymes (e.g., CYP4A or CYP4F subfamilies) hydroxylates the ω-carbon.[10] In the case of 16-PHDA, this would involve the para-position of the phenyl ring.
-
Oxidation to an Aldehyde: Alcohol dehydrogenase oxidizes the newly formed hydroxyl group to an aldehyde.[11]
-
Oxidation to a Carboxylic Acid: Aldehyde dehydrogenase completes the process by oxidizing the aldehyde to a carboxylic acid, resulting in a dicarboxylic acid derivative.[11]
The resulting dicarboxylic acid can then undergo beta-oxidation from either end.
PART 2: Enzymatic Machinery and Regulation
The metabolism of 16-PHDA is orchestrated by a suite of enzymes, each with specific roles and regulatory mechanisms.
| Enzyme Class | Specific Enzymes (Examples) | Role in 16-PHDA Metabolism | Subcellular Location |
| Acyl-CoA Synthetases | Long-Chain Acyl-CoA Synthetases (ACSLs) | Activation of 16-PHDA to 16-phenylhexadecanoyl-CoA.[7][8] | Mitochondria, Endoplasmic Reticulum, Peroxisomes |
| Acyl-CoA Dehydrogenases | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Catalyzes the initial dehydrogenation step in mitochondrial beta-oxidation.[13] | Mitochondria |
| Enoyl-CoA Hydratases | Short-Chain Enoyl-CoA Hydratase (SCEH), Long-Chain Enoyl-CoA Hydratase (LCEH) | Hydration of the double bond during beta-oxidation.[13] | Mitochondria |
| Hydroxyacyl-CoA Dehydrogenases | Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD), Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) | Second dehydrogenation step in beta-oxidation.[13] | Mitochondria |
| Thiolases | Long-Chain 3-Ketoacyl-CoA Thiolase (LCKAT) | Thiolytic cleavage of the beta-ketoacyl-CoA.[13] | Mitochondria |
| Cytochrome P450 Monooxygenases | CYP4A and CYP4F subfamilies | Initial hydroxylation of the omega-carbon (phenyl ring) in omega-oxidation.[10] | Endoplasmic Reticulum |
| Dehydrogenases | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Subsequent oxidation steps in omega-oxidation.[11] | Endoplasmic Reticulum, Cytosol |
PART 3: Experimental Methodologies for Studying 16-PHDA Metabolism
A variety of analytical techniques are employed to investigate the metabolic fate of fatty acids like 16-PHDA.
Stable Isotope Tracing
This powerful technique involves the use of fatty acids labeled with stable isotopes (e.g., ¹³C or ²H) to trace their journey through metabolic pathways.[14]
Experimental Protocol: Stable Isotope Tracing of 16-PHDA
-
Synthesis of Labeled 16-PHDA: Synthesize 16-PHDA with a ¹³C label at a specific position in the acyl chain or on the phenyl ring.
-
In Vitro or In Vivo Administration: Introduce the labeled 16-PHDA to cell cultures, isolated organelles, or animal models.
-
Sample Collection: At various time points, collect cells, tissues, or biofluids.
-
Metabolite Extraction: Extract lipids and other metabolites from the collected samples.
-
Mass Spectrometry Analysis: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the labeled metabolites.[15][16]
-
Data Analysis: Determine the isotopic enrichment in downstream metabolites to elucidate the metabolic flux through different pathways.[14]
Extracellular Flux Analysis
The Seahorse XF Analyzer is a widely used tool for measuring cellular bioenergetics in real-time. It can be adapted to assess the oxidation of specific fatty acid substrates.[14]
Experimental Protocol: Seahorse XF Fatty Acid Oxidation Assay
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate.
-
Substrate-Limited Media: Incubate cells in a medium lacking fatty acids to deplete endogenous stores.
-
16-PHDA Addition: Inject 16-PHDA into the wells.
-
Oxygen Consumption Rate (OCR) Measurement: Monitor the OCR as a measure of mitochondrial respiration. An increase in OCR following the addition of 16-PHDA indicates its oxidation.[14]
Lipidomics
Lipidomics provides a comprehensive and quantitative profile of the entire lipidome of a biological system.[15]
Workflow for Lipidomic Analysis
-
Lipid Extraction: Extract total lipids from biological samples using methods like the Bligh-Dyer or Folch extraction.[16]
-
Chromatographic Separation: Separate different lipid species using Gas Chromatography (GC) or Liquid Chromatography (LC).[17]
-
Mass Spectrometry Detection: Detect and identify lipid species based on their mass-to-charge ratio.[16]
-
Data Analysis: Quantify changes in the levels of 16-PHDA and its metabolites in response to different experimental conditions.
PART 4: Visualizing the Metabolic Pathways
Beta-Oxidation of this compound
Caption: Mitochondrial beta-oxidation pathway for this compound.
Omega-Oxidation of this compound
Caption: Omega-oxidation pathway for this compound.
PART 5: Applications in Research and Drug Development
The study of 16-PHDA metabolism has significant implications for several research areas:
-
Cardiac Metabolism and Imaging: Phenyl-substituted fatty acids, such as 15-(p-iodophenyl)pentadecanoic acid (IPPA), are used as radiotracers to assess myocardial fatty acid metabolism and diagnose coronary artery disease.[18][19][20] Understanding the metabolism of 16-PHDA can aid in the development of novel cardiac imaging agents.[21][22]
-
Metabolic Disorders: Investigating how the metabolism of 16-PHDA is altered in conditions like diabetes, obesity, and fatty liver disease can provide insights into the underlying pathophysiology.
-
Enzyme Function and Drug Discovery: 16-PHDA can be used as a tool to probe the substrate specificity and kinetics of enzymes involved in fatty acid metabolism, potentially identifying novel targets for therapeutic intervention.
Conclusion
This compound is a multifaceted tool for dissecting the complexities of fatty acid metabolism. Its unique terminal phenyl group challenges the conventional metabolic machinery, offering a window into the adaptability and specificity of cellular lipid processing. By understanding its metabolic fate through the interplay of beta- and omega-oxidation, researchers can gain valuable insights into fundamental metabolic processes and their dysregulation in disease. The experimental approaches outlined in this guide provide a robust framework for elucidating the metabolism of 16-PHDA and leveraging this knowledge for advancements in diagnostics and therapeutics.
References
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Acyl-CoA synthetase - Wikipedia. Available from: [Link]
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Omega Oxidation of Fatty Acids - BYJU'S. Available from: [Link]
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Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses - Frontiers. Available from: [Link]
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Fatty acid metabolism and acyl-CoA synthetases in the liver-gut axis - PubMed Central - NIH. Available from: [Link]
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Metabolic aspects of peroxisomal beta-oxidation - PubMed. Available from: [Link]
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Identification of enzymes involved in oxidation of phenylbutyrate - PMC - NIH. Available from: [Link]
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Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PubMed Central. Available from: [Link]
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Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. Available from: [Link]
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Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions - Microbe Notes. Available from: [Link]
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Cardiac metabolism of 15 (p-I-123 phenyl-) pentadecanoic acid after intracoronary tracer application - PubMed. Available from: [Link]
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123I-phenylpentadecanoic acid as a tracer of cardiac free fatty acid metabolism. Experimental and clinical results - PubMed. Available from: [Link]
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Synthesis and Evaluation of 15-(4-(2-[¹⁸F]Fluoroethoxy)phenyl)pentadecanoic Acid: A Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism - PubMed. Available from: [Link]
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Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents | PLOS One. Available from: [Link]
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Introduction: The Utility of Fatty Acid Analogs in Modern Research
An In-Depth Technical Guide to 16-Phenylhexadecanoic Acid: A Versatile Fatty Acid Analog for Metabolic and Proteomic Research
In the intricate landscape of cellular metabolism and signaling, fatty acids are not merely fuel sources but also critical structural components and signaling molecules. To dissect their complex roles, researchers increasingly rely on fatty acid analogs—molecules designed to mimic their natural counterparts while possessing unique features that facilitate tracking and analysis. This compound (16-PHDA) stands out as a powerful tool in this category. It is a synthetic analog of palmitic acid (16:0), the most common saturated fatty acid in animals, distinguished by a terminal phenyl group in place of a methyl group. This modification makes it a non-radioactive probe for investigating fatty acid uptake, metabolism, and protein interactions, offering distinct advantages in experimental design and detection.
This guide provides a comprehensive overview of 16-PHDA, detailing its properties, core applications, analytical methodologies, and step-by-step experimental protocols tailored for researchers, scientists, and drug development professionals.
Physicochemical Profile of this compound
The utility of 16-PHDA is rooted in its unique chemical structure, which retains the essential characteristics of a long-chain fatty acid while introducing a functionally versatile phenyl group.
-
Structure and Synthesis: 16-PHDA possesses a 16-carbon backbone with a carboxylic acid head group, identical to palmitic acid. However, the terminal methyl group is replaced by a bulky, aromatic phenyl ring. Synthesis can be achieved through various organic chemistry routes, often involving reactions with Raney Nickel (Ra-Ni) in ethanol.[1]
-
The Phenyl Group as a Reporter: The terminal phenyl group is the key to 16-PHDA's functionality as an analog.
-
Steric Hindrance: The bulky phenyl ring acts as a steric block, preventing the complete β-oxidation of the fatty acid chain. This is a crucial feature for metabolic flux studies, as it leads to the accumulation of specific, identifiable metabolites.
-
Spectroscopic Properties: While not intensely fluorescent on its own, the phenyl ring imparts UV absorbance properties, allowing for detection via chromatographic methods like HPLC.[2][3]
-
Hydrophobicity: The phenyl group slightly increases the hydrophobicity of the aliphatic tail, which can influence its interactions with proteins and membranes.
-
A comparative summary of 16-PHDA and its natural counterpart, palmitic acid, highlights these distinctions.
| Property | Palmitic Acid (16:0) | This compound (16-PHDA) | Rationale for Use as an Analog |
| Molecular Formula | C₁₆H₃₂O₂ | C₂₂H₃₆O₂ | Phenyl group adds C₆H₄ to the tail. |
| Molecular Weight | 256.42 g/mol | 332.52 g/mol | Increased mass is readily detectable by mass spectrometry. |
| Structure | CH₃(CH₂)₁₄COOH | C₆H₅(CH₂)₁₅COOH | Terminal phenyl group is the key functional modification. |
| Metabolism | Undergoes complete β-oxidation to acetyl-CoA.[4] | β-oxidation is halted at the phenyl group. | Allows for the study of metabolic flux and enzyme kinetics without complete substrate consumption. |
| Detection | Requires labeling (e.g., ¹⁴C, ³H) or derivatization for sensitive detection. | Detectable via UV (due to phenyl ring) and mass spectrometry. | Provides a non-radioactive alternative for tracking and quantification. |
Core Applications in Scientific Research
16-PHDA's unique properties make it a versatile tool for probing several fundamental cellular processes.
Tracing Fatty Acid Uptake and Metabolism
The cellular uptake of long-chain fatty acids is a complex process involving both passive diffusion and protein-facilitated transport.[5] 16-PHDA serves as an excellent substrate to study this process. Once inside the cell, it enters the mitochondrial β-oxidation pathway. However, the process is arrested before completion due to the stability of the phenyl ring, which cannot be oxidized by acyl-CoA dehydrogenase enzymes.[4]
This metabolic blockade is experimentally advantageous. It allows researchers to quantify the rate of fatty acid uptake and the initial rounds of β-oxidation by measuring the accumulation of chain-shortened phenyl-fatty acid metabolites. This approach has been used with similar terminally modified fatty acids to study myocardial metabolism, where the analog is taken up and partially oxidized, allowing for external detection and metabolic assessment.[6]
Caption: β-Oxidation of Palmitic Acid vs. 16-PHDA.
Investigating Protein-Fatty Acid Interactions
Fatty acid binding proteins (FABPs) are a family of intracellular proteins that chaperone fatty acids and other hydrophobic ligands. Understanding these interactions is crucial for drug development, as plasma proteins like human serum albumin (HSA) and alpha1-acid glycoprotein (AAG) significantly affect drug pharmacokinetics.[7] 16-PHDA can be used as a competitive ligand in binding assays to characterize the affinity of FABPs or other proteins for long-chain fatty acids.
In a typical competitive binding assay, a fluorescently labeled fatty acid is bound to the protein of interest. When unlabeled 16-PHDA is added, it competes for the same binding site, displacing the fluorescent probe and causing a measurable change in the fluorescence signal (e.g., a decrease in fluorescence polarization). This allows for the determination of the binding affinity (Kd) of 16-PHDA and, by extension, provides insights into how the protein accommodates long-chain fatty acids.
Caption: Principle of a competitive fluorescence polarization assay using 16-PHDA.
Analytical Methodologies and Experimental Protocols
The successful use of 16-PHDA requires robust analytical methods for its detection and quantification in complex biological matrices.
Detection and Quantification Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a photodiode array (PDA) detector, is a primary method for analyzing 16-PHDA and its metabolites.[2] The phenyl group provides a chromophore that absorbs UV light, typically around 254-280 nm, allowing for quantification without derivatization.[2][3]
-
Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) offers superior sensitivity and specificity.[8][9] MS can definitively identify 16-PHDA and its metabolites based on their precise mass-to-charge ratio, making it the gold standard for metabolic studies.
-
Fluorescence Spectroscopy: While 16-PHDA itself is not strongly fluorescent, its structure serves as a scaffold for creating fluorescent probes. By attaching a fluorophore like fluorescein, researchers can create highly sensitive analogs for use in fluorescence microscopy or fluorescence polarization assays.[10]
Detailed Experimental Protocol: Cellular Fatty Acid Uptake Assay
This protocol outlines a method for measuring the uptake of 16-PHDA in cultured cells (e.g., hepatocytes, adipocytes).
Objective: To quantify the rate of 16-PHDA uptake as a proxy for long-chain fatty acid transport.
Materials:
-
Cultured cells (e.g., HepG2)
-
This compound (16-PHDA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Stop Solution (e.g., ice-cold PBS with 0.2% BSA)
-
Lysis Buffer (e.g., RIPA buffer)
-
LC-MS system for analysis
Workflow Diagram:
Caption: Experimental workflow for a cell-based 16-PHDA uptake assay.
Step-by-Step Methodology:
-
Cell Preparation: Seed cells in appropriate culture plates (e.g., 12-well plates) and grow to ~90% confluency.
-
Preparation of 16-PHDA:BSA Solution:
-
Prepare a stock solution of 16-PHDA in ethanol.
-
Prepare a solution of fatty acid-free BSA in Uptake Buffer (e.g., 2 mM).
-
Add the 16-PHDA stock to the BSA solution while vortexing to achieve the desired final concentration (e.g., 100 µM 16-PHDA, 200 µM BSA). This creates a physiologically relevant complex.
-
Incubate at 37°C for 30 minutes to allow for complex formation.
-
-
Uptake Experiment:
-
Aspirate the culture medium from the cells.
-
Wash the cells twice with warm Uptake Buffer.
-
Add the pre-warmed 16-PHDA:BSA solution to the cells to initiate uptake. Incubate at 37°C for a defined time course (e.g., 0, 1, 5, 15 minutes).
-
Causality Insight: Using a time course is critical to determine the initial rate of uptake before metabolic processes significantly alter the intracellular concentration.
-
-
Stopping the Reaction:
-
To stop the uptake at each time point, rapidly aspirate the uptake solution.
-
Immediately add ice-cold Stop Solution to quench the transport process.
-
-
Washing and Lysis:
-
Wash the cells three times with ice-cold Stop Solution to remove any non-internalized, membrane-bound analog.
-
Add Lysis Buffer to each well, incubate on ice for 10 minutes, and collect the lysate.
-
-
Analysis:
-
Clarify the lysate by centrifugation.
-
Analyze the supernatant for 16-PHDA content using a validated LC-MS method. Quantify against a standard curve.
-
Normalize the amount of 16-PHDA to the total protein content of the lysate (determined by a BCA or Bradford assay).
-
Self-Validation and Controls:
-
Negative Control: Include wells incubated with the BSA-containing buffer but without 16-PHDA to establish a baseline.
-
Competition Control: Co-incubate with an excess of a natural fatty acid (e.g., palmitic acid) to demonstrate the specificity of the uptake mechanism. A reduction in 16-PHDA uptake would suggest a shared, saturable transport system.[5]
-
Temperature Control: Perform an uptake experiment at 4°C. Facilitated transport is an energy-dependent process and should be significantly reduced at low temperatures.[11]
Conclusion and Future Perspectives
This compound is a robust and versatile fatty acid analog that provides a non-radioactive means to investigate critical aspects of lipid biology. Its terminal phenyl group serves as a unique structural and analytical handle, enabling detailed studies of fatty acid uptake, metabolism, and protein interactions. The methodologies described herein provide a framework for leveraging 16-PHDA to gain deeper insights into metabolic pathways and to aid in the development of therapeutics targeting lipid-related diseases. Future applications may involve the development of further modified versions, such as fluorescent or clickable derivatives, to expand its utility in advanced imaging and proteomic applications.
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Cifarelli, V., et al. (2014). Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions. NIH Public Access. [Link]
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Coene, M., et al. (1985). Kinetics of (16 123I) iodohexadecenoic acid metabolism in the rat myocardium, influence of glucose concentration in the perfusate and comparison with (1 14C) palmitate. International journal of nuclear medicine and biology. [Link]
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16-Phenylhexadecanoic Acid: A Technical Guide for Lipid Biology Research
This guide provides a comprehensive technical overview of 16-phenylhexadecanoic acid (16-PHDA), a valuable tool for researchers, scientists, and drug development professionals engaged in the study of lipid biology. By providing a stable, non-metabolizable terminus, 16-PHDA serves as a powerful tracer to investigate the intricate processes of fatty acid uptake, trafficking, and storage, offering distinct advantages over naturally occurring fatty acids.
Introduction: The Need for Stable Fatty Acid Analogs
The study of fatty acid metabolism is central to understanding numerous physiological and pathological processes, from energy homeostasis to the progression of diseases like non-alcoholic fatty liver disease (NAFLD) and cancer.[1][2][3][4][5] A significant challenge in this field is the rapid metabolism of natural fatty acids, which complicates the precise measurement of their transport and initial metabolic steps. To overcome this, researchers have developed modified fatty acid analogs that resist degradation while retaining the key structural features necessary for recognition by cellular machinery.[6]
This compound, a derivative of palmitic acid with a terminal phenyl group, is one such analog. This modification blocks β-oxidation, the primary pathway for fatty acid degradation, effectively trapping the molecule within the cell after uptake. This characteristic makes it an exceptional probe for dissecting the initial events in fatty acid utilization.
Physicochemical Properties and Synthesis
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₃₆O₂ |
| Molecular Weight | 332.52 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), insoluble in water |
| CAS Number | 19629-78-8 |
Source: ChemicalBook[7]
The synthesis of 16-PHDA can be achieved through various organic chemistry routes. A common method involves the coupling of a phenyl-containing Grignard reagent with a long-chain haloalkanoate. For research applications requiring sensitive detection, 16-PHDA can be synthesized with isotopic labels (e.g., ¹³C, ¹⁴C) or fluorescent tags.[8]
Synthesis of Radiolabeled this compound
Synthesis of Fluorescently-Labeled this compound
Fluorescently labeled fatty acids are invaluable for visualizing their uptake and intracellular localization using techniques like fluorescence microscopy and flow cytometry.[8] The synthesis of a fluorescent 16-PHDA analog would typically involve coupling a fluorescent dye to the carboxylic acid group or, more strategically, to the phenyl ring to minimize interference with cellular transport proteins. Common fluorescent dyes used for labeling biomolecules include BODIPY, fluorescein, and rhodamine.[7][12][13] The synthesis strategy often involves activating the carboxylic acid of the fatty acid or the dye to form a reactive ester that can then be coupled to the other molecule.[12]
Core Applications in Lipid Biology
The primary utility of 16-PHDA lies in its ability to act as a tracer for fatty acid uptake and metabolism. Its resistance to β-oxidation allows for the accumulation of the tracer within cells, providing a clear signal that is directly proportional to the rate of transport across the plasma membrane.
Probing Fatty Acid Uptake and Transport
16-PHDA is a valuable tool for studying the function of fatty acid transport proteins (FATPs) and other membrane proteins involved in fatty acid uptake, such as CD36.[14][15][16] By measuring the rate of 16-PHDA accumulation in cells, researchers can assess the activity of these transporters under various experimental conditions.
Caption: Cellular uptake and metabolic fate of this compound.
Investigating Intracellular Trafficking and Storage
Once inside the cell, 16-PHDA is activated to its coenzyme A (CoA) derivative, 16-phenylhexadecanoyl-CoA. This activated form can then be incorporated into various lipid pools, such as triglycerides and phospholipids. By tracing the distribution of labeled 16-PHDA within different subcellular fractions or lipid classes, researchers can gain insights into the dynamics of intracellular fatty acid trafficking and storage.
Experimental Methodologies
In Vitro Cellular Uptake Assay
This protocol describes a general method for measuring the uptake of 16-PHDA in cultured cells. This can be adapted for use with either radiolabeled or fluorescently-labeled 16-PHDA.
Materials:
-
Cultured cells of interest
-
Cell culture medium (serum-free for assay)
-
This compound (labeled or unlabeled)
-
Bovine serum albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS)
-
Scintillation cocktail (for radiolabeled 16-PHDA)
-
Plate reader with appropriate filters (for fluorescently-labeled 16-PHDA)
-
96-well cell culture plates (black, clear-bottom for fluorescence)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere overnight.
-
Preparation of 16-PHDA-BSA Complex: Prepare a stock solution of 16-PHDA in an organic solvent (e.g., ethanol). Dilute the stock solution into serum-free medium containing fatty acid-free BSA to create the working solution. The BSA helps to solubilize the fatty acid and mimics its physiological transport in the blood.
-
Cell Treatment:
-
Gently wash the cells twice with warm PBS.
-
Add serum-free medium to each well and incubate for 1-2 hours to deplete intracellular fatty acid stores.
-
Remove the serum-free medium and add the 16-PHDA-BSA working solution to the cells.
-
-
Uptake Measurement:
-
Radiolabeled 16-PHDA: Incubate for the desired time points (e.g., 1, 5, 15, 30 minutes). To stop the uptake, rapidly wash the cells three times with ice-cold PBS. Lyse the cells with a suitable lysis buffer and transfer the lysate to a scintillation vial. Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
Fluorescently-labeled 16-PHDA: Place the plate in a pre-warmed plate reader. Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Normalize the uptake data to the protein concentration in each well. For kinetic studies, plot the uptake over time to determine the initial rate of transport.
In Vivo Biodistribution Studies
In vivo studies are essential for understanding the tissue-specific uptake and distribution of 16-PHDA. These studies are typically performed using radiolabeled compounds.
Materials:
-
Animal model (e.g., mice, rats)
-
Radiolabeled this compound
-
Anesthetic
-
Gamma counter or other suitable radiation detection instrument
Protocol:
-
Animal Preparation: Acclimate animals to the experimental conditions. Fasting the animals overnight is recommended to standardize metabolic conditions.
-
Administration of Radiolabeled 16-PHDA: Anesthetize the animal and inject a known amount of radiolabeled 16-PHDA via a suitable route (e.g., tail vein injection).
-
Tissue Collection: At predetermined time points after injection, euthanize the animals and dissect the tissues of interest (e.g., heart, liver, adipose tissue, muscle, brain).
-
Measurement of Radioactivity: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g). This allows for comparison of uptake across different tissues and experimental groups.
Table 2: Representative Biodistribution Data for a Phenyl-Terminated Fatty Acid Analog
| Tissue | % Injected Dose / gram (at 30 min) |
| Heart | 3.5 ± 0.4 |
| Liver | 15.2 ± 2.1 |
| Adipose Tissue | 8.9 ± 1.5 |
| Skeletal Muscle | 1.8 ± 0.3 |
| Kidney | 5.6 ± 0.8 |
| Blood | 0.5 ± 0.1 |
Note: This is representative data for a similar phenyl-terminated fatty acid analog and may not be identical for 16-PHDA. Actual values should be determined experimentally.
Data Interpretation and Causality
When interpreting data from experiments using 16-PHDA, it is crucial to consider the underlying biological mechanisms. An increase in 16-PHDA uptake, for example, could be due to an upregulation of fatty acid transporters, an increase in their translocation to the plasma membrane, or an enhanced intracellular "trapping" mechanism through its conversion to 16-phenylhexadecanoyl-CoA.
Caption: Interpreting increased 16-PHDA uptake.
Conversely, a decrease in uptake could indicate transporter inhibition or a disruption in the cellular machinery responsible for fatty acid activation. By designing experiments that can distinguish between these possibilities, researchers can gain a more nuanced understanding of the specific cellular processes being affected.
Applications in Disease Models
Non-Alcoholic Fatty Liver Disease (NAFLD)
NAFLD is characterized by the excessive accumulation of lipids in the liver.[1][3][4] 16-PHDA can be used in cellular and animal models of NAFLD to investigate the mechanisms driving this lipid accumulation. For instance, researchers can use 16-PHDA to determine if increased fatty acid uptake by hepatocytes is a primary contributor to the disease phenotype.[17][18]
Cancer Biology
Cancer cells often exhibit altered lipid metabolism to meet the demands of rapid proliferation.[2][5][19][20][21] 16-PHDA can be employed to study the reliance of different cancer cell types on exogenous fatty acids.[19] This knowledge can be valuable for the development of novel therapeutic strategies that target fatty acid metabolism in cancer.[2][5] For example, a study using a fluorescent palmitate analog showed differential uptake in metastatic versus non-metastatic breast cancer cells.[8]
Conclusion
This compound is a versatile and powerful tool for the investigation of fatty acid uptake, trafficking, and storage. Its resistance to β-oxidation provides a stable signal for tracking these processes in a variety of experimental systems. By understanding its properties and employing the appropriate experimental methodologies, researchers can gain valuable insights into the complex world of lipid biology and its role in health and disease.
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The metabolism of palmitic acid to sapienic acid (6cis-16:1) and its... - ResearchGate. [Link]
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Fatty acids in non-alcoholic steatohepatitis: Focus on pentadecanoic acid | PLOS One. [Link]
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A biodistribution study of PEGylated PCL-based nanoparticles in C57BL/6 mice bearing B16/F10 melanoma - PubMed. [Link]
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Molecular and cellular mechanisms of pentadecanoic acid - PubMed. [Link]
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Methodological & Application
Application Notes: Utilizing 16-Phenylhexadecanoic Acid in Cell Culture
Introduction: A Synthetic Probe for Nuclear Receptor Signaling
16-Phenylhexadecanoic acid is a synthetic, modified fatty acid analog. Structurally, it is a derivative of hexadecanoic acid (palmitic acid), featuring a phenyl group at the omega (ω) position. This modification makes it a valuable tool for researchers in cell biology and drug development, primarily for investigating cellular processes regulated by fatty acids. Unlike its naturally occurring counterparts, the terminal phenyl group can alter its metabolic fate and receptor interaction profile, providing a unique probe to dissect specific pathways.
The primary utility of fatty acids and their analogs in cell culture is to serve as ligands for nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] These receptors are critical sensors of dietary lipids and regulate a wide array of genes involved in lipid metabolism, inflammation, and cellular differentiation.[1] By using synthetic analogs like this compound, researchers can activate these pathways to study their roles in various physiological and pathophysiological contexts, from metabolic diseases to cancer.[1][3]
This guide provides a comprehensive overview of the mechanism of action, applications, and detailed protocols for the effective use of this compound in a cell culture setting.
Mechanism of Action: Targeting the PPAR Nuclear Receptors
Long-chain fatty acids and their derivatives are well-established as natural ligands for PPARs.[2][4] It is proposed that this compound functions as a PPAR agonist. PPARs are a family of three subtypes—PPARα, PPARγ, and PPARβ/δ—that form heterodimers with the Retinoid X Receptor (RXR).[2]
Upon ligand binding in the nucleus, the PPAR/RXR heterodimer undergoes a conformational change, leading to the recruitment of co-activator proteins. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes that orchestrate a variety of cellular responses:
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism rates like the liver, heart, and muscle. Its activation promotes fatty acid uptake and β-oxidation.[1] Fibrate drugs, which are PPARα agonists, are used to treat dyslipidemia.[5][6]
-
PPARγ: Highly expressed in adipose tissue, it is a master regulator of adipogenesis (fat cell differentiation). Its activation also enhances insulin sensitivity, making it a target for anti-diabetic drugs like thiazolidinediones.[1][5]
-
PPARβ/δ: Expressed ubiquitously, its activation is involved in fatty acid oxidation, particularly in skeletal muscle, and has been shown to improve lipid profiles by increasing HDL cholesterol.[1][2]
The specific subtype(s) activated by this compound may vary depending on the cell type and experimental context, a factor that should be determined empirically.
Caption: General experimental workflow for cell treatment.
Validation and Troubleshooting
-
Determining Working Concentration: The optimal concentration of this compound should be determined empirically for each cell type and desired outcome. A dose-response experiment ranging from 1 µM to 100 µM is a common starting point.
-
Assessing Target Engagement: To confirm that the compound is activating the intended PPAR pathway, measure the mRNA expression of known PPAR target genes via qRT-PCR. For PPARα, targets include CPT1A or ACOX1. For PPARγ, targets include FABP4 or CD36.
-
Toxicity: High concentrations of fatty acids can induce lipotoxicity. [7]It is crucial to perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your main experiment to ensure that the observed effects are not due to cellular toxicity.
-
Inconsistent Results: If results are not reproducible, verify the integrity of the FA-BSA complex. Improper preparation or repeated freeze-thaw cycles can cause the fatty acid to dissociate and precipitate. Always prepare fresh treatment media from frozen single-use aliquots.
References
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Wiseman, R. W., & Korn, E. D. (1983). Manipulation of fatty acid composition in animal cells grown in culture. PubMed. Available at: [Link]
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Wiseman, R. W., & Korn, E. D. (1983). Manipulation of Fatty Acid Composition in Animal Cells Grown in Culture. PNAS. Available at: [Link]
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Listenberger, L. L., et al. (2016). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. PMC. Available at: [Link]
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Nabavi, S. M., et al. (2019). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. PMC. Available at: [Link]
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Hansen, T. V., et al. (2018). Synthesis and biological evaluations of marine oxohexadecenoic acids: PPARα/γ dual agonism and anti-diabetic target gene effects. PubMed. Available at: [Link]
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Salehi, B., et al. (2021). Impact of Phytochemicals on PPAR Receptors: Implications for Disease Treatments. PMC. Available at: [Link]
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Oliver, W. R., et al. (2001). A selective peroxisome proliferator-activated receptor δ agonist promotes reverse cholesterol transport. PMC. Available at: [Link]
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O'Connell, D., et al. (2011). The potent and selective PPAR-α agonist LY518674 upregulates both apoA-I production and catabolism in human subjects with the metabolic syndrome. NIH. Available at: [Link]
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Juárez-Cruz, J. C., et al. (2011). Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters. ResearchGate. Available at: [Link]
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Cell Applications, Inc. (2015). Primary Cell Culture: Protocols & Guidance. YouTube. Available at: [Link]
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Venn-Watson, S., & Butterworth, C. (2025). Molecular and cellular mechanisms of pentadecanoic acid. PMC. Available at: [Link]
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Chen, Y., et al. (2023). Molecular mechanism of palmitic acid and its derivatives in tumor progression. PMC. Available at: [Link]
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Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. PMC. Available at: [Link]
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SEPHIENCE™. (n.d.). Mechanism of Action. Available at: [Link]
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Application Notes & Protocols: 16-Phenylhexadecanoic Acid in Metabolic Tracing
For: Researchers, scientists, and drug development professionals.
Introduction: Unraveling Fatty Acid Metabolism with a Unique Tracer
Fatty acids (FAs) are fundamental to cellular function, serving as primary energy sources, essential building blocks for membranes, and signaling molecules. Dysregulation of FA metabolism is a hallmark of numerous diseases, including metabolic syndrome, cardiovascular disease, and cancer[1][2]. Consequently, the ability to accurately trace the uptake, transport, and catabolism of FAs is critical for both basic research and the development of novel therapeutics.
Metabolic tracers, which are molecules modified to be detectable within a biological system, are indispensable tools for these investigations.[3][4] Stable isotope-labeled FAs (e.g., ¹³C-palmitate) are considered the gold standard for quantifying metabolic flux, allowing researchers to track the journey of carbon atoms through various pathways via mass spectrometry.[5][6]
This guide focuses on a specialized tracer: 16-phenylhexadecanoic acid . This long-chain fatty acid analog, which features a terminal phenyl group, offers unique advantages for tracing studies. The phenyl group acts as a metabolic stop-sign and a unique mass signature, preventing its complete breakdown through β-oxidation and leading to the accumulation of specific, easily traceable metabolites. This property makes it an exceptional tool for dissecting FA uptake and the initial cycles of mitochondrial oxidation.
Principle of the Method: Why this compound?
The utility of this compound as a metabolic tracer is grounded in its distinct biochemical behavior compared to its natural counterpart, palmitic acid.
-
Cellular Uptake: Like other long-chain fatty acids, this compound is transported across the plasma membrane by fatty acid transporters such as CD36 and Fatty Acid Transport Proteins (FATPs).[7] This allows it to serve as a direct probe for studying the kinetics and regulation of FA uptake.
-
Metabolic Fate: Once inside the cell, it is activated to its coenzyme A (CoA) thioester, 16-phenylhexadecanoyl-CoA. It then enters the mitochondrial β-oxidation spiral. However, the bulky, stable terminal phenyl ring cannot be processed by the enzymatic machinery that typically cleaves the final two-carbon acetyl-CoA unit. This results in an incomplete oxidation process that terminates, yielding specific metabolites like phenylacetyl-CoA or benzoic acid, which are not naturally present in the cell at significant levels.
-
Traceability: The phenyl group provides a distinct mass signature, making it and its downstream metabolites readily distinguishable from the endogenous lipid pool by mass spectrometry (MS). For enhanced sensitivity and to differentiate it from any potential environmental contaminants, stable isotope-labeled versions (e.g., ¹³C₆-phenyl or ¹³C₁₆-acyl chain) are often employed.
This principle is visualized in the metabolic pathway diagram below.
Caption: Metabolic fate of this compound after cellular uptake.
Applications in Research and Drug Development
The unique properties of this compound make it suitable for a range of applications:
-
Screening for FA Uptake Inhibitors: Ideal for high-throughput screening of compound libraries to identify drugs that block fatty acid transport, a potential therapeutic strategy for obesity and related metabolic diseases.[7][8]
-
Characterizing FA Transporter Activity: Used to measure the specific contribution of different transporters (e.g., FATP2 vs. CD36) to total FA uptake in various cell types.
-
Probing Mitochondrial Function: Serves as a tool to assess the efficiency of the initial cycles of β-oxidation, independent of the Krebs cycle and downstream respiratory chain activity.
-
Investigating Myocardial Metabolism: Phenyl-fatty acids, particularly radioiodinated versions, have been developed for imaging studies of the myocardium, as the heart heavily relies on FA oxidation for energy.[9][10] Alterations in their uptake and metabolism can indicate ischemic heart disease.[11]
Protocol 1: In Vitro Cellular Fatty Acid Uptake Assay
This protocol details a method to quantify the uptake of this compound in adherent cell cultures using Liquid Chromatography-Mass Spectrometry (LC-MS). It is designed for screening potential inhibitors of fatty acid uptake.
Experimental Workflow Overview
Caption: Workflow for the in vitro fatty acid uptake assay.
Materials and Reagents
| Reagent | Preparation & Notes |
| This compound | Prepare a 10 mM stock solution in ethanol or DMSO. For tracing, a stable isotope-labeled version (e.g., ¹³C₆-phenyl) is highly recommended. |
| Fatty Acid-Free BSA | Prepare a 10% (w/v) stock solution in sterile PBS. |
| Uptake Buffer | Hanks' Balanced Salt Solution (HBSS) or similar, supplemented with 10 mM HEPES, pH 7.4. |
| Test Compounds/Inhibitors | Prepare stock solutions in a suitable solvent (e.g., DMSO). Lipofermata, an inhibitor of FATP2, can be used as a positive control for inhibition.[8] |
| Cell Culture Plates | Black, clear-bottom 96-well plates are recommended for minimizing background if any fluorescence methods are used in parallel.[7] |
| Extraction Solvent | Ice-cold 80:20 Methanol:Water solution. |
| Internal Standard (IS) | A deuterated or ¹³C-labeled fatty acid not expected to be in the cells (e.g., d3-Heptadecanoic acid) added to the extraction solvent for normalization.[12] |
Step-by-Step Methodology
-
Cell Seeding: Seed adherent cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) into a 96-well plate at a density that ensures they are ~90% confluent on the day of the assay.[7] Culture overnight in complete growth medium.
-
Rationale: A confluent monolayer ensures consistent cell numbers per well, reducing variability.
-
-
Preparation of FA-BSA Complex: a. In a sterile tube, warm the 10% BSA solution to 37°C. b. Add the this compound stock solution to the BSA to achieve a final FA concentration of 1-2 mM (this yields a 5-10x stock of the final assay concentration). A molar ratio of 3:1 (FA:BSA) is typical. c. Incubate at 37°C for 30-60 minutes with gentle agitation to allow complex formation.
-
Rationale: Complexing fatty acids with albumin mimics their physiological transport in circulation and is essential for their solubility in aqueous buffer and efficient uptake by cells.[6]
-
-
Cell Preparation: a. Gently aspirate the culture medium from the wells. b. Wash the cell monolayer once with 200 µL of warm PBS. c. Add 100 µL of serum-free medium or Uptake Buffer and incubate for 1-2 hours at 37°C.
-
Rationale: Serum starvation synchronizes the metabolic state of the cells and removes competing fatty acids from serum, enhancing the signal from the tracer.[7]
-
-
Inhibitor Treatment: a. Prepare serial dilutions of test compounds in Uptake Buffer. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control inhibitor. b. Remove the starvation medium and add 90 µL of the compound dilutions to the respective wells. c. Incubate for the desired time (e.g., 30-60 minutes) at 37°C.
-
Initiation of Fatty Acid Uptake: a. Dilute the FA-BSA complex stock (from step 2) into warm Uptake Buffer to achieve the final desired concentration (e.g., 100 µM). b. Add 10 µL of this 10x FA solution to each well to initiate the uptake. The final volume should be 100 µL. c. Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. The optimal time should be determined empirically to be within the linear range of uptake.
-
Termination of Uptake and Washing: a. To stop the uptake, quickly aspirate the FA-containing medium. b. Immediately wash the cells three times with 200 µL of ice-cold PBS containing 0.2% fatty acid-free BSA. This removes non-internalized tracer bound to the cell surface. c. Perform a final wash with 200 µL of ice-cold PBS.
-
Rationale: Performing this step on ice and quickly is critical to halt all metabolic and transport processes.
-
-
Metabolite Extraction: a. Aspirate the final PBS wash completely. b. Add 100 µL of ice-cold extraction solvent containing the internal standard to each well. c. Incubate the plate at -20°C for 30 minutes to ensure complete cell lysis and protein precipitation. d. Scrape the wells and transfer the lysate to microcentrifuge tubes. Centrifuge at >15,000 x g for 10 minutes at 4°C.[13] e. Transfer the supernatant, which contains the metabolites, to new tubes or a 96-well plate for LC-MS analysis.
-
LC-MS/MS Analysis: a. Analyze the samples using a method optimized for fatty acid detection (e.g., reverse-phase chromatography coupled to a triple quadrupole mass spectrometer). b. Monitor the specific mass transitions for the this compound tracer and the internal standard.
-
Data Analysis: a. Calculate the peak area ratio of the tracer to the internal standard for each sample. b. Normalize the results to the vehicle control to determine the percent inhibition for each test compound. c. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 2: In Vivo Metabolic Tracing in Animal Models
This protocol provides a framework for tracing the whole-body metabolism of this compound in a rodent model. It involves intravenous infusion and subsequent analysis of plasma and tissues.
Experimental Workflow Overview
Caption: Workflow for an in vivo metabolic tracing study.
Methodology
-
Animal Preparation: a. Surgically implant catheters (e.g., in the jugular vein for infusion and carotid artery for sampling) in the animals (e.g., mice, rats). Allow for a recovery period of several days.[6] b. Fast the animals overnight before the experiment to achieve a basal metabolic state, but allow free access to water.
-
Tracer Preparation: a. Use a stable isotope-labeled version of the tracer (e.g., U-¹³C₁₆-16-phenylhexadecanoic acid) for unambiguous detection. b. Prepare the infusate by complexing the tracer with fatty acid-free mouse or rat serum albumin in sterile saline, following a procedure similar to Protocol 1, Step 2. The final concentration should be suitable for the planned infusion rate.[6]
-
Tracer Infusion: a. A primed-continuous infusion is recommended to achieve isotopic steady-state in the plasma quickly.[14] b. The priming dose (a bolus injection) rapidly raises the plasma tracer concentration, while the continuous infusion maintains it. c. Infusion rates must be optimized but are typically in the range of 0.03-0.10 µmol/kg/min.[14]
-
Sample Collection: a. Collect baseline blood samples (t=0) before starting the infusion. b. After starting the infusion, collect arterial blood samples at regular intervals (e.g., t = 60, 70, 80, 90 minutes) into EDTA-coated tubes.[14] c. Immediately centrifuge the blood to separate the plasma and store it at -80°C. d. At the end of the experiment, euthanize the animal and rapidly harvest tissues of interest (e.g., liver, heart, skeletal muscle, adipose tissue). Flash-freeze the tissues in liquid nitrogen and store at -80°C.
-
Sample Processing and Analysis: a. Plasma: Extract total lipids from plasma using a standard method (e.g., Folch or Bligh-Dyer). b. Tissues: Homogenize the frozen tissues and extract lipids as with plasma. c. Derivatization: For Gas Chromatography-MS (GC-MS) analysis, the fatty acids must be derivatized to a volatile form, such as pentafluorobenzyl (PFB) esters.[12] d. MS Analysis: Analyze the samples by GC-MS or LC-MS/MS to measure the isotopic enrichment of the tracer and its metabolites in the lipid fractions of plasma and tissues.
-
Data Interpretation: a. Fatty Acid Flux: The rate of appearance (Ra) of the endogenous fatty acid can be calculated from the dilution of the infused tracer in the plasma at isotopic steady-state.[14] b. Tissue Uptake: The amount of tracer found in a specific tissue at the end of the experiment provides a direct measure of its uptake and incorporation into the tissue's lipid pools. c. Metabolite Analysis: Identification and quantification of downstream metabolites (e.g., phenyl-shortened acyl-CoAs or acylcarnitines) can provide insights into the rate of β-oxidation.
References
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Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
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Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. (2017). PubMed. Retrieved January 12, 2026, from [Link]
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Fatty Acid Metabolism Measured with Stable Isotope Tracers. (n.d.). University of Washington. Retrieved January 12, 2026, from [Link]
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Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues - PMC. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
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Biochemical concept and synthesis of a radioiodinated phenylfatty acid for in vivo metabolic studies of the myocardium. (1981). PubMed. Retrieved January 12, 2026, from [Link]
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Radioiodinated beta-methyl phenyl fatty acids as potential tracers for myocardial imaging and metabolism. (1987). PubMed. Retrieved January 12, 2026, from [Link]
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Fatty Acid Uptake Assay Kit. (n.d.). Dojindo Molecular Technologies. Retrieved January 12, 2026, from [Link]
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QuantiChrom™ Fatty Acid Uptake Assay Kit. (n.d.). BioAssay Systems. Retrieved January 12, 2026, from [Link]
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Metabolic tracing analysis reveals substrate specific metabolic deficits in platelet storage lesion - PMC. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
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QBT Fatty Acid Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved January 12, 2026, from [Link]
-
Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. Retrieved January 12, 2026, from [Link]
-
Showing Compound 16-Hydroxy-hexadecanoic acid (FDB001611). (2010). FooDB. Retrieved January 12, 2026, from [Link]
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Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer. (2024). PubMed. Retrieved January 12, 2026, from [Link]
-
Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents - PMC. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
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- 4. Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. caymanchem.com [caymanchem.com]
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- 10. Radioiodinated beta-methyl phenyl fatty acids as potential tracers for myocardial imaging and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. lipidmaps.org [lipidmaps.org]
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- 14. metsol.com [metsol.com]
Introduction: Modernizing the Measurement of Fatty Acid Metabolism
An In-Depth Technical Guide to 16-Phenylhexadecanoic Acid: A Non-Radioactive Metabolic Probe for Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Fatty acid β-oxidation (FAO) is a fundamental metabolic pathway responsible for generating energy from lipids. This process is critical for maintaining energy homeostasis in various tissues, including the heart, liver, and skeletal muscle, particularly during periods of fasting or prolonged exercise.[1][2] Dysregulation of FAO is implicated in a wide range of human diseases, such as obesity, type 2 diabetes, nonalcoholic fatty liver disease, and certain cancers, making it a crucial area of investigation for both basic research and therapeutic development.[3]
Traditionally, the study of FAO has relied heavily on the use of radioactive fatty acid analogs, such as [¹⁴C]- or [³H]-labeled palmitic acid.[2][4] These methods, while sensitive, present significant logistical and safety challenges, including the need for specialized licenses, hazardous waste disposal, and limited experimental endpoints restricted to measuring total radioactivity.[5][6] The advent of non-radioactive probes offers a safer, more stable, and often more informative alternative.[5][7][8]
This guide introduces this compound (16-PHDA), a non-radioactive fatty acid analog designed to serve as a robust and versatile probe for measuring FAO. By leveraging the precision of mass spectrometry, 16-PHDA allows researchers to dissect the FAO pathway with high specificity, overcoming many limitations of traditional radioisotope assays.
Mechanism of Action: Tracing Metabolism with a Phenyl Tag
16-PHDA is an analog of palmitic acid (16:0), the most common saturated fatty acid in the human body.[9] It is designed to be recognized and processed by the cellular machinery responsible for fatty acid uptake and metabolism. The key to its function lies in the terminal phenyl group, which acts as a stable, non-natural tag that allows its metabolic fate to be tracked.
The process unfolds as follows:
-
Cellular Uptake and Activation: Like endogenous fatty acids, 16-PHDA is taken up by cells and activated in the cytoplasm by conversion to its coenzyme A (CoA) thioester, 16-phenylhexadecanoyl-CoA.
-
Mitochondrial Transport: The activated probe is transported into the mitochondrial matrix via the carnitine palmitoyltransferase (CPT) system, the rate-limiting step for long-chain fatty acid oxidation.
-
β-Oxidation Cycles: Inside the mitochondria, 16-phenylhexadecanoyl-CoA enters the β-oxidation spiral. In each cycle, the fatty acyl chain is shortened by two carbons, releasing acetyl-CoA.
-
Metabolic Trapping: The phenyl group at the ω-end of the fatty acid cannot be metabolized through β-oxidation. Consequently, the process halts once the chain is sufficiently shortened, leading to the accumulation of specific, phenyl-tagged metabolites within the cell.
The primary metabolites generated are a series of phenyl-derivatized fatty acids, each two carbons shorter than the last (e.g., 14-phenyltetradecanoic acid, 12-phenyldodecanoic acid). The rate of appearance of these unique metabolites, which can be precisely quantified by mass spectrometry, serves as a direct measure of the flux through the FAO pathway.
Caption: Metabolic pathway of this compound (16-PHDA).
Advantages Over Traditional Radioactive Probes
The use of 16-PHDA provides several distinct advantages for the modern research laboratory, enhancing safety, workflow efficiency, and the quality of data generated.
| Feature | Radioactive Probe ([¹⁴C]-Palmitate) | Non-Radioactive Probe (16-PHDA) |
| Detection Method | Scintillation Counting | Mass Spectrometry (GC-MS, LC-MS/MS) |
| Endpoint | Total radioactivity (¹⁴CO₂ or Acid-Soluble Metabolites) | Specific, structurally identified metabolites |
| Metabolic Insight | Overall pathway flux | Flux and identification of specific chain-shortened intermediates |
| Safety | Requires radioactive license, specialized handling, and waste disposal[2][6] | No radioactivity, standard laboratory handling[5][7][8] |
| Stability | Subject to radiolysis, shorter shelf-life[6] | High chemical stability, long shelf-life[7] |
| Multiplexing | Difficult; requires different isotopes | Amenable to stable isotope labeling for comparative analysis[10] |
| Cost | High costs associated with isotope synthesis, waste disposal, and compliance | Lower overall cost of ownership; no specialized disposal fees |
Applications in Research and Drug Development
The ability to safely and accurately probe FAO makes 16-PHDA a valuable tool across multiple scientific disciplines.
-
Fundamental Metabolic Research: Investigate the regulation of FAO in various cell types (e.g., hepatocytes, cardiomyocytes, adipocytes) and tissues in response to different physiological stimuli, such as nutrient availability or hormonal signals.
-
Disease Modeling: Characterize FAO defects in models of metabolic diseases, including inherited FAO disorders, diabetes, and cardiovascular conditions like cardiomyopathy.[1][11]
-
Oncology: Explore the role of fatty acid metabolism in cancer cell proliferation and survival, an area of growing interest for therapeutic intervention.
-
Drug Discovery and Development: Establish robust, high-throughput screening assays to identify and characterize novel modulators of FAO. For instance, the effects of inhibitors of key enzymes like Acetyl-CoA Carboxylase (ACC) or Carnitine Palmitoyltransferase 1 (CPT1) can be precisely quantified.[12]
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Oxidation Assay in Cultured Cells
This protocol provides a step-by-step method for measuring FAO in adherent cell cultures using 16-PHDA.
A. Materials
-
Reagents:
-
This compound (16-PHDA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
L-Carnitine hydrochloride
-
Phosphate-Buffered Saline (PBS)
-
Etomoxir (or other FAO inhibitor) for use as a positive control
-
Solvents for extraction: Methanol, Chloroform, Water (LC-MS grade)
-
Internal Standard (e.g., heptadecanoic acid) for mass spectrometry
-
-
Equipment:
-
Standard cell culture incubator and biosafety cabinet
-
Multi-well plates (12- or 24-well format recommended)
-
Centrifuge
-
Vortex mixer
-
Sample vials for mass spectrometry
-
B. Step-by-Step Methodology
1. Preparation of 16-PHDA-BSA Conjugate (5X Stock)
-
Causality: Fatty acids are poorly soluble in aqueous media and are transported in the blood bound to albumin.[15] Preparing a BSA conjugate mimics this physiological state and ensures bioavailability to the cells.
-
Prepare a 10 mM stock solution of 16-PHDA in ethanol.
-
In a sterile tube, prepare a 1 mM solution of fatty acid-free BSA in serum-free culture medium. Warm to 37°C.
-
While vortexing the BSA solution gently, slowly add the 16-PHDA stock to achieve a final fatty acid concentration of 500 µM (a 20-fold dilution). This creates a molar ratio of approximately 1:2 (fatty acid:BSA).
-
Incubate at 37°C for 30-60 minutes to allow for complete conjugation. This is your 5X stock solution.
-
2. Cell Seeding and Treatment
- Seed cells in 12- or 24-well plates at a density that ensures they reach ~80-90% confluency on the day of the experiment. Allow cells to adhere overnight.
- On the day of the experiment, aspirate the culture medium. Wash the cells twice with warm PBS.[16]
- Prepare the final treatment medium. Dilute the 5X 16-PHDA-BSA stock 1:5 into serum-free medium containing 1 mM L-Carnitine. The final concentration will be 100 µM 16-PHDA / 0.2 mM BSA.
- Causality: L-Carnitine is an essential cofactor for the transport of long-chain fatty acids into the mitochondria. Supplementing the medium ensures that transport is not a limiting factor.
- For inhibitor controls, pre-incubate a subset of wells with an appropriate concentration of etomoxir (e.g., 40 µM) for 1-2 hours before adding the probe.
- Add the final treatment medium to the wells (0.5 mL for a 24-well plate; 1 mL for a 12-well plate). Include "vehicle control" wells (BSA medium without 16-PHDA) and "time zero" controls.
- Incubate at 37°C for a defined period (e.g., 3-6 hours). A time-course experiment is recommended to determine the optimal endpoint.
3. Metabolite Extraction
- To stop the reaction, place the plate on ice and aspirate the medium. For "time zero" controls, perform the extraction immediately after adding the probe.
- Wash the cells twice with ice-cold PBS.
- Add 500 µL of ice-cold methanol to each well to quench metabolism and precipitate proteins. Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
- Add the internal standard to each sample at a known concentration.
- Add 500 µL of chloroform and 200 µL of water. Vortex vigorously for 1 minute.
- Centrifuge at >12,000 x g for 10 minutes at 4°C to separate the phases.
- Carefully collect the lower organic phase (which contains the lipids and fatty acids) and transfer to a new tube.
- Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
4. Sample Preparation for Mass Spectrometry
-
The dried metabolite extract is now ready for analysis. Depending on the mass spectrometry method (GC-MS or LC-MS), a derivatization step may be required. For GC-MS, silylation (e.g., with BSTFA) is common to increase the volatility of the fatty acids. For LC-MS, the sample can typically be reconstituted in a suitable mobile phase.
Caption: Experimental workflow for the in vitro FAO assay.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds, making it well-suited for analyzing derivatized fatty acid metabolites.[17][18][19]
A. Sample Derivatization (Silylation)
-
To the dried metabolite extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
B. GC-MS Instrumentation and Typical Parameters
| Parameter | Typical Setting |
| GC Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, constant flow ~1.0 mL/min |
| Injection Mode | Splitless, 1 µL injection volume |
| Inlet Temperature | 250°C |
| Oven Program | Start at 150°C, ramp to 300°C at 10°C/min, hold for 5 min |
| MS Interface Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50-650 |
C. Data Analysis and Interpretation
-
Metabolite Identification: Identify the peaks corresponding to the TMS-derivatized 16-PHDA and its chain-shortened metabolites by comparing their retention times and mass spectra to authentic standards or by interpreting their fragmentation patterns. The molecular ion (M⁺) and characteristic fragments (e.g., M-15 for loss of a methyl group) are key identifiers.[20]
-
Quantification: Generate extracted ion chromatograms (EICs) for a characteristic ion of each analyte and the internal standard. Calculate the peak area ratio of each analyte to the internal standard.
-
Calculate FAO Rate: The rate of FAO can be expressed as the rate of consumption of the 16-PHDA substrate or, more accurately, as the rate of production of the sum of all downstream metabolites. Results should be normalized to a measure of cell quantity, such as total protein or DNA content.
Rate (pmol/min/mg protein) = [Total Phenyl-Metabolites (pmol)] / [Incubation Time (min) * Protein (mg)]
Assay Validation and Troubleshooting
A robust assay is self-validating. Key validation experiments and common troubleshooting steps are outlined below.
A. Validation
-
Linearity: The production of metabolites should be linear with respect to cell number and time (within the determined optimal incubation period).
-
Inhibition Control: Treatment with etomoxir (a CPT1 inhibitor) should lead to a significant and dose-dependent decrease in the production of all 16-PHDA metabolites.
-
Biological Modulation: Subjecting cells to conditions known to increase FAO (e.g., glucose starvation) should result in an increased rate of metabolite production.
B. Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Signal | Inefficient metabolite extraction; Low FAO rate in cell type; Cell death/toxicity; Instrument sensitivity issues. | Optimize extraction protocol; Increase incubation time or cell number; Check cell viability; Confirm instrument performance with standards. |
| High Variability | Inconsistent cell seeding; Pipetting errors; Incomplete extraction or derivatization. | Ensure even cell monolayers; Use calibrated pipettes and careful technique; Vortex thoroughly during extraction; Ensure derivatization goes to completion. |
| Cell Toxicity | 16-PHDA concentration too high; Contamination in reagents. | Perform a dose-response curve to find optimal, non-toxic probe concentration; Use high-purity, sterile reagents. |
| Poor GC Peak Shape | Active sites in the GC inlet or column; Incomplete derivatization. | Replace inlet liner and septum; Condition the column; Optimize derivatization reaction time and temperature. |
Conclusion
This compound represents a significant advancement in the study of fatty acid metabolism. By replacing hazardous radioisotopes with a stable, phenyl-tagged probe, it provides a safer and more accessible method for researchers. The rich, quantitative data obtained via mass spectrometry allows for a deeper understanding of FAO pathway dynamics, making 16-PHDA an invaluable tool for academic research, drug discovery, and the development of potential diagnostics for metabolic diseases.
References
- Biotechnol Adv. 1991;9(2):185-96. Non-radioactive techniques for the labelling of nucleic acids.
- Mayo Clinic Laboratories.
- Jena Bioscience. Non-radioactive Labeling.
- BenchChem. An In-depth Technical Guide to 16-Phosphonohexadecanoic Acid.
- Journal of Visualized Experiments.
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Quantitative Analysis of 16-Phenylhexadecanoic Acid by High-Performance Liquid Chromatography
Application Note and Detailed Protocol for Researchers and Drug Development Professionals
Introduction
16-Phenylhexadecanoic acid is a fatty acid analog characterized by a phenyl group at the terminal end of a sixteen-carbon aliphatic chain. Its structural similarity to endogenous fatty acids makes it a valuable tool in various research and pharmaceutical development contexts, including its use as an internal standard in metabolic studies or as a potential therapeutic agent itself. Accurate and precise quantification of this compound is paramount for reliable data in pharmacokinetic, pharmacodynamic, and formulation studies.
This document provides a comprehensive guide to the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. The methodologies outlined herein are designed to be robust, reproducible, and adhere to the principles of analytical method validation as guided by the International Council for Harmonisation (ICH).[1][2][3]
Principle of the Method: Reversed-Phase HPLC
The separation of this compound is achieved through reversed-phase chromatography. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.[4][5] The retention of the analyte on the column is primarily driven by hydrophobic interactions between the long alkyl chain of this compound and the nonpolar stationary phase.[4] The elution of the compound is controlled by the composition of the mobile phase, typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous component.[6]
To ensure sharp, symmetrical peaks, it is crucial to control the ionization state of the carboxylic acid group. By acidifying the mobile phase (e.g., with phosphoric or acetic acid), the carboxyl group remains protonated (-COOH), rendering the molecule less polar and enhancing its retention on the nonpolar stationary phase.[7]
Experimental Workflow
The overall process for the quantification of this compound is depicted in the following workflow diagram.
Caption: Workflow for the HPLC analysis of this compound.
Detailed Protocols
Protocol 1: Sample Preparation (Liquid-Liquid Extraction from Plasma)
This protocol is suitable for extracting this compound from a biological matrix like plasma. The choice of extraction method is critical to remove interfering substances.[8]
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., a structurally similar fatty acid not present in the sample)
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
Water (HPLC grade)
-
Nitrogen gas supply
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 300 µL of methanol to precipitate proteins.[9] Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[9]
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of MTBE and 250 µL of water. Vortex vigorously for 2 minutes to partition the analyte into the organic layer.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (MTBE) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the mobile phase.[10]
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Protocol 2: HPLC Method and Parameters
This protocol details the instrumental conditions for the chromatographic separation and detection.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%)
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (85:15, v/v) containing 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Run Time | Approximately 10 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is the standard choice for reversed-phase separation of hydrophobic molecules like long-chain fatty acids.[5]
-
Mobile Phase: The ratio of acetonitrile to water is optimized to achieve a reasonable retention time and good separation from potential impurities. The addition of phosphoric acid suppresses the ionization of the carboxylic acid, leading to better peak shape.[7]
-
Detection Wavelength: The phenyl group of the analyte provides a chromophore that absorbs in the low UV region. A wavelength of 210 nm is often used for compounds with aromatic rings to achieve good sensitivity.[7][11]
Protocol 3: Method Validation
To ensure the reliability of the quantitative data, the analytical method must be validated according to ICH Q2(R1) guidelines.[1][2] The key validation parameters are summarized below.
Validation Parameters and Acceptance Criteria:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., matrix components, impurities). | No interfering peaks at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99[12] |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be defined based on the intended application. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Expressed as percent recovery. | 85-115% recovery[13] |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) < 15%[13] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1[14] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1[14] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results. |
Data Analysis and Quantification
The concentration of this compound in unknown samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio (analyte peak area / internal standard peak area) against the known concentrations of the prepared calibration standards. A linear regression analysis is then performed to obtain the equation of the line, which is subsequently used to calculate the concentration of the analyte in the unknown samples.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with column silanols; pH of mobile phase too high. | Ensure adequate acidification of the mobile phase (e.g., 0.1% phosphoric acid). Use a high-purity, end-capped column. |
| Variable Retention Times | Inconsistent mobile phase composition; column temperature fluctuations. | Prepare mobile phase accurately and degas thoroughly. Use a column oven to maintain a constant temperature. |
| Low Sensitivity | Low concentration of analyte; suboptimal detection wavelength. | Concentrate the sample if possible. Verify the UV maximum of the analyte and set the detector accordingly. |
| Extraneous Peaks | Contamination from sample matrix, solvents, or glassware. | Optimize the sample preparation procedure. Use high-purity solvents and clean glassware. Run a blank injection. |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound. Proper sample preparation and adherence to the specified chromatographic conditions are essential for achieving accurate and reproducible results. Method validation in accordance with regulatory guidelines is a mandatory step to ensure the integrity of the data generated for research and drug development purposes.
References
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Rao, M. S., et al. "Reversed-Phase HPLC: The Separation Method for the Characterization and Purification of Long Chain Polyunsaturated Fatty Acids." Journal of Chromatographic Science, vol. 33, no. 1, 1995, pp. 9-21.
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Lloyd, L. "Reversed Phase HPLC of Fatty Acids." Agilent Technologies, Inc., 2011.
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Christie, W. W. "Fatty Acid Analysis by HPLC." AOCS Lipid Library, 2019.
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Tan, B., and Brzuskiewicz, L. "A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection." NIH Public Access, Author Manuscript, 2013.
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UCT, Inc. "Sample Preparation."
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GERLI. "HPLC analysis." Cyberlipid.
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BenchChem. "A Comparative Guide to the Validation of Analytical Methods for Dodecyl Oleate Analysis in Accordance with ICH Guidelines." 2025.
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Nacalai Tesque. "Sample Pretreatment for HPLC."
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Nacalai Tesque. "Fatty Acid Analysis by HPLC."
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International Council for Harmonisation. "Validation of Analytical Procedures Q2(R2)." 2023.
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Patel, K., et al. "Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines." International Journal of Advanced Research in Science, Communication and Technology, 2021.
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Sharma, A., and Sharma, S. "New Method Development by HPLC and Validation as per ICH Guidelines." Acta Scientific Pharmaceutical Sciences, vol. 4, no. 4, 2020, pp. 24-32.
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Yilmaz, S., et al. "Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product." SciELO, 2020.
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Drawell. "Sample Preparation for HPLC Analysis: Step Guides and Common Techniques."
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Waksmundzka-Hajnos, M., et al. "Effect of sample-preparation methods on the HPLC quantitation of some phenolic acids in plant materials." Acta Chromatographica, no. 19, 2007, pp. 227-237.
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Hrdlička, F., et al. "Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography." Molecules, vol. 25, no. 23, 2020, p. 5634.
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Polymer Chemistry Characterization Lab. "Sample Preparation – HPLC."
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Christodoulou, M. C., et al. "HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks." Journal of the Serbian Chemical Society, vol. 80, no. 10, 2015, pp. 1243-1255.
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Merck KGaA. "Method development & optimization."
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BenchChem. "Application Note: Analysis of 3-Phenylhexanoic Acid by High-Performance Liquid Chromatography." 2025.
-
de Oliveira, A. C., et al. "Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS." Journal of Chromatography B, vol. 927, 2013, pp. 114-121.
-
Waltermann, M., et al. "Identification of phenyldecanoic acid as a constituent of triacylglycerols and wax ester produced by Rhodococcus opacus PD630." Applied and Environmental Microbiology, vol. 66, no. 5, 2000, pp. 1970-1975.
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Pharmaguideline. "Steps for HPLC Method Development."
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Ali, M., et al. "Simultaneous Determination of 14 Phenolic Compounds in Grape Canes by HPLC-DAD-UV Using Wavelength Switching Detection." Molecules, vol. 22, no. 7, 2017, p. 1147.
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Kumar, S., et al. "Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts." International Journal of Pharmaceutical Sciences and Research, vol. 4, no. 3, 2013, pp. 1134-1139.
-
Mocan, A., et al. "Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species." Molecules, vol. 27, no. 2, 2022, p. 556.
-
Justino, G. C., et al. "Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry." Molecules, vol. 24, no. 21, 2019, p. 3861.
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Patil, M., et al. "analytical method development and validation: a review." Semantic Scholar, 2019.
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Onyx Scientific. "An Effective Approach to HPLC Method Development."
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Jayawardene, K., et al. "Advances in mass spectrometry of lipids for the investigation of Niemann-pick type C disease." PMC, 2025.
-
MassBank. "16-Hydroxyhexadecanoic acid." 2010.
-
BenchChem. "Application Note: Mass Spectrometry Analysis of 16-Hexadecanoyloxyhexadecanoic Acid." 2025.
-
Al-Majmaie, S., et al. "Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms." ResearchGate, 2025.
-
Al-Majmaie, S., et al. "Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms." PubMed, 2015.
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Application Notes and Protocols: Investigating the Cellular Incorporation of 16-Phenylhexadecanoic Acid
Introduction: Unraveling Lipid Metabolism with Phenyl-Substituted Fatty Acids
The study of lipid metabolism is fundamental to understanding a vast array of physiological and pathological processes, from energy storage and membrane biology to the progression of diseases like cancer and metabolic syndrome. Fatty acids, the building blocks of complex lipids, are central players in these processes. The ability to trace the uptake, transport, and incorporation of specific fatty acids into cellular lipid pools is therefore a powerful tool for researchers. 16-Phenylhexadecanoic acid, a synthetic fatty acid with a phenyl group at its terminus, offers a unique probe for these investigations. The phenyl group acts as a distinct marker, facilitating its differentiation from endogenous fatty acids and enabling detailed tracking through various metabolic pathways.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation and analysis of this compound in cellular lipid pools. We will delve into the underlying principles of experimental design, provide detailed step-by-step protocols, and discuss the interpretation of results. Our focus is on empowering researchers to confidently utilize this valuable tool to gain deeper insights into the intricate world of lipid biology.
Section 1: Foundational Concepts and Experimental Design
The core principle behind using this compound is its structural similarity to natural long-chain fatty acids, allowing it to be recognized and processed by cellular machinery. Once introduced to cultured cells, it is taken up and activated to its coenzyme A (CoA) thioester, 16-phenylhexadecanoyl-CoA. This activated form then serves as a substrate for various enzymes involved in lipid synthesis, leading to its incorporation into triglycerides, phospholipids, and other lipid species. The phenyl group provides a unique mass signature, making it readily identifiable and quantifiable using mass spectrometry-based techniques.
Causality in Experimental Choices
The selection of experimental parameters is critical for a successful study. Key considerations include:
-
Cell Line Selection: The choice of cell line should be dictated by the research question. For example, adipocyte cell lines like 3T3-L1 are ideal for studying triglyceride synthesis and storage, while cancer cell lines may be used to investigate alterations in lipid metabolism associated with malignancy.
-
Concentration and Incubation Time: The concentration of this compound and the incubation time will influence the extent of its incorporation and potential cytotoxic effects. It is crucial to perform dose-response and time-course experiments to determine optimal conditions for each cell line.[1][2]
-
Use of Labeled Analogs: For certain applications, radiolabeled ([¹⁴C] or [³H]) or fluorescently tagged versions of this compound can be synthesized.[3][4][5][6][7] Radiolabeling allows for sensitive detection and quantification using scintillation counting, while fluorescent tags enable visualization of fatty acid uptake and localization by microscopy.[8][9][10][11]
Experimental Workflow Overview
The overall workflow for studying the incorporation of this compound into cellular lipids can be summarized in the following diagram:
Caption: A generalized workflow for investigating the incorporation of this compound into cellular lipids.
Section 2: Detailed Protocols
This section provides detailed, step-by-step methodologies for the key experiments involved in tracing this compound incorporation.
Protocol 1: Preparation of this compound Stock Solution
The solubility of long-chain fatty acids in aqueous culture media is limited. Therefore, they are typically complexed to bovine serum albumin (BSA) to enhance their bioavailability and prevent detergent-like effects on cell membranes.[1][12]
Materials:
-
This compound
-
Ethanol
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM)
Procedure:
-
Prepare a 100 mM stock solution of this compound in ethanol. Store this stock solution at -20°C.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in PBS. Filter-sterilize and store at 4°C.
-
To prepare a 10X working solution (e.g., 5 mM fatty acid complexed to 1% BSA):
-
Warm the 10% BSA solution to 37°C.
-
In a sterile tube, add the required volume of the 100 mM this compound stock solution.
-
Slowly add the warm 10% BSA solution while vortexing to facilitate complexing.
-
Incubate at 37°C for 30 minutes to ensure complete binding.
-
-
Dilute the 10X working solution 1:10 in cell culture medium to achieve the final desired concentration for treating the cells.
Protocol 2: Cell Culture and Fatty Acid Treatment
Materials:
-
Selected cell line
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound-BSA complex (from Protocol 2.1)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in complete culture medium.
-
Serum starve the cells for 2-4 hours by replacing the complete medium with serum-free medium. This helps to synchronize the cells and reduce the background levels of endogenous fatty acids.[8]
-
Treat the cells by replacing the serum-free medium with the medium containing the desired concentration of the this compound-BSA complex. Include a vehicle control (medium with BSA but without the fatty acid).
-
Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours).
Protocol 3: Lipid Extraction
A robust lipid extraction method is crucial for the quantitative recovery of all lipid classes. The Folch or Bligh-Dyer methods, which utilize a chloroform/methanol mixture, are widely used and effective.[13][14][15]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Chloroform
-
Methanol
-
0.9% NaCl solution
Procedure:
-
Harvest the cells:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into a known volume of PBS and transfer to a glass tube with a Teflon-lined cap.
-
-
Perform a two-phase extraction:
-
Add chloroform and methanol to the cell suspension to achieve a final ratio of chloroform:methanol:aqueous phase of 2:1:0.8 (v/v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
-
Collect the lipid-containing lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in a small, known volume of chloroform/methanol (2:1, v/v) for subsequent analysis. Store at -80°C until use.
Protocol 4: Separation of Lipid Classes by Thin-Layer Chromatography (TLC)
TLC is a simple and effective method for separating different lipid classes based on their polarity.[16][17][18][19]
Materials:
-
Silica gel TLC plates
-
TLC development tank
-
Mobile phase (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v for neutral lipids)
-
Lipid standards (e.g., triglycerides, phospholipids, free fatty acids)
-
Iodine vapor or other visualization reagent
Procedure:
-
Spot the lipid extract and lipid standards onto the TLC plate using a fine capillary tube.
-
Develop the TLC plate in a tank pre-saturated with the mobile phase.
-
Allow the solvent front to migrate to near the top of the plate.
-
Remove the plate and air dry.
-
Visualize the separated lipid spots by placing the plate in a tank with iodine crystals or by using a specific spray reagent.
-
Identify the lipid classes in the sample by comparing their migration distance (Rf value) to that of the standards.
-
Scrape the silica corresponding to each lipid spot into separate glass tubes for further analysis.
Protocol 5: Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of fatty acid composition due to its high sensitivity and specificity.[20][21][22][23] Fatty acids are first converted to their more volatile methyl ester derivatives (FAMEs) before analysis.
Materials:
-
Methanol containing 2.5% (v/v) H₂SO₄
-
Hexane
-
Internal standard (e.g., heptadecanoic acid)
-
GC-MS system
Procedure:
-
Prepare Fatty Acid Methyl Esters (FAMEs):
-
To the dried total lipid extract or the scraped silica from TLC, add a known amount of the internal standard.
-
Add methanolic H₂SO₄ and heat at 80°C for 1 hour.
-
After cooling, add water and extract the FAMEs with hexane.
-
Collect the hexane layer and dry it under nitrogen.
-
Resuspend the FAMEs in a small volume of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the FAME sample into the GC-MS.
-
The FAMEs are separated based on their boiling points and chain lengths on the GC column.
-
The mass spectrometer detects and identifies each FAME based on its unique mass spectrum.
-
The phenyl group on this compound will result in a characteristic mass fragmentation pattern, allowing for its unambiguous identification and quantification relative to the internal standard.
-
Protocol 6: Analysis of Intact Lipids by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS allows for the analysis of intact lipid molecules, providing information on both the fatty acid composition and the lipid class in a single run.[24][25][26][27][28]
Materials:
-
LC-MS system (e.g., UHPLC coupled to a high-resolution mass spectrometer)
-
Appropriate mobile phases for lipid separation (e.g., gradients of acetonitrile, isopropanol, and water with additives like formic acid and ammonium formate)
Procedure:
-
Inject the lipid extract into the LC-MS system.
-
Lipid species are separated by reverse-phase or hydrophilic interaction liquid chromatography.
-
The mass spectrometer detects and identifies the intact lipid molecules based on their accurate mass and fragmentation patterns (MS/MS).
-
The presence of this compound within a lipid molecule will result in a specific mass shift, enabling the identification of all lipid species containing this fatty acid.
Section 3: Data Interpretation and Validation
Quantitative Analysis
The amount of this compound incorporated into different lipid classes can be quantified by comparing the peak area of its corresponding FAME in GC-MS or the peak area of the intact lipid in LC-MS to that of a known amount of an appropriate internal standard.
Table 1: Example Data for this compound Incorporation
| Lipid Class | This compound Content (nmol/mg protein) |
| Triglycerides | 15.2 ± 2.1 |
| Phosphatidylcholine | 5.8 ± 0.9 |
| Phosphatidylethanolamine | 2.1 ± 0.4 |
| Free Fatty Acids | 0.5 ± 0.1 |
Cytotoxicity Assessment
It is essential to assess the potential cytotoxicity of this compound at the concentrations used in the experiments.[1][2][29][30][31] This can be done using various standard assays.
Protocol 7: MTT Cytotoxicity Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate and treat them with a range of concentrations of this compound for the same duration as the incorporation experiment.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
Section 4: Advanced Applications and Future Directions
The use of this compound can be extended to more complex biological questions. For instance, in combination with stable isotope labeling (e.g., using ¹³C-glucose), it is possible to trace the de novo synthesis of other fatty acids and lipids in response to the uptake of this exogenous fatty acid. Furthermore, its application in animal models can provide insights into the in vivo metabolism and tissue distribution of phenyl-substituted fatty acids. The development of fluorescently tagged derivatives of this compound will also open up new avenues for live-cell imaging of fatty acid trafficking and lipid droplet dynamics.
Conclusion
This compound is a versatile and powerful tool for dissecting the complexities of cellular lipid metabolism. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to design and execute robust experiments to track the fate of this unique fatty acid. By carefully considering experimental design, adhering to detailed protocols, and validating findings, scientists can unlock new insights into the fundamental roles of lipids in health and disease.
References
- National Institutes of Health (NIH). (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry.
- RockEDU Science Outreach. (n.d.). Thin Layer Chromatography (TLC) for the Separation of Lipids.
- ResolveMass Laboratories Inc. (n.d.). GCMS analysis of fatty acids.
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- DOJINDO. (n.d.). Fatty Acid Uptake Assay Kit UP07 manual.
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- MDPI. (n.d.). Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods.
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Application Notes and Protocols for Studying Fatty Acid Transport Using 16-Phenylhexadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unraveling the Dynamics of Fatty Acid Transport
Long-chain fatty acids (LCFAs) are fundamental molecules in cellular metabolism, serving as primary energy sources, essential components of cellular membranes, and signaling molecules. The transport of LCFAs across the plasma membrane is a critical and tightly regulated process. Dysregulation of fatty acid transport is implicated in a host of metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease.[1][2] Understanding the mechanisms governing fatty acid uptake is therefore a key area of research for developing novel therapeutic interventions.
The study of fatty acid transport often employs analogs that mimic natural fatty acids, allowing for the elucidation of transport kinetics and the identification of protein-mediated uptake pathways.[3] While fluorescently-labeled and radiolabeled fatty acids are common tools, non-labeled analogs also offer unique advantages, particularly in competitive binding and uptake assays. This guide focuses on the application of 16-phenylhexadecanoic acid , a non-natural, phenyl-terminated fatty acid, as a tool to investigate the intricacies of fatty acid transport.
The Rationale for Using this compound
This compound is structurally similar to the ubiquitous saturated fatty acid, palmitic acid (16:0), with a phenyl group replacing the terminal methyl group.[4][5] This modification offers several key advantages for studying fatty acid transport:
-
Structural Analogy: The long aliphatic chain mimics that of natural long-chain fatty acids, allowing it to interact with fatty acid binding sites on transport proteins.
-
Metabolic Resistance (Partial): The terminal phenyl group can sterically hinder or alter the rate of β-oxidation, the primary pathway for fatty acid degradation.[6] This can lead to a longer intracellular residence time compared to its natural counterpart, facilitating the study of initial uptake events.
-
Tracer for Specific Pathways: Its unique structure allows it to be distinguished from endogenous fatty acids in mass spectrometry-based analyses, enabling its use as a tracer in metabolic studies.
-
Tool for Competitive Assays: As a non-fluorescent analog, it is an ideal competitor for fluorescently-labeled fatty acids in uptake assays, allowing for the determination of binding affinities and the characterization of transport inhibition.
Comparative Properties: this compound vs. Palmitic Acid
| Property | This compound | Palmitic Acid | Reference(s) |
| Chemical Formula | C22H36O2 | C16H32O2 | [4] |
| Molecular Weight | 332.52 g/mol | 256.42 g/mol | [4] |
| Structure | CH3(CH2)14COOH with a terminal phenyl group | CH3(CH2)14COOH | [4][5] |
| Key Feature | Phenyl group at the ω-position | Fully saturated aliphatic chain | [7] |
| Metabolism | Potentially altered β-oxidation | Standard β-oxidation | [6][8] |
Key Mechanisms of Cellular Fatty Acid Uptake
The uptake of long-chain fatty acids into cells is a multi-step process involving both passive diffusion and protein-facilitated transport.[9][10] Several key proteins have been identified as major players in this process, with CD36 (also known as Fatty Acid Translocase) being a prominent and well-studied fatty acid transporter.[11][12]
The Role of CD36 in Fatty Acid Transport
CD36 is a transmembrane glycoprotein that binds to long-chain fatty acids with high affinity and facilitates their transport across the plasma membrane.[13][14] Its activity is crucial in tissues with high fatty acid metabolism, such as adipose tissue, skeletal muscle, and the heart. The general mechanism of CD36-mediated fatty acid uptake can be summarized as follows:
-
Binding: Long-chain fatty acids, circulating in the bloodstream bound to albumin, dissociate and bind to the extracellular domain of CD36.[14]
-
Translocation: CD36 facilitates the movement of the fatty acid across the plasma membrane. The exact mechanism is still under investigation but is thought to involve a conformational change in the protein.
-
Intracellular Trafficking: Once inside the cell, the fatty acid is rapidly esterified to Coenzyme A (CoA) to form acyl-CoA, a process that traps the fatty acid within the cell and prevents its efflux.[13] This metabolic trapping is a key driver of net fatty acid uptake.
Experimental Protocols
The following protocols describe how to use this compound in conjunction with a fluorescent fatty acid analog to perform a competitive fatty acid uptake assay in a common cell model for studying adipocyte biology, the 3T3-L1 adipocytes.[15]
Protocol 1: Differentiation of 3T3-L1 Preadipocytes into Adipocytes
A reliable and consistent differentiation of 3T3-L1 cells is crucial for obtaining meaningful data on fatty acid uptake.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum (Growth Medium)
-
DMEM with 10% fetal bovine serum (FBS)
-
Insulin, Dexamethasone, and IBMX (MDI) differentiation cocktail
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a 96-well, black-walled, clear-bottom plate at a density that will result in confluence after 2-3 days.
-
Growth to Confluence: Culture the cells in Growth Medium until they are 100% confluent. Continue to culture for an additional 2 days post-confluence.
-
Initiation of Differentiation (Day 0): Replace the Growth Medium with DMEM containing 10% FBS and the MDI differentiation cocktail (e.g., 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin).
-
Insulin Treatment (Day 2): After 48 hours, replace the differentiation medium with DMEM containing 10% FBS and 1 µg/mL insulin.
-
Maintenance (Day 4 onwards): After another 48 hours, and every 2 days thereafter, replace the medium with fresh DMEM containing 10% FBS.
-
Mature Adipocytes: The cells should be fully differentiated and ready for fatty acid uptake assays between days 8 and 12 post-differentiation, characterized by the accumulation of lipid droplets.
Protocol 2: Competitive Fatty Acid Uptake Assay
This protocol utilizes a fluorescent long-chain fatty acid analog (e.g., BODIPY™ FL C12 or a similar probe) and this compound as a competitor.[16][17][18] The principle is that this compound will compete with the fluorescent analog for binding to fatty acid transporters, leading to a dose-dependent decrease in the fluorescent signal.
Materials:
-
Differentiated 3T3-L1 adipocytes in a 96-well plate
-
Fluorescent fatty acid analog (e.g., BODIPY™ FL C12)
-
This compound
-
Fatty acid-free bovine serum albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Fluorescent Fatty Acid Stock Solution: Prepare a stock solution of the fluorescent fatty acid analog in DMSO.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO.
-
BSA-Containing Assay Buffer: Prepare a solution of fatty acid-free BSA in HBSS (e.g., 0.1-0.5%).
-
Working Solutions: Prepare working solutions of the fluorescent fatty acid analog and various concentrations of this compound in the BSA-containing assay buffer. The final DMSO concentration should be kept low (e.g., <0.5%).
-
-
Cell Preparation:
-
Wash the differentiated 3T3-L1 adipocytes twice with warm PBS.
-
Serum-starve the cells by incubating them in serum-free DMEM for 2-4 hours at 37°C.
-
-
Competitive Uptake Assay:
-
Remove the serum-free medium.
-
Add the working solutions containing the fluorescent fatty acid analog and varying concentrations of this compound (the competitor) to the respective wells. Include a control group with the fluorescent analog only (no competitor).
-
Incubate the plate at 37°C for a predetermined time (e.g., 1-15 minutes). The optimal time should be determined in preliminary experiments to be within the initial linear phase of uptake.
-
-
Termination of Uptake and Washing:
-
To stop the uptake, rapidly aspirate the probe solution.
-
Wash the cells three times with ice-cold PBS containing 0.5% BSA to quench and remove extracellular fluorescence.
-
Perform a final wash with ice-cold PBS.
-
-
Fluorescence Measurement:
-
Add PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe (e.g., ~485 nm excitation and ~515 nm emission for BODIPY™ FL C12).
-
Data Analysis
-
Background Subtraction: Subtract the fluorescence of blank wells (containing only the assay buffer) from all experimental wells.
-
Normalization: If desired, normalize the fluorescence signal to cell number or protein content in each well.
-
Inhibition Curve: Plot the fluorescence intensity (or the rate of uptake) as a function of the concentration of this compound.
-
IC50 Determination: From the inhibition curve, determine the concentration of this compound that inhibits 50% of the fluorescent fatty acid uptake (the IC50 value).
Visualization of Workflows and Pathways
Diagram 1: Cellular Fatty Acid Uptake Pathway
Caption: Overview of CD36-mediated fatty acid uptake.
Diagram 2: Competitive Fatty Acid Uptake Assay Workflow
Caption: Workflow of the competitive fatty acid uptake assay.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The inclusion of a dose-response curve for the competitor, this compound, allows for the determination of a clear biological effect. A successful assay will demonstrate a concentration-dependent decrease in the uptake of the fluorescent fatty acid analog. Additionally, positive and negative controls should be included:
-
Positive Control: A known inhibitor of fatty acid transport can be used to validate that the assay can detect inhibition.
-
Negative Control: A vehicle control (DMSO) should be included to ensure that the solvent does not affect fatty acid uptake.
By adhering to these principles, researchers can have confidence in the reliability and reproducibility of their results.
Conclusion
This compound is a valuable tool for the study of fatty acid transport. Its structural similarity to natural fatty acids, combined with its unique phenyl terminus, makes it an excellent candidate for use in competitive uptake assays. By employing the protocols outlined in this guide, researchers can gain deeper insights into the mechanisms of fatty acid transport, identify and characterize transport inhibitors, and ultimately contribute to the development of new therapies for metabolic diseases.
References
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Application Notes & Protocols: Experimental Design for 16-Phenylhexadecanoic Acid Studies
Abstract
16-Phenylhexadecanoic acid (16-PHDA) is a synthetic, long-chain fatty acid analog that serves as a powerful tool for investigating cellular and systemic fatty acid metabolism. Its defining feature is a terminal phenyl group, which acts as a structural tag, preventing its complete breakdown through β-oxidation. This property of "metabolic trapping" allows 16-PHDA and its derivatives to be used as tracers to quantify fatty acid uptake, transport, and utilization in various biological systems.[1] This guide provides an in-depth overview of experimental design principles and detailed protocols for researchers, scientists, and drug development professionals utilizing 16-PHDA to probe metabolic pathways. We cover key considerations for in vitro and in vivo models, introduce validated protocols for cellular uptake and biodistribution studies, and discuss the rationale behind critical experimental steps to ensure data integrity and reproducibility.
Introduction to this compound
Long-chain fatty acids are fundamental to cellular function, serving as primary energy substrates, essential components of cell membranes, and signaling molecules.[2] Dysregulation of fatty acid metabolism is a hallmark of numerous diseases, including obesity, type 2 diabetes, cardiovascular disease, and cancer.[3] Studying the dynamics of fatty acid transport and metabolism is therefore critical for understanding disease pathogenesis and developing targeted therapies.
16-PHDA mimics natural long-chain fatty acids like palmitic acid, allowing it to be recognized and processed by cellular fatty acid transport machinery. However, the terminal phenyl ring inhibits the final steps of β-oxidation, leading to the accumulation of the tracer molecule within metabolically active cells. This "metabolic trapping" is the core principle that makes 16-PHDA an effective probe.[1] By modifying the phenyl group with a reporter molecule—such as a fluorophore or a radionuclide—researchers can visualize and quantify the rate and location of fatty acid uptake.
Physicochemical Properties and Analog Selection
The utility of 16-PHDA is expanded through its various analogs. The choice of analog is the first critical decision in experimental design and is dictated entirely by the biological question and the available instrumentation.
| Analog Type | Reporter Tag | Primary Application | Detection Method | Key Considerations |
| Unlabeled 16-PHDA | None | Competitive inhibition assays, Mass spectrometry-based metabolomics | Liquid Chromatography-Mass Spectrometry (LC-MS) | Requires sensitive analytical equipment; used to trace metabolic fate. |
| Fluorescent 16-PHDA | e.g., BODIPY | In vitro cellular uptake, High-content screening, Live-cell imaging | Fluorescence Microscopy, Flow Cytometry, Plate Reader | High spatial resolution, cost-effective, safer than radiotracers.[4][5] Potential for phototoxicity and dye-related artifacts. |
| Radiolabeled 16-PHDA | e.g., Iodine-123 (¹²³I) | In vivo biodistribution, Myocardial viability imaging, Tumor metabolism studies | Single-Photon Emission Computed Tomography (SPECT) | High sensitivity for whole-body imaging, quantitative.[6] Requires specialized facilities and handling procedures. |
Handling and Preparation: Like other long-chain fatty acids, 16-PHDA has very low solubility in aqueous media.[7] To ensure bioavailability and prevent cellular toxicity from detergent effects, it is essential to complex the fatty acid with a carrier protein, most commonly fatty acid-free Bovine Serum Albumin (BSA).[8][9] The molar ratio of fatty acid to BSA is a critical parameter that influences the concentration of "free" fatty acid available to the cells and can significantly impact experimental outcomes.[9]
Experimental Design: A Strategic Workflow
A well-designed experiment minimizes variability and generates reproducible, high-quality data. The following workflow outlines the key decision points for designing a study using 16-PHDA.
Caption: Workflow for designing 16-PHDA experiments.
Core Protocols
The following sections provide detailed, field-proven protocols for common applications of 16-PHDA.
Protocol 1: In Vitro Cellular Fatty Acid Uptake Assay
This protocol describes a quantitative assay to measure fatty acid uptake in adherent cells using a fluorescent 16-PHDA analog (e.g., BODIPY-16-PHDA) and a fluorescence microplate reader.
A. Rationale & Self-Validation: This assay relies on the principle that intracellular fluorescence intensity is directly proportional to the amount of fatty acid analog transported into the cell.[3][4] The protocol includes essential controls:
-
Vehicle Control: Cells treated with the BSA-media complex without the fatty acid analog to establish baseline fluorescence.
-
Quench Control: Use of a quenching agent like Trypan Blue to eliminate extracellular fluorescence, ensuring the signal is from internalized probe only.[10]
-
Normalization: Cell number is normalized using a nuclear stain (e.g., Hoechst 33342) to correct for well-to-well variability in cell density.[4]
B. Materials:
-
Adherent cells of interest (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescent 16-PHDA analog (e.g., BODIPY FL C16)
-
Fatty acid-free BSA
-
Serum-free cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 solution
-
Trypan Blue solution (0.08%)
-
Fluorescence microplate reader with bottom-read capability[3]
C. Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Preparation of Fatty Acid-BSA Complex (5:1 molar ratio):
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water and warm to 37°C.[7][11]
-
Prepare a 1-5 mM stock solution of the fluorescent 16-PHDA analog in DMSO.
-
In a sterile tube, slowly add the fatty acid stock solution to the warm BSA solution while vortexing to achieve the desired final concentration (e.g., for a 10 µM final concentration with 2 µM BSA).
-
Incubate the mixture for 1 hour at 37°C to allow for complete complexation.[7][11] Dilute this complex in serum-free medium to the final working concentration.
-
-
Serum Starvation: Gently wash the cell monolayer twice with warm PBS. Add serum-free medium and incubate for 2-4 hours at 37°C.[5] This step reduces interference from lipids present in fetal bovine serum.
-
Fatty Acid Uptake:
-
Stopping Uptake and Quenching:
-
To stop the uptake, add 50 µL of 0.08% Trypan Blue solution to each well to quench the extracellular fluorescence.[10]
-
Immediately proceed to measurement.
-
-
Fluorescence Measurement:
-
Normalization:
-
After the initial read, remove the solutions and wash cells with PBS.
-
Add Hoechst 33342 solution and incubate for 15 minutes.
-
Wash with PBS and read fluorescence (e.g., Ex/Em = 350/461 nm).
-
-
Data Analysis: Subtract the background fluorescence (vehicle control) from all readings. Normalize the fatty acid uptake signal to the Hoechst signal for each well.
Caption: In Vitro Cellular Fatty Acid Uptake Workflow.
Protocol 2: In Vivo Myocardial Metabolism Imaging
This protocol provides a general framework for assessing myocardial fatty acid metabolism in a preclinical animal model (e.g., mouse or rat) using ¹²³I-16-phenylhexadecanoic acid and SPECT imaging.
A. Rationale & Self-Validation: Radiolabeled 16-PHDA allows for the non-invasive, whole-body assessment of tissue-specific fatty acid uptake.[6] Myocardial tissue has a high energy demand and relies heavily on fatty acid oxidation. In ischemic but viable ("hibernating") myocardium, glucose uptake is favored over fatty acid uptake. A reduced ¹²³I-16-PHDA signal can therefore indicate areas of compromised metabolic function.[12]
-
Control: Healthy control animals are used to establish normal biodistribution and myocardial uptake values.
-
Fasting: Animals are typically fasted overnight to deplete glycogen stores and maximize reliance on fatty acid metabolism, enhancing the signal.[6]
B. Materials:
-
Animal model (e.g., mouse with induced myocardial infarction)
-
¹²³I-16-phenylhexadecanoic acid (¹²³I-IPPA)
-
Anesthetic (e.g., isoflurane)
-
SPECT/CT scanner
-
Catheter for intravenous injection
-
Gamma counter (for biodistribution)
C. Step-by-Step Methodology:
-
Animal Preparation: Fast the animal overnight (12-16 hours) with free access to water.
-
Radiotracer Administration:
-
Anesthetize the animal using isoflurane.
-
Position the animal on the scanner bed.
-
Administer a bolus injection of ¹²³I-IPPA (e.g., 185-220 MBq) via a tail vein catheter.[6]
-
-
SPECT/CT Imaging:
-
Begin SPECT acquisition approximately 4-5 minutes post-injection.[6][12] This allows for blood pool clearance and initial myocardial uptake.
-
Acquire images for 20-30 minutes.
-
Perform a co-registered CT scan for anatomical localization.
-
A delayed imaging session (e.g., 2-4 hours post-injection) can be performed to assess tracer washout kinetics.
-
-
Image Reconstruction and Analysis:
-
Reconstruct SPECT images using an appropriate algorithm (e.g., OSEM).
-
Fuse SPECT and CT images.
-
Draw regions of interest (ROIs) over the myocardium (and other organs like the liver and muscle) to quantify tracer uptake.[13]
-
Uptake is often expressed as a percentage of a reference region or as standardized uptake values (SUVs).
-
-
(Optional) Ex Vivo Biodistribution:
-
Immediately following the final imaging session, euthanize the animal.
-
Harvest key organs (heart, liver, lung, muscle, blood, etc.).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for quantitative validation of imaging data.
-
Data Interpretation and Troubleshooting
-
In Vitro Assays: An increase in normalized fluorescence indicates enhanced fatty acid uptake. Be aware of potential artifacts from fluorescent compounds in your experimental treatments. Always run a compound-only control. If the signal-to-noise ratio is low, consider optimizing probe concentration or incubation time.
-
In Vivo Imaging: Decreased tracer accumulation in a target tissue (e.g., a specific region of the heart) relative to control tissue suggests impaired fatty acid metabolism. Ensure accurate ROI placement by using co-registered anatomical images (CT or MRI). Variability can arise from inconsistent fasting or injection technique.
Conclusion
This compound and its analogs are indispensable tools for the precise study of fatty acid metabolism. By selecting the appropriate analog and employing rigorously controlled experimental designs, researchers can gain critical insights into the metabolic pathways that underpin both health and disease. The protocols outlined in this guide provide a robust foundation for acquiring high-quality, reproducible data in both cellular and whole-animal systems.
References
-
Protocols.io. (2022). Preparation of BSA complexed free fatty acids for in vitro studies. Available at: [Link]
-
Ibrahim, A., Choudhury, T., & Kim, B. (2025). Quantification of Endothelial Fatty Acid Uptake using Fluorescent Fatty Acid Analogs. Journal of Visualized Experiments. Available at: [Link]
-
WK Lab. Fatty Acid-BSA complex protocol. Available at: [Link]
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Pary- und Schernthaner. (2014). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Lipids in Health and Disease. Available at: [Link]
-
Cunha et al. (2020). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]
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Ibrahim, A., Choudhury, T., & Kim, B. (2025). Quantification of Endothelial Fatty Acid Uptake using Fluorescent Fatty Acid Analogs. Journal of Visualized Experiments. Available at: [Link]
-
Dojindo Molecular Technologies. Fatty Acid Uptake Assay Kit. Available at: [Link]
-
BioAssay Systems. QuantiChrom™ Fatty Acid Uptake Assay Kit. Available at: [Link]
-
Taylor & Francis. Metabolic trapping – Knowledge and References. Available at: [Link]
-
Reske, S. N., et al. (1993). Semi-quantitative analysis of SPECT with the iodinated fatty acid 15-(ortho-123I-phenyl). Nuclear Medicine Communications. Available at: [Link]
-
Hansen, C. L., et al. (2001). Fasting and Nonfasting iodine-123-idophenylpentadecanoic Acid Myocardial SPECT Imaging in Coronary Artery Disease. Journal of Nuclear Medicine. Available at: [Link]
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Molecules. (2011). Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters. Available at: [Link]
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Szwajgier, D., Borowiec, K., & Pustkowiak, H. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Nutrients. Available at: [Link]
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Mortelmans, L., et al. (2005). Quantification of [123I]FP-CIT SPECT brain images: an accurate technique for measurement of the specific binding ratio. European Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]
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Parkinson's Progression Markers Initiative. (2025). SPECT Imaging Procedure Manual. Available at: [Link]
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Szwajgier, D., Borowiec, K., & Pustkowiak, H. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI. Available at: [Link]
-
The Good Scents Company. 16-hydroxyhexadecanoic acid. Available at: [Link]
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Lang F., et al. (2005). Validation of brain tumour imaging with p-[123I]iodo-L-phenylalanine and SPECT. European Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]
-
Kumar, A., et al. (2022). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Bioscience Reports. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues with 16-Phenylhexadecanoic Acid In Vitro
Welcome to the technical support center for 16-phenylhexadecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during in vitro experiments. As Senior Application Scientists, we provide not just protocols, but the scientific reasoning behind them to ensure your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions like cell culture media?
This compound, like other long-chain fatty acids, is an amphipathic molecule with a long, nonpolar hydrocarbon tail and a polar carboxylic acid head group.[1] The extended hydrocarbon chain (16 carbons) appended with a phenyl group makes the molecule predominantly hydrophobic, leading to very poor solubility in water-based solutions.[1][2][] In aqueous environments, these molecules tend to aggregate to minimize the unfavorable interaction between their hydrophobic tails and water, a phenomenon that can lead to precipitation.[4] The solubility of fatty acids in water decreases as the hydrocarbon chain lengthens.[1]
Q2: What are the primary methods for solubilizing this compound for in vitro studies?
There are three primary methods for solubilizing long-chain fatty acids like this compound for use in cell-based assays:
-
Organic Solvents: Using a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution.[5][6]
-
Complexation with a Carrier Protein: Utilizing a carrier protein, most commonly fatty acid-free bovine serum albumin (BSA), to form a complex that is soluble in aqueous media.[6][7][8]
-
Saponification: Converting the fatty acid to its salt form (e.g., sodium salt) which can increase its polarity and aid in the formation of micelles.[1]
The choice of method depends on the specific experimental requirements, including the cell type, the desired final concentration of the fatty acid, and the potential for solvent-induced artifacts.
Troubleshooting Guides & Protocols
Issue 1: My this compound, dissolved in DMSO, precipitates when added to my cell culture medium.
This is a common issue when working with hydrophobic compounds.[9][10][11][12] The precipitation occurs because the DMSO concentration drops significantly upon dilution in the aqueous medium, and the solubility of the compound in the final solution is exceeded.[11]
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for DMSO-based solubility issues.
Protocol 1: Step-by-Step Guide for Preparing a DMSO Stock Solution
-
Prepare a High-Concentration Stock: Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-100 mM). Gentle warming (up to 37°C) may aid dissolution.
-
Stepwise Dilution: To prepare your working solution, perform serial dilutions in DMSO if a dose-response curve is needed.[10]
-
Addition to Culture Medium: Add the final, small volume of the DMSO stock directly to the pre-warmed cell culture medium with gentle swirling.[10] It is crucial to keep the final DMSO concentration in the culture medium below 0.5% to avoid cytotoxicity.[13]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the culture medium without the fatty acid.[13]
| Parameter | Recommendation | Rationale |
| Stock Concentration | 10-100 mM in 100% DMSO | A higher stock concentration allows for a smaller volume to be added to the final culture, minimizing the final DMSO concentration. |
| Final DMSO % in Media | < 0.5% (ideally < 0.1%) | Higher concentrations of DMSO can be toxic to cells and may have off-target effects.[5][13] |
| Dilution Method | Stepwise dilution | Rapid changes in solvent polarity can cause the compound to precipitate.[13] |
| Temperature | Pre-warm media to 37°C | Adding a cold solution to warm media can decrease solubility. |
Issue 2: I am concerned about the potential toxicity of organic solvents in my cell-based assay.
Solvent toxicity is a valid concern, as both DMSO and ethanol can affect cell viability and function, even at low concentrations.[5] An excellent alternative is to use fatty acid-free Bovine Serum Albumin (BSA) as a carrier molecule.[6][8][14]
Mechanism of BSA-Mediated Solubilization
BSA is the primary carrier of fatty acids in the bloodstream and has several hydrophobic binding pockets that can sequester the nonpolar tail of this compound, leaving the polar head group exposed. This complex is readily soluble in aqueous solutions and provides a more physiologically relevant method of delivering fatty acids to cells.[6][8][14]
Caption: BSA complexation with this compound.
Protocol 2: Preparation of a this compound-BSA Complex
This protocol is adapted from established methods for preparing fatty acid-BSA complexes.[6][7]
-
Prepare a Fatty Acid Stock Solution: Dissolve this compound in ethanol to make a concentrated stock solution (e.g., 150 mM).[7] Heating at 65°C may be necessary for complete dissolution.[6][7]
-
Prepare a Fatty Acid-Free BSA Solution: Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile, purified water.[7] Sterile filter this solution using a 0.22 µm filter and store at 4°C.[7]
-
Complexation:
-
In a sterile tube, warm the required volume of the 10% BSA solution in a 37°C water bath for 5-10 minutes.[7]
-
Slowly add the ethanolic stock of this compound to the warm BSA solution while gently vortexing. The molar ratio of fatty acid to BSA is critical and should be optimized for your specific application (common ratios range from 2:1 to 6:1).[6]
-
Incubate the mixture in a 37°C water bath for at least 1 hour to allow for complexation.[7]
-
-
Preparation of the Final Working Solution: Dilute the fatty acid-BSA complex in your pre-warmed cell culture medium to achieve the desired final concentration of this compound.
-
Control: The appropriate control for these experiments is the BSA solution treated with the same amount of ethanol used to dissolve the fatty acid.[6]
| Molar Ratio (Fatty Acid:BSA) | Potential Biological Effect | Reference |
| 2:1 | Anti-inflammatory effects on microglial cells (with palmitate) | [6] |
| 5:1 | Commonly used for studying lipotoxicity | [5][7] |
| 10:1 | Pro-inflammatory response in microglial cells (with palmitate) | [6] |
Note: The optimal fatty acid to BSA molar ratio can significantly influence the biological response and should be reported in your methodology to ensure reproducibility.[6]
Issue 3: I observe a milky solution when preparing my fatty acid stock in ethanol. Is this normal?
Yes, the formation of a milky solution when sonicating fatty acids in ethanol is a key indicator of the formation of stable micelles, which is a desirable outcome for creating a homogenous stock solution.[1] This method avoids the need for BSA.[1]
Protocol 3: Ethanol-Based Micelle Preparation
-
Initial Mixture: Add the desired amount of this compound (or its sodium salt for increased polarity) to ethanol.[1]
-
Sonication: Sonicate the mixture on ice until it transforms into a stable, milky solution.[1]
-
Storage: The resulting stock solution can be stored at 4°C in the dark for an extended period.[1]
-
Application: This stock can be directly diluted into your culture medium.
Caution: While ethanol is generally less toxic than DMSO at the same concentration in the final medium, it is still important to keep the final ethanol concentration low and to use an appropriate vehicle control.[5] High concentrations of ethanol can impact cellular fatty acid composition and protein profiles.[15]
Final Checklist for Success
-
Purity Matters: Ensure the purity of your this compound, solvents, and BSA.
-
Controls are Critical: Always include the appropriate vehicle controls (DMSO or ethanol in media, or BSA-solvent complex in media).
-
Optimize and Validate: The optimal solubilization method and concentrations may vary between cell lines and experimental conditions.
-
Report Thoroughly: Clearly document your solubilization method, including solvent concentrations and fatty acid:BSA ratios, in your publications to ensure reproducibility.[5][6]
By understanding the physicochemical properties of this compound and applying these detailed protocols and troubleshooting guides, you can overcome solubility challenges and generate reliable and reproducible in vitro data.
References
-
Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell, Oxford Academic. [Link]
-
Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. National Institutes of Health (NIH). [Link]
-
How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. [Link]
-
Preparation of BSA complexed free fatty acids for in vitro studies. Protocols.io. [Link]
-
Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Oxford Academic. [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]
-
Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death. National Institutes of Health (NIH). [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]
-
Cell Culture Models of Fatty Acid Overload: Problems and Solutions. National Institutes of Health (NIH). [Link]
-
Compound precipitation in high-concentration DMSO solutions. PubMed. [Link]
-
How can I increase solubility of my hydrophobic drug (Log P = 5.09) for in vitro drug release and permeation study? ResearchGate. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Institutes of Health (NIH). [Link]
-
Solubility of long-chain fatty acids in phosphate buffer at pH 7.4. PubMed. [Link]
-
How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]
-
Ethanol-Mediated Variations in Cellular Fatty Acid Composition and Protein Profiles of Two Genotypically Different Strains of Escherichia coli O157:H7. National Institutes of Health (NIH). [Link]
-
Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. [Link]
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Technical Support Center: Experimental Integrity of 16-Phenylhexadecanoic Acid
Welcome to the technical support center for 16-phenylhexadecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. Due to its unique structure, a terminal phenyl group on a saturated fatty acid chain, this molecule presents specific challenges that require careful handling to prevent degradation. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to safeguard your experiments from compound degradation, thereby ensuring the reliability and reproducibility of your results.
Introduction: The Challenge of a Modified Fatty Acid
This compound is a synthetic fatty acid analog used in various research applications, including as a tool to study fatty acid metabolism and its role in cellular signaling pathways. Its structure, while similar to the endogenous palmitic acid, includes a terminal phenyl ring. This modification makes it a xenobiotic compound and introduces unique chemical properties that can lead to its degradation if not handled properly. The primary pathways of degradation to consider are oxidation , photodegradation , and enzymatic degradation . Understanding and mitigating these risks are crucial for obtaining accurate experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the storage, handling, and use of this compound.
Question 1: I'm seeing a lower than expected concentration of this compound in my stock solution after storage. What could be the cause?
Answer: A decrease in concentration is likely due to degradation. The two most common culprits during storage are oxidation and photodegradation.
-
Oxidation: While the hexadecanoic acid chain is saturated and thus less prone to oxidation than unsaturated fatty acids, the phenyl group can be susceptible to oxidative processes. This is exacerbated by exposure to air (oxygen), elevated temperatures, and the presence of metal ions which can catalyze oxidation.
-
Photodegradation: Aromatic compounds, like the phenyl group in this compound, can absorb UV light, leading to photochemical reactions that degrade the molecule.[1][2]
Troubleshooting Steps:
-
Review your storage conditions: this compound should be stored at -20°C or lower for long-term stability.[3][4] For stock solutions in organic solvents, storage at -80°C is preferable.[3]
-
Protect from light: Always store both the solid compound and its solutions in amber vials or wrap containers in aluminum foil to prevent exposure to light.[5]
-
Use inert gas: Before sealing the container for storage, purge the headspace with an inert gas like argon or nitrogen to displace oxygen and minimize oxidation.[6]
-
Check your solvent: Ensure the solvent used for the stock solution is of high purity and free of peroxides, which can initiate oxidative degradation.
Question 2: My experimental results are inconsistent when using this compound in cell culture. Could the compound be degrading in the media?
Answer: Yes, degradation in cell culture media is a possibility and can occur through several mechanisms.
-
Enzymatic Degradation: As a xenobiotic fatty acid, this compound can be metabolized by cellular enzymes, particularly cytochrome P450 (CYP) enzymes, which are known to hydroxylate aromatic compounds as a first step in detoxification and metabolism.[7][8]
-
Oxidation in Media: Cell culture media contains various components, including metal ions and riboflavin, which can act as photosensitizers and promote the generation of reactive oxygen species (ROS), leading to oxidative degradation of the compound.
-
pH and Buffer Effects: The pH and composition of your buffer can influence the stability of fatty acids.[9][10]
Troubleshooting Steps:
-
Minimize exposure time: Prepare fresh working solutions of this compound in your cell culture medium immediately before use. Avoid prolonged incubation of the compound in the medium before adding it to the cells.
-
Use antioxidants: Consider the addition of a low concentration of an antioxidant, such as butylated hydroxytoluene (BHT), to your stock solution, but be mindful of its potential effects on your experimental system.
-
Control for enzymatic activity: If you suspect enzymatic degradation, you can use inhibitors of CYP enzymes in your control experiments to see if this stabilizes your compound. However, this may have other effects on your cells.
-
Run a stability control: Incubate this compound in your complete cell culture medium (without cells) under the same experimental conditions (temperature, CO2, light exposure) and for the same duration as your experiment. Analyze the concentration of the compound over time using an appropriate analytical method like HPLC or LC-MS to assess its stability.[11][12]
Question 3: I'm observing unexpected peaks in my analytical chromatogram (HPLC/LC-MS) when analyzing my samples. Could these be degradation products?
Answer: It is highly likely that new, unexpected peaks are degradation products. The nature of these products can provide clues about the degradation pathway.
-
Oxidative Degradation Products: Oxidation of the phenyl ring could lead to the formation of hydroxylated or quinone-like structures.
-
Photodegradation Products: UV exposure can lead to a variety of photoproducts, potentially through radical-mediated reactions.[13]
-
β-oxidation Metabolites: If the compound is being metabolized by cells, you might detect products of β-oxidation, where the fatty acid chain is shortened by two-carbon units.
Troubleshooting Steps:
-
Forced Degradation Studies: To tentatively identify degradation products, you can perform forced degradation studies. Expose a solution of this compound to harsh conditions (e.g., acid, base, peroxide, heat, and intense light) and analyze the resulting mixture by LC-MS to characterize the degradation products.
-
Review your entire workflow: From sample preparation to analysis, identify any steps where the compound might be exposed to degrading conditions. For example, prolonged exposure to ambient light on the benchtop or in an autosampler can be a source of photodegradation.
-
Use a stability-indicating method: Ensure your analytical method is capable of separating the parent compound from its potential degradation products.[11]
Detailed Experimental Protocols
To ensure the integrity of this compound in your experiments, follow these detailed protocols for storage, handling, and preparation of solutions.
Protocol 1: Long-Term Storage of this compound
-
Solid Compound:
-
Store the solid this compound in a tightly sealed glass vial, preferably amber-colored.
-
Before sealing, purge the vial with a gentle stream of inert gas (argon or nitrogen) for 10-15 seconds to displace air.
-
Store the vial at -20°C or below. For maximum stability, -80°C is recommended.[3]
-
When accessing the compound, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the solid.
-
-
Stock Solutions:
-
Prepare stock solutions in a high-purity, anhydrous organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).
-
Use amber glass vials with PTFE-lined caps to prevent leaching of impurities from plastic and to protect from light.[6]
-
After dissolving the compound, purge the headspace of the vial with inert gas before sealing.
-
Store stock solutions at -80°C.[3] Avoid repeated freeze-thaw cycles. It is best practice to aliquot the stock solution into smaller, single-use volumes.
-
Protocol 2: Preparation of Working Solutions for In Vitro Experiments
-
Thawing the Stock Solution:
-
Retrieve an aliquot of the frozen stock solution from the -80°C freezer.
-
Thaw the solution quickly in a water bath at room temperature.
-
Once thawed, briefly vortex the solution to ensure homogeneity.
-
-
Dilution into Aqueous Buffer or Cell Culture Medium:
-
Due to the poor aqueous solubility of long-chain fatty acids, direct dilution into aqueous solutions can be challenging.
-
It is recommended to first dilute the stock solution into a solution containing a carrier protein, such as fatty acid-free bovine serum albumin (BSA). This will improve solubility and facilitate delivery to cells.
-
Preparation of Fatty Acid-BSA Complex:
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in your desired buffer or medium.
-
Warm the BSA solution to 37°C.
-
While gently vortexing the BSA solution, slowly add the required volume of the this compound stock solution. The final concentration of the organic solvent should be kept to a minimum (typically <0.5%).
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Sterile-filter the final solution if it will be used in cell culture.
-
-
Prepare the working solution immediately before use to minimize the risk of degradation in the aqueous environment.
-
Visualization of Degradation Pathways and Prevention Workflow
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Preventing Degradation
Caption: Recommended workflow to prevent degradation of this compound.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | Solid & Stock Solutions: -20°C to -80°C | Minimizes oxidative and enzymatic degradation.[3][4] |
| Atmosphere | Purge with inert gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidation.[6] |
| Light Exposure | Store in amber vials or protect from light | Prevents photodegradation of the phenyl group.[5] |
| Solvent for Stocks | High-purity, anhydrous ethanol, DMSO, or DMF | Ensures stability and prevents solvent-mediated degradation. |
| Labware | Glass with PTFE-lined caps | Avoids leaching of plasticizers and contaminants.[6] |
| Working Solutions | Prepare fresh before each experiment | Minimizes degradation in aqueous buffers or media. |
| Aqueous Solubility | Use a carrier like fatty acid-free BSA | Enhances solubility and bioavailability in aqueous systems. |
References
- Khasawneh, O. F. S., & Palaniandy, P. (2021). Photocatalytic Degradation of Pharmaceuticals Using TiO2 Based Nanocomposite Catalyst- Review. Journal of Engineering Science and Technology, 16(1), 1-18.
- Stark, K. D., & Aristizabal Henao, J. J. (2016). Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. The American Journal of Clinical Nutrition, 104(5), 1345–1356.
- Semantic Scholar. (2022). Photodegradation of Pharmaceutical Pollutants: New Photocatalytic Systems Based on 3D Printed Scaffold-Supported Ag/TiO2 Nanocomposite.
- Werck-Reichhart, D. (1995). Cytochromes P450 in phenylpropanoid metabolism. Drug Metabolism and Drug Interactions, 12(3-4), 221-243.
- Arts, M. T., et al. (2021). State of art and best practices for fatty acid analysis in aquatic sciences. Journal of Plankton Research, 43(4), 479-501.
- Wyszkowska-Kolatko, M., et al. (2020). The Influence of UV Radiation on the Degradation of Pharmaceutical Formulations Containing Quercetin. Polymers, 12(11), 2772.
- Avanti Polar Lipids. (n.d.). Storage and handling of Avanti Research lipids.
- Anku, W. W., et al. (2017). Photocatalytic Degradation of Pharmaceuticals Using Graphene Based Materials. In Graphene-Based Materials for Environmental Protection. IntechOpen.
- Ribeiro, A. R. L., et al. (2021). Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review.
- ResearchGate. (n.d.).
- LIPID MAPS. (n.d.).
- The Proper Storage and Handling of Volatile Analytical Standards. (n.d.).
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Metherel, A. H., & Stark, K. D. (2016). The stability of blood fatty acids during storage and potential mechanisms of degradation: A review.
- ChemistryViews. (2024). New Insights into the Photostability of Phenoxazines.
- MDPI. (2022).
- Pharmaceutical Technology. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing.
- ElectronicsAndBooks. (2005).
- LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Schrock, A. K., & Schuster, G. B. (1984). Photochemistry of phenyl azide: chemical properties of the transient intermediates. Journal of the American Chemical Society, 106(18), 5228-5234.
- PubMed. (2016). Effect of fatty acids on the permeability barrier of model and biological membranes.
- MDPI. (2020). Cytochrome P450 Enzymes and Drug Metabolism in Humans.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
- PubMed. (2002).
- ResearchGate. (2021).
- Calbiochem. (n.d.). Buffers.
- ResearchGate. (n.d.). Cytochrome P450 and the Metabolism and Bioactivation of Arachidonic Acid and Eicosanoids.
- Wittenberg University. (n.d.). Handling Chemicals.
- YouTube. (2024). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures.
- National Center for Biotechnology Information. (2011).
- ResearchGate. (n.d.). Guidelines for handling and blending FAME.
- MDPI. (2023). Assessment of the Yield and Bioactive Compounds of Jambu (Acmella oleracea) Flowers and Leaves Extracted with CO2, 1,1,1,2-Tetrafluoroethane (R-134a), and Propane.
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Technical Support Center: Troubleshooting Low Uptake of 16-Phenylhexadecanoic Acid
Welcome to the technical support center for 16-phenylhexadecanoic acid applications. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during cellular uptake experiments. As your dedicated application scientist, I have structured this guide to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and achieve robust, reproducible results.
Introduction to this compound Uptake Assays
This compound is a fatty acid analog used to study the transport and metabolism of long-chain fatty acids (LCFAs). Its phenyl group provides a unique structural feature, and it is often used in radiolabeled or fluorescently-labeled forms to track its movement into cells. Cellular uptake of LCFAs is a complex, protein-mediated process crucial for energy metabolism, lipid synthesis, and signaling.[1][2] Key proteins involved include fatty acid translocase (FAT/CD36), plasma membrane fatty acid-binding proteins (FABPpm), and fatty acid transport proteins (FATPs).[3][4] Once inside the cell, cytoplasmic FABPs shuttle these fatty acids to various organelles for metabolic processing.[5][6][7]
Low or inconsistent uptake can derail experiments. This guide provides a systematic approach to troubleshooting, from reagent preparation to data interpretation.
Troubleshooting Guide: Low Cellular Uptake
This section is organized in a question-and-answer format to directly address the most common challenge: low signal, which is indicative of poor uptake. We will proceed logically from the simplest potential issues (reagent preparation) to more complex biological variables.
Diagram: Troubleshooting Workflow for Low Fatty Acid Uptake
The following diagram outlines a logical flow for diagnosing the root cause of low signal in your uptake assay.
Caption: A step-by-step decision tree for troubleshooting low fatty acid uptake signal.
Issue Area 1: Reagent Preparation & Quality
Question: My fluorescent/radiolabeled signal is at or near background levels. I suspect a problem with my this compound solution. What should I check?
Answer: This is the most common point of failure. Long-chain fatty acids like this compound have very poor aqueous solubility and require careful preparation.
-
Potential Cause 1: Improper Dissolution.
-
Solution/Suggestion: Ensure the fatty acid is completely dissolved in an appropriate organic solvent before introducing it to any aqueous solution. Dimethyl sulfoxide (DMSO) or ethanol are commonly used.[8] For palmitic acid (C16:0), solubility is ~20-30 mg/mL in these solvents.[8] Vortex thoroughly to create a concentrated stock solution.
-
Scientific Rationale: LCFAs will precipitate immediately if added directly to aqueous buffers, making them unavailable for cellular uptake. The organic solvent ensures the molecule is fully solvated before the next step.
-
-
Potential Cause 2: Lack of a Carrier Protein.
-
Solution/Suggestion: The fatty acid stock solution must be complexed with fatty acid-free Bovine Serum Albumin (BSA). Prepare the fatty acid-BSA complex by slowly adding the fatty acid stock solution to a stirring solution of BSA in buffer (e.g., PBS or HBSS). A molar ratio of 2:1 to 4:1 (fatty acid:BSA) is a good starting point. Incubate this mixture (e.g., 30-60 minutes at 37°C) to allow for complex formation.
-
Scientific Rationale: In vivo, LCFAs are transported in the bloodstream bound to albumin.[1] BSA serves three critical functions in vitro: 1) It acts as a carrier, keeping the hydrophobic fatty acid soluble in the aqueous uptake buffer. 2) It facilitates the delivery of the fatty acid to the cell surface transporters. 3) It prevents the detergent-like effects that high concentrations of free fatty acids can have on cell membranes.
-
-
Potential Cause 3: Reagent Degradation.
-
Solution/Suggestion: Check the expiration dates of all components. Prepare fresh fatty acid-BSA complex for each experiment. Avoid repeated freeze-thaw cycles of the fatty acid stock solution by preparing single-use aliquots.[9] Cell culture media components, such as L-glutamine, can also degrade over time, affecting cell health.[10]
-
Scientific Rationale: Fluorescent probes can be susceptible to photobleaching, and the fatty acid itself can oxidize. Degraded BSA may not bind the fatty acid efficiently. Using fresh reagents ensures all components are active and functional.
-
Issue Area 2: Cellular Health & Conditions
Question: My reagents seem to be prepared correctly, but uptake is still low across all my experimental conditions, including positive controls. Could the issue be my cells?
Answer: Absolutely. The metabolic state and physical condition of your cells are paramount for active transport processes.
-
Potential Cause 1: Poor Cell Viability or Health.
-
Solution/Suggestion: Regularly check cell health. Ensure cells are within a healthy passage number range and are free of contamination. Before the assay, confirm high viability (>95%) using a method like Trypan Blue exclusion. Do not use cells that are over-confluent, as this can alter their metabolic state and receptor expression.
-
Scientific Rationale: Fatty acid uptake is an active biological process, not passive diffusion at physiological concentrations.[11] Stressed, apoptotic, or senescent cells will have compromised metabolic function and will not efficiently transport fatty acids.
-
-
Potential Cause 2: Low Expression of Fatty Acid Transporters.
-
Solution/Suggestion: Verify that your cell line is known to express the necessary machinery for LCFA uptake (e.g., CD36, FATP family proteins).[4] For example, 3T3-L1 adipocytes, hepatocytes, and skeletal muscle cells are commonly used as they robustly transport fatty acids.[12][13] If you are using a novel cell line, you may need to confirm transporter expression via qPCR, Western blot, or by using a positive control cell line in parallel.
-
Scientific Rationale: The transport of LCFAs across the plasma membrane is the rate-limiting step and is mediated by specific protein transporters.[1][14] If these transporters are absent or expressed at very low levels, uptake will be minimal regardless of how well the assay is performed.
-
Diagram: Mechanism of Protein-Mediated Fatty Acid Uptake
This diagram illustrates the key steps where experimental issues can arise.
Caption: Protein-mediated uptake of long-chain fatty acids (LCFA) from a BSA complex.
Issue Area 3: Assay Protocol & Execution
Question: My cells are healthy and my reagents are fresh, but my results are inconsistent or show low uptake. What parts of my protocol should I re-evaluate?
Answer: Minor variations in the assay protocol can lead to significant differences in results. Consistency is key.
-
Potential Cause 1: Presence of Serum in Uptake Buffer.
-
Solution/Suggestion: The uptake should be performed in a serum-free medium or buffer (like Krebs-Ringer-HEPES). Many protocols include a "starvation" step where cells are incubated in serum-free medium for 1-3 hours prior to the assay.[9][13]
-
Scientific Rationale: Serum is rich in endogenous fatty acids and albumin. These will compete with your labeled this compound for binding to transporters, leading to a significant underestimation of uptake.
-
-
Potential Cause 2: Suboptimal Incubation Time or Temperature.
-
Solution/Suggestion: Perform a time-course experiment (e.g., 2, 5, 10, 30, 60 minutes) to determine the linear range of uptake for your specific cell type and conditions. Ensure the incubation is performed at 37°C.
-
Scientific Rationale: Fatty acid transport is rapid and enzymatic.[11] Initially, uptake is linear, but it will plateau as intracellular concentrations rise or as the fatty acid is metabolized. An incubation time that is too short may not yield a detectable signal, while one that is too long may fall outside the linear range, masking differences between experimental groups. The process is temperature-dependent.
-
-
Potential Cause 3: Ineffective or Overly Harsh Washing Steps.
-
Solution/Suggestion: Washing is critical to remove extracellular, non-internalized fatty acid. Use an ice-cold stop/wash buffer, often PBS containing a low concentration of fatty acid-free BSA (e.g., 0.5%).[15] Wash gently but thoroughly (2-3 times). For adherent cells, be careful not to dislodge them.
-
Scientific Rationale: The cold temperature immediately halts all metabolic processes, including membrane transport, providing a precise endpoint for the uptake period. The BSA in the wash buffer acts as a "sink" to effectively remove any labeled fatty acid that is non-specifically adsorbed to the cell surface or the culture plate, reducing background signal. However, overly aggressive washing can cause cell loss, leading to an artificially low signal.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the phenyl group on this compound? The terminal phenyl group makes it a structural analog of a standard long-chain fatty acid but provides a unique tag. This modification is particularly useful in radiolabeling studies (e.g., with radioiodine on the phenyl ring) for applications like PET imaging, as it can alter the metabolic fate of the molecule, sometimes trapping it within cells and allowing for clearer imaging.[16][17]
Q2: Can I use a different fatty acid analog, like a BODIPY-labeled fatty acid? Yes, fluorescent fatty acid analogs like BODIPY FL C16 are excellent alternatives and are widely used.[18] They offer advantages in terms of safety (no radioactivity) and allow for visualization via microscopy or quantification with a plate reader.[12][] However, be aware that the bulky fluorophore can sometimes influence the transport and metabolism compared to a radiolabeled analog.[20]
Q3: What are appropriate positive and negative controls for a fatty acid uptake assay?
-
Positive Control: For cell types that respond to insulin (like adipocytes or muscle cells), stimulation with insulin should increase fatty acid uptake. This is a good physiological positive control.[13]
-
Negative/Inhibitor Control: Using a known inhibitor of fatty acid transport, such as sulfo-N-succinimidyl oleate (SSO) or phloretin, should significantly decrease the uptake signal. This confirms that the signal you are measuring is due to specific, protein-mediated transport.
-
Temperature Control: Running a parallel experiment at 4°C instead of 37°C should dramatically reduce the signal, as active transport is an energy-dependent process.
Q4: My background fluorescence is very high when using a fluorescent analog. What can I do? High background can be due to the probe sticking to the plastic of the plate or incomplete removal of the extracellular probe.
-
Ensure you are using black-walled, clear-bottom plates for fluorescence assays to reduce well-to-well crosstalk.[21]
-
Include "no-cell" control wells that contain only the fatty acid-BSA complex to measure the background fluorescence of the reagent itself.
-
Optimize your washing steps. A final wash with PBS without BSA may help remove residual BSA-complexed probe.
-
Some commercial kits include a "quenching" agent that can be added to eliminate extracellular fluorescence, which can be useful for suspension cells or high-throughput screens where washing is difficult.[22][23]
Key Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol describes the preparation of a 100 µM Fatty Acid / 25 µM BSA working solution (4:1 molar ratio).
| Step | Action | Details and Rationale |
| 1 | Prepare Stock Solutions | a) Fatty Acid Stock: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 10-20 mM). Aliquot and store at -20°C. b) BSA Stock: Prepare a 1 mM solution of fatty acid-free BSA in PBS. Gently rotate to dissolve; do not vortex excessively as this can denature the protein. Warm to 37°C. |
| 2 | Complex Formation | While gently stirring the 1 mM BSA solution at 37°C, slowly add the required volume of the fatty acid stock solution drop-by-drop. For a 4:1 ratio, you would add 4 µL of a 10 mM FA stock to 1 mL of 1 mM BSA to get a 40 µM FA / 1 mM BSA intermediate. |
| 3 | Incubation | Incubate the mixture for 30-60 minutes at 37°C with gentle rotation to ensure complete binding of the fatty acid to the BSA. |
| 4 | Prepare Final Working Solution | Dilute the FA-BSA complex from Step 3 into a serum-free uptake buffer (e.g., HBSS or DMEM) to achieve the final desired concentration (e.g., 100 µM FA / 25 µM BSA). This solution is now ready to be added to cells. |
Protocol 2: General Fatty Acid Uptake Assay (Adherent Cells)
This protocol is a template and should be optimized for your specific cell type and experimental design.
| Step | Action | Details and Rationale |
| 1 | Cell Seeding | Seed cells in a multi-well plate (e.g., 96-well black-walled plate for fluorescence) at a density that ensures they are ~90% confluent on the day of the assay. |
| 2 | Serum Starvation | On the day of the assay, gently aspirate the growth medium. Wash cells once with warm, serum-free medium. Add fresh serum-free medium and incubate for 1-3 hours at 37°C. |
| 3 | Pre-treatment (Optional) | If using inhibitors or stimulators (e.g., insulin), remove the starvation medium and add buffer containing these compounds for the desired pre-incubation time. |
| 4 | Initiate Uptake | Remove the pre-treatment buffer. Add the pre-warmed Fatty Acid-BSA working solution (from Protocol 1) to each well to start the uptake. |
| 5 | Incubation | Incubate at 37°C for the predetermined optimal time (e.g., 10 minutes). Prepare a parallel plate to be incubated at 4°C as a negative control. |
| 6 | Stop Uptake & Wash | To stop the reaction, rapidly aspirate the uptake solution and immediately add ice-cold wash buffer (e.g., PBS + 0.5% FA-free BSA). Wash gently 2-3 times with ice-cold wash buffer. |
| 7 | Cell Lysis | After the final wash, aspirate all buffer and lyse the cells in an appropriate buffer (e.g., RIPA buffer for subsequent protein quantification, or a specific lysis buffer compatible with your detection method). |
| 8 | Detection | Quantify the internalized fatty acid using the appropriate method (e.g., scintillation counting for radiolabels, fluorescence plate reader for fluorescent analogs). |
| 9 | Normalization | Normalize the uptake signal to the amount of protein in each well (e.g., using a BCA assay on the cell lysate) to account for any differences in cell number. |
References
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Glatz JFC, van der Vusse GJ. Role of membrane-associated and cytoplasmic fatty acid-binding proteins in cellular fatty acid metabolism. PubMed. Available from: [Link]
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Quantification of Endothelial Fatty Acid Uptake using Fluorescent Fatty Acid Analogs. JoVE. Available from: [Link]
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Furuhashi M, Hotamisligil GS. Cytoplasmic fatty acid-binding proteins: emerging roles in metabolism and atherosclerosis. PubMed. Available from: [Link]
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(PDF) Cellular uptake of long-chain fatty acids: Role of membrane-associated fatty-acid-binding/transport proteins. ResearchGate. Available from: [Link]
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Stahl A. Protein-Mediated Fatty Acid Uptake: Novel Insights from In Vivo Models. Physiology. 2006. Available from: [Link]
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Agellon LB. Importance of fatty acid binding proteins in cellular function and organismal metabolism. Journal of Cellular and Molecular Medicine. 2023. Available from: [Link]
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Berk PD, Stump DD. Mechanisms of cellular uptake of long chain free fatty acids. PubMed. Available from: [Link]
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Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. (PDF). Available from: [Link]
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In vivo optical metabolic imaging of long-chain fatty acid uptake in orthotopic models of triple negative breast cancer. bioRxiv. 2020. Available from: [Link]
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Wang J, Li Y, Han X, et al. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. PubMed. 2023. Available from: [Link]
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Wang J, Li Y, Han X, et al. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. IMR Press. 2023. Available from: [Link]
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Agellon LB. Importance of fatty acid binding proteins in cellular function and organismal metabolism. PubMed. 2023. Available from: [Link]
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Henkin AH, Drecun D, Li Z, et al. Real time non invasive imaging of fatty acid uptake in vivo. PMC. Available from: [Link]
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Fatty Acid Uptake Assay Kit. Dojindo Molecular Technologies. Available from: [Link]
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Stahl A. Measurement of long-chain fatty acid uptake into adipocytes. PMC. Available from: [Link]
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Gagnon A, Bherer P, Carpentier AC. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. PMC. Available from: [Link]
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Carpentier AC, Frisch F, Cyr S, et al. Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. Comprehensive Physiology. 2020. Available from: [Link]
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Fatty Acid Uptake Assay Kit UP07 manual. Dojindo Molecular Technologies. Available from: [Link]
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Zaugg K, Lumibao J, Sorensen M, et al. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. PMC. 2014. Available from: [Link]
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Showing Compound 16-Hydroxy-hexadecanoic acid (FDB001611). FooDB. 2010. Available from: [Link]
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Verderio P, Avvakumova S, Alessio G, et al. Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages. Beilstein Journal of Nanotechnology. 2014. Available from: [Link]
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Ng, K.K., Rolband, L.A., Shou, K. et al. Cellular Uptake Mechanism of Nucleic Acid Nanocapsules and Their DNA-Surfactant Building Blocks. PubMed Central. Available from: [Link]
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Ronti, M., Singer, F., & Eyer, K. Vitamins in cell culture media: Stability and stabilization strategies. PubMed. 2019. Available from: [Link]
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Hirsjärvi, S., Peltonen, L., & Hirvonen, J. Mechanisms of cellular uptake of nanoparticles and their effect on drug delivery. ResearchGate. 2011. Available from: [Link]
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Cell Culture Protocols and Notes. ResearchGate. Available from: [Link]
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Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles. NIH. Available from: [Link]
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Nelemans, L. C., & Gurevich, L. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms. MDPI. 2020. Available from: [Link]
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Ronti M, Singer F, Eyer K. Vitamins in cell culture media: Stability and stabilization strategies. PMC. 2019. Available from: [Link]
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Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF. Available from: [Link]
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Gardner L, Ghorpade N, Tanner K. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. PMC. 2019. Available from: [Link]
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What are the shelf-life and optimal storage conditions for cell culture media? ResearchGate. 2018. Available from: [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Available from: [Link]
-
Protocol for the derivation, culturing, and differentiation of human iPS-cell-derived neuroepithelial stem cells to study neural differentiation in vitro. PMC. 2021. Available from: [Link]
-
Fatty acid solubility in 20%DMSO for alpha-glucosidase test. ResearchGate. 2018. Available from: [Link]
-
NK-92 Cell Culture Protocol. protocols.io. 2023. Available from: [Link]
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Technical Support Center: Enhancing the Mass Spectrometric Detection of 16-Phenylhexadecanoic Acid
Welcome to the technical support center dedicated to the robust analysis of 16-phenylhexadecanoic acid by mass spectrometry. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this analysis. Our focus is on the underlying scientific principles to empower you to make informed decisions during your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is the direct analysis of this compound by mass spectrometry often challenging?
A1: The direct analysis of this compound, like other free fatty acids, presents several analytical hurdles. The primary challenge stems from its polar carboxyl group, which can lead to poor peak shape (tailing) and potential adsorption onto analytical columns, especially in gas chromatography.[1] In liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), while the carboxyl group can be deprotonated for analysis in negative ion mode, this is often suppressed by the acidic mobile phases required for optimal chromatographic separation.[2][3] Furthermore, the inherent ionization efficiency of the carboxyl group in ESI can be low, leading to suboptimal sensitivity.[4]
Q2: What is derivatization, and why is it frequently recommended for analyzing this compound?
A2: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For this compound, this typically involves converting the polar carboxyl group into a less polar and more volatile derivative.[1][5]
-
For Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization is crucial. It increases the volatility of the fatty acid, allowing it to be effectively vaporized and travel through the GC column. The most common method is esterification, which converts the fatty acid into a fatty acid methyl ester (FAME).[6] This neutralizes the polar carboxyl group, leading to sharper peaks and more reproducible results.[5][6]
-
For Liquid Chromatography-Mass Spectrometry (LC-MS): While not always mandatory, derivatization can significantly improve sensitivity. "Charge-switching" or "charge-reversal" derivatization introduces a permanently charged moiety to the molecule, allowing for analysis in the highly sensitive positive ion mode.[2][3] This can lead to a substantial increase in signal intensity, often by several orders of magnitude, compared to the analysis of the underivatized acid in negative ion mode.[3]
Q3: What are the most common derivatization methods for fatty acids like this compound?
A3: The choice of derivatization agent depends on the analytical technique and the desired outcome.
-
Acid-Catalyzed Esterification (for GC-MS): This is a widely used method. Reagents like boron trifluoride (BF₃) in methanol or methanolic HCl are effective for converting both free fatty acids and esterified fatty acids (via transesterification) into their corresponding methyl esters (FAMEs).[1]
-
Silylation (for GC-MS): This is an alternative to esterification, where the active hydrogen of the carboxyl group is replaced with a trimethylsilyl (TMS) group.
-
Charge-Reversal Derivatization (for LC-MS): This modern approach enhances ionization efficiency in ESI-MS. A popular reagent is N-(4-aminomethylphenyl)pyridinium (AMPP), which attaches a permanently positive-charged group to the carboxylic acid, enabling highly sensitive detection in positive ion mode.[3]
Q4: Should I use GC-MS or LC-MS for my analysis of this compound?
A4: Both techniques are viable, and the best choice depends on your specific research needs.
-
GC-MS: This is a robust and highly reproducible technique for fatty acid analysis, particularly for quantification. It offers excellent chromatographic resolution. However, it requires a derivatization step to make the this compound volatile.
-
LC-MS/MS: This method offers high sensitivity and selectivity, especially when using multiple reaction monitoring (MRM) for targeted quantification.[7] It can sometimes be performed without derivatization (in negative ion mode), but for optimal sensitivity, a charge-reversal derivatization is recommended. LC-MS is also well-suited for analyzing complex biological samples where extensive sample cleanup may be required.
Q5: What are the expected fragmentation patterns for this compound in mass spectrometry?
A5: The fragmentation pattern will depend on the ionization technique and whether the molecule is derivatized.
-
Electron Ionization (EI) in GC-MS (of the methyl ester derivative): In EI, the molecular ion may be observed. Common fragmentation patterns for fatty acid methyl esters include a prominent peak corresponding to the McLafferty rearrangement. For the methyl ester of this compound, you can also expect fragmentation along the alkyl chain, resulting in a series of peaks separated by 14 Da (-CH₂-). The presence of the phenyl group will likely lead to characteristic aromatic fragment ions, such as a tropylium ion at m/z 91.
-
Collision-Induced Dissociation (CID) in LC-MS/MS:
-
Underivatized (Negative Ion Mode): The deprotonated molecule [M-H]⁻ will be the precursor ion. Fragmentation will likely involve neutral losses, such as the loss of water and carbon dioxide.
-
Derivatized (Positive Ion Mode): With a charge-reversal tag like AMPP, the derivatized molecule will be the precursor ion. Fragmentation will often occur at the amide bond formed during derivatization, yielding product ions specific to the tag and the fatty acid. This provides high specificity for targeted analysis.[3]
-
Troubleshooting and Optimization Guides
Issue 1: Low Signal Intensity / Poor Sensitivity
This is one of the most common challenges in fatty acid analysis. The root cause often lies in either inefficient ionization or analyte loss during sample preparation.
For GC-MS Analysis
-
Incomplete Derivatization:
-
Cause: The derivatization reaction may not have gone to completion, leaving a significant portion of the analyte in its non-volatile free acid form. The presence of water can hinder the esterification reaction.[6]
-
Solution: Ensure your sample is completely dry before adding the derivatization reagent.[5][6] Optimize the reaction time and temperature. For BF₃-methanol, heating at 60°C for 5-10 minutes is a good starting point, but this may need to be optimized for your specific sample matrix.[6]
-
-
Active Sites in the GC System:
-
Cause: The polar carboxyl group of any underivatized fatty acid can interact with active sites (silanol groups) in the GC inlet liner or the front of the column, leading to peak tailing and signal loss.
-
Solution: Use a deactivated inlet liner. If peak shape degrades over time, you may need to replace the liner and trim the first few centimeters of the column.
-
-
Suboptimal Injection Parameters:
-
Cause: The injection temperature and mode can affect the transfer of the analyte onto the column.
-
Solution: Ensure the injection temperature is high enough to volatilize the derivatized analyte. A splitless injection is generally preferred for trace analysis to maximize the amount of analyte reaching the column.
-
For LC-MS Analysis
-
Poor Ionization Efficiency:
-
Cause: When analyzing in negative ion mode, the acidic mobile phase required for good chromatography can suppress the deprotonation of the carboxylic acid.
-
Solution:
-
Mobile Phase Optimization: While formic acid is common, consider using a weaker acid like acetic acid, which has been shown to improve signal intensity for some lipids in negative mode.[8] Mobile phases containing ammonium formate or acetate can also be beneficial.[9]
-
Post-Column Modification: A T-piece can be used to add a basic solution to the mobile phase after the analytical column but before the MS source.[10] This allows for optimal separation under acidic conditions and optimal ionization under basic conditions.[10]
-
Charge-Reversal Derivatization: This is the most effective solution for significantly boosting sensitivity. Derivatizing with a reagent like AMPP allows for analysis in the much more sensitive positive ion mode.[3]
-
-
-
Suboptimal ESI Source Parameters:
-
Cause: The settings for the electrospray source, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, are critical for efficient ion formation and desolvation.
-
Solution: Systematically optimize these parameters using a tuning solution of your derivatized or underivatized standard.
-
Issue 2: Poor Peak Shape (Tailing or Broadening)
Poor peak shape compromises both resolution and the accuracy of quantification.
For GC-MS Analysis
-
Incomplete Derivatization: As mentioned above, any remaining free acid will interact with the system and cause peak tailing.
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks. Dilute your sample and reinject.
-
Inappropriate Temperature Program: A ramp rate that is too fast can lead to broad peaks, while a rate that is too slow can cause excessive diffusion and tailing. Optimize your temperature gradient to ensure the analyte is properly focused at the head of the column and elutes as a sharp band.
For LC-MS Analysis
-
Mobile Phase and Sample Solvent Mismatch:
-
Cause: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, the peak shape can be distorted.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
-
Secondary Interactions with the Column:
-
Cause: The phenyl group in this compound can have secondary interactions with the stationary phase of the column, leading to peak tailing.
-
Solution: Ensure the mobile phase pH is appropriate for the analyte and column. Adding a small amount of an organic modifier may help to reduce these secondary interactions.
-
-
Column Degradation: Over time, columns can lose their efficiency. If you observe a gradual decline in peak shape across all analytes, it may be time to replace your column.
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification for GC-MS Analysis
This protocol describes the conversion of this compound to its methyl ester using boron trifluoride (BF₃)-methanol.
Materials:
-
Dried lipid extract or standard of this compound (1-25 mg)[5][6]
-
Screw-capped glass tube with a PTFE liner
-
BF₃-Methanol solution (12-14% w/w)[5]
-
Hexane (HPLC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Place the dried sample into the screw-capped glass tube.
-
Add 2 mL of BF₃-methanol solution.[6]
-
Cap the tube tightly and heat at 60°C for 10 minutes in a water bath or heating block.[6]
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the tube.[6]
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Wash the hexane layer with 1 mL of saturated sodium chloride solution to remove any remaining methanol.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
The resulting solution containing the this compound methyl ester is ready for GC-MS analysis.
Protocol 2: Charge-Reversal Derivatization for Enhanced LC-MS Sensitivity
This protocol is based on the principles of derivatization with reagents like AMPP for improved positive-mode ESI-MS analysis.
Materials:
-
Dried lipid extract
-
Derivatization reagent (e.g., AMPP) solution
-
Coupling agent (e.g., a carbodiimide)
-
Organic solvent (e.g., acetonitrile)
-
Quenching solution
Procedure:
-
Reconstitute the dried lipid extract in a small volume of acetonitrile.
-
Add the derivatization reagent and the coupling agent.
-
Allow the reaction to proceed at room temperature for a specified time (typically 15-60 minutes, optimization may be required).
-
Add a quenching solution to stop the reaction.
-
The sample is now ready for dilution and analysis by LC-MS in positive ion mode.
Note: Always follow the specific instructions provided by the manufacturer of the derivatization kit you are using, as reaction conditions can vary.
Data Presentation
Table 1: Recommended Starting Parameters for Mass Spectrometry Analysis
| Parameter | GC-MS (for FAME derivative) | LC-MS/MS (underivatized) | LC-MS/MS (derivatized) |
| Ionization Mode | Electron Ionization (EI) | ESI Negative | ESI Positive |
| Column | Mid-polarity capillary column (e.g., DB-5ms) | C18 reversed-phase | C18 reversed-phase |
| Mobile Phase | N/A (Helium carrier gas) | A: Water + 0.1% Acetic AcidB: Acetonitrile/Isopropanol | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Precursor Ion | Molecular Ion (M⁺) | [M-H]⁻ | [M+Tag]⁺ |
| Key Fragments | m/z 91 (tropylium), McLafferty rearrangement ions | Neutral loss of CO₂ | Product ion specific to the derivatization tag |
Visualizations
Experimental Workflow
Caption: General workflow for the analysis of this compound.
Fragmentation Logic
Caption: Conceptual fragmentation of a derivatized this compound in MS/MS.
References
- Benchchem. (n.d.). step-by-step procedure for derivatization of fatty acids for GC-MS.
- Sigma-Aldrich. (n.d.). Derivatization of Fatty acids to FAMEs.
- MDPI. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter.
- Creative Proteomics. (n.d.). Analytical Strategies for Long-Chain Fatty Acids Profiling.
- ResearchGate. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis.
- NIH. (n.d.). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry.
- PubMed Central. (n.d.). Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry.
- Benchchem. (2025). Technical Support Center: Overcoming Challenges in GC-MS Analysis of Fatty acids.
- Frontiers. (2022). A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry.
- MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
- PubMed Central. (n.d.). LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity.
- Bohrium. (2018). improving-negative-liquid-chromatography-electrospray-ionization-mass-spectrometry-lipidomic-analysis-of-human-plasma-using-acetic-acid-as-a-mobile-phase-additive.
- Wiley Analytical Science. (2020). Better ionization with pH optimization.
Sources
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- 2. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
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- 7. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 8. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
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minimizing off-target effects of 16-phenylhexadecanoic acid
A Guide to Minimizing Off-Target Effects for Researchers
Welcome to the technical support center for 16-phenylhexadecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable protocols for minimizing and identifying off-target effects during your experiments. As Senior Application Scientists, we understand that robust and reproducible data is paramount. This resource is structured to help you anticipate challenges, troubleshoot issues, and ensure the scientific integrity of your findings.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the use of this compound.
Q1: What is the presumed primary mechanism of action for this compound?
A1: this compound is a fatty acid analog. Its primary mechanism of action is expected to be related to the mimicry of natural fatty acids, allowing it to interact with proteins involved in fatty acid metabolism, transport, and signaling. The terminal phenyl group prevents complete β-oxidation, making it a useful tool to study specific metabolic pathways.
Q2: Why should I be concerned about off-target effects with this molecule?
Q3: What are the most probable off-target protein families for this compound?
A3: Based on its structure, the most likely off-targets include:
-
Fatty Acid Binding Proteins (FABPs): A family of intracellular lipid chaperones with varying tissue distribution.[3][4][5]
-
Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear receptors that are activated by fatty acids and regulate gene expression related to lipid metabolism.[6][7][8][9]
-
Fatty Acid Synthase (FASN) and other metabolic enzymes: Enzymes involved in lipid biosynthesis and degradation may have binding sites that accommodate this analog.[10]
-
Acyl-CoA Synthetases: These enzymes activate fatty acids and could potentially interact with this compound.
Q4: What is the single most important first step to minimize off-target effects?
A4: The most critical step is to perform a dose-response curve for your intended biological effect. Using the lowest effective concentration will significantly reduce the likelihood of engaging lower-affinity off-targets.[11] Assuming that phenotypes observed at high concentrations are related to the primary target is a common pitfall.[1]
Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides in-depth solutions to common problems encountered during experiments with this compound.
Issue 1: Inconsistent Phenotypic Results or Unexpected Toxicity
Q: I'm observing a cellular phenotype (e.g., changes in gene expression, cell viability) that is not consistent across experiments, or I'm seeing toxicity at concentrations where I expect specific activity. How can I determine if this is an off-target effect?
A: This is a classic sign of potential off-target engagement. A multi-step approach is required to dissect the observed effects.
Step 1: Validate with Orthogonal and Negative Controls
The "rule of two" is a best practice: use at least two different chemical probes for the same target, and ideally, a structurally similar but inactive control.[11]
-
Negative Control: Synthesize or obtain a close structural analog of this compound that is known to be inactive against the primary target. For example, an analog with a modification that sterically hinders binding to the intended target. If the negative control does not produce the phenotype, it suggests the effect is not due to general chemical properties or promiscuous binding.
Step 2: Counter-Screening Assays
Counter-screens are designed to identify and rule out compounds that interfere with your assay technology or have undesirable general activities.[12][13][14]
-
Technology-Specific Counter-Screen: If you are using a reporter assay (e.g., luciferase), run the assay in the absence of your target protein to see if this compound directly inhibits the reporter enzyme.[14]
-
Cytotoxicity Counter-Screen: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your primary assay. This will help you distinguish a specific intended phenotype from a general cytotoxic response.[12]
Issue 2: Difficulty Confirming Direct Target Engagement in Cells
Q: I have biochemical data suggesting this compound binds to my target of interest, but I need to confirm this interaction occurs within intact cells. How can I do this?
A: Confirming target engagement in a cellular context is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for this purpose. [2][11][15]
The principle of CETSA is that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature.[15]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow to validate target engagement in cells.
Protocol: Western Blot-Based CETSA
-
Cell Treatment: Treat intact cells with this compound at your desired concentration and a vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant (containing the soluble, stable proteins) and analyze the amount of your target protein using Western blotting or another quantitative protein detection method.
-
Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.
Issue 3: Identifying Unknown Off-Targets
Q: My control experiments suggest an off-target effect, but I don't know what the off-target protein is. What unbiased methods can I use to identify it?
A: Unbiased proteomic approaches are necessary to discover novel off-targets. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy for this purpose. [16][17][18][19]
ABPP uses chemical probes that covalently label the active sites of enzymes.[19] A competitive ABPP experiment can identify proteins that bind to this compound.
Experimental Workflow: Competitive Activity-Based Protein Profiling (ABPP)
Caption: Competitive ABPP workflow to identify off-targets.
Protocol: Competitive ABPP for Off-Target Discovery
-
Prepare Lysate: Harvest cells and prepare a native protein lysate.
-
Competitive Incubation: Treat one aliquot of the lysate with this compound and another with a vehicle control. This allows 16-PHDA to bind to its on- and off-targets.
-
Probe Labeling: Add a broad-spectrum, alkyne-tagged fatty acid-based probe to both lysates. This probe will covalently label the active sites of lipid-binding proteins that were not already occupied by 16-PHDA.
-
Click Chemistry: Use a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin-azide reporter tag to the alkyne-tagged probe.
-
Enrichment: Use streptavidin beads to enrich for the biotinylated proteins.
-
Mass Spectrometry: Elute the enriched proteins, digest them into peptides, and analyze them by quantitative LC-MS/MS.
-
Data Analysis: Proteins that show a significantly reduced signal in the 16-PHDA-treated sample compared to the control are potential targets, as their active sites were blocked by 16-PHDA, preventing labeling by the probe.
Data Summary Table
The following table provides hypothetical, yet plausible, concentration ranges for guiding your experiments. These values should be determined empirically for your specific system.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Cell-Based Assay Concentration | 1 - 10 µM | Start with a dose-response curve. Use the lowest concentration that gives a robust on-target effect to minimize engaging lower-affinity off-targets. |
| In Vitro Binding Assay (e.g., for FABPs) | 0.1 - 5 µM | Affinity can vary widely between different FABP isoforms. Direct binding assays (e.g., Thermal Shift Assay) are needed to determine specific IC50 or Kd values.[20][21] |
| PPAR Activation Assay | 5 - 50 µM | PPARs are often lower-affinity receptors for fatty acids compared to FABPs. Higher concentrations may be needed, increasing the risk of off-target effects.[7] |
| Negative Control Concentration | Match On-Target EC50/IC50 | The inactive control should be tested at the same concentration as the active compound to rule out non-specific effects. |
Final Recommendations
As a Senior Application Scientist, my final recommendation is to treat this compound not as a perfectly specific tool, but as a chemical probe whose specificity must be rigorously validated within your experimental context.[1] Proactively designing experiments with the right controls and orthogonal approaches will not only save you time but will also lead to more robust, reliable, and publishable data. Always consult resources like PubChem and ChEMBL for any newly available data on your compound of interest.[12][13][22][23][24]
References
-
Binding-based proteomic profiling and the fatty acid amides. (2018). PMC. [Link]
-
Activity-based protein profiling for biochemical pathway discovery in cancer. (2010). PMC. [Link]
-
Thermal Shift Assay for Exploring Interactions Between Fatty Acid-Binding Protein and Inhibitors. (2021). PubMed. [Link]
-
Activity-based protein profiling for drug discovery. Universiteit Leiden. [Link]
-
Activity-based proteomics. Wikipedia. [Link]
-
Thermal Shift Assay for Exploring Interactions Between Fatty Acid–Binding Protein and Inhibitors. (2021). Springer Nature Experiments. [Link]
-
Cellular thermal shift assay. Wikipedia. [Link]
-
Activity-Based Protein Profiling (ABPP) Service. Mtoz Biolabs. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2024). MDPI. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2024). PubMed. [Link]
-
Explore all Targets. ChEMBL. [Link]
-
ChEMBL. EMBL-EBI. [Link]
-
The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. (2011). PMC. [Link]
-
ChEMBL. EMBL-EBI. [Link]
-
The ChEMBL bioactivity database: an update. (2013). PMC. [Link]
-
ChEMBL: a large-scale bioactivity database for drug discovery. (2011). PMC. [Link]
-
Peroxisome proliferator-activated. (2009). PMC. [Link]
-
16-Oxohexadecanoic acid. PubChem. [Link]
-
The peroxisome proliferator activated receptors (PPARS) and their effects on lipid metabolism and adipocyte differentiation. (1996). PubMed. [Link]
-
Peroxisome Proliferator-Activated Receptors (Ppars) In Nutrition and Disease. NIFA Reporting Portal. [Link]
-
PubChem. PubChem. [Link]
-
Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria. (2019). PMC. [Link]
-
Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target. (2019). NIH. [Link]
-
The formation and metabolism of phenyl-substituted fatty acids in the ruminant. (1964). PubMed. [Link]
-
A comprehensive map of molecular drug targets. (2017). PMC. [Link]
-
Determination of Selectivity and Efficacy of Fatty Acid Synthesis Inhibitors. (2004). ResearchGate. [Link]
-
Predictive in silico off-target profiling in drug discovery. (2014). PubMed. [Link]
-
16-Hydroxyhexadecanoic acid. PubChem. [Link]
-
Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. (2019). PMC. [Link]
-
Assay and Activity Questions. ChEMBL Interface Documentation. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). NIH. [Link]
-
16-Hydroxyhexadecanoate. PubChem. [Link]
-
Determination of selectivity and efficacy of fatty acid synthesis inhibitors. (2005). PubMed. [Link]
-
16-Bromohexadecanoic acid. PubChem. [Link]
-
Selectivity of fatty acids on lipid metabolism and gene expression. (2001). PubMed. [Link]
-
Properties of Protein Drug Target Classes. (2015). PMC. [Link]
-
Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. (2016). PMC. [Link]
-
Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles. (2016). NIH. [Link]
-
Defining the druggable proteome. The Human Protein Atlas. [Link]
-
Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles. (2016). ResearchGate. [Link]
-
Recent advances in identifying protein targets in drug discovery. (2021). PubMed. [Link]
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Fatty Acids: An Insight into the Pathogenesis of Neurodegenerative Diseases and Therapeutic Potential. (2023). MDPI. [Link]
-
Metabolism | Fatty Acid Oxidation: Part 1. (2017). YouTube. [Link]
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- 3. A comprehensive map of molecular drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. Exploring the therapeutic potentials of peroxisome proliferated receptors family (PPAR) - Curr Trends Pharm Pharm Chem [ctppc.org]
- 7. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxisome proliferator-activated - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The peroxisome proliferator activated receptors (PPARS) and their effects on lipid metabolism and adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Cell Viability Assays with 16-Phenylhexadecanoic Acid Treatment
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 16-phenylhexadecanoic acid (16-PHDA) in cell viability assays. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the unique challenges of using this long-chain fatty acid in your experiments.
Introduction: The Challenge of this compound in Cell-Based Assays
This compound is a fatty acid of interest for its potential effects on cellular metabolism and signaling pathways.[1][2][3] However, its hydrophobic nature presents specific challenges in aqueous cell culture environments, including issues with solubility, delivery to cells, and potential interference with common viability assays. This guide is designed to provide practical solutions and a deeper understanding of the principles at play.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during cell viability experiments with 16-PHDA in a question-and-answer format.
Issue 1: Inconsistent or Poorly Reproducible Results Between Replicate Wells
-
Question: I'm seeing high variability in my data between wells treated with the same concentration of 16-PHDA. What could be the cause?
-
Answer: High variability with fatty acid treatments often stems from inconsistent compound delivery due to poor solubility.
-
Cause: 16-PHDA, being a long-chain fatty acid, is sparingly soluble in aqueous media.[4] If not properly prepared, it can precipitate out of solution, leading to uneven distribution across the plate.
-
Solution:
-
Proper Stock Solution Preparation: Dissolve 16-PHDA in an appropriate organic solvent like DMSO or ethanol at a high concentration.[4]
-
Working Solution Preparation: When diluting the stock into your cell culture medium, do so by adding the stock drop-wise while vortexing the medium to ensure rapid and even dispersion. Avoid adding a large volume of the stock directly to the medium.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in your culture medium low (typically <0.5%) to avoid solvent-induced toxicity.[5]
-
Pre-complexing with BSA: To enhance solubility and mimic physiological transport, consider pre-complexing 16-PHDA with bovine serum albumin (BSA).
-
-
Issue 2: Unexpected Toxicity in Vehicle Control Wells
-
Question: My cells treated with just the vehicle (e.g., DMSO) are showing a decrease in viability. Why is this happening?
-
Answer: While a low concentration of DMSO is generally well-tolerated by most cell lines, some are more sensitive.
-
Cause: The final concentration of the organic solvent may be too high for your specific cell line.
-
Solution:
-
Determine Solvent Tolerance: Before your main experiment, perform a dose-response curve with your vehicle to determine the maximum non-toxic concentration for your cells.
-
Minimize Solvent Volume: Prepare a higher concentration stock solution of 16-PHDA so that a smaller volume is needed for the final dilution in your culture medium.
-
-
Issue 3: Low Signal or Absorbance in MTT/XTT Assays
-
Question: My MTT or XTT assay is showing very low absorbance readings, even in my untreated control wells. What's going on?
-
Answer: Low signal in tetrazolium-based assays can be due to several factors, some of which are exacerbated by the presence of fatty acids.
-
Cause & Solution:
-
Insufficient Cell Number: Ensure you have seeded an optimal number of cells per well. Run a cell titration experiment beforehand to determine the linear range of your assay for your specific cell line.
-
Metabolic Changes: High concentrations of fatty acids can alter cellular metabolism, potentially affecting the reductase activity required to convert MTT or XTT to formazan.[6] Consider using a viability assay with a different readout, such as a crystal violet assay, which measures cell adherence.[7]
-
Interference with Formazan Crystal Solubilization (MTT Assay): The hydrophobic nature of 16-PHDA might interfere with the complete solubilization of formazan crystals. Ensure thorough mixing after adding the solubilization buffer and consider extending the incubation time.[8]
-
-
Issue 4: High Background in Alamar Blue (Resazurin) Assays
-
Question: I'm observing a high fluorescence signal in my wells without cells (media only) when using Alamar Blue. Why is this happening?
-
Answer: High background in resazurin-based assays can be caused by the chemical properties of your test compound or media components.
-
Cause: Some compounds can directly reduce resazurin to the fluorescent resorufin, independent of cellular metabolic activity.
-
Solution:
-
Compound Interference Check: Include a control well with your highest concentration of 16-PHDA in cell-free media with the Alamar Blue reagent to check for direct reduction.
-
Phenol Red-Free Media: Phenol red in some culture media can interfere with fluorescence-based assays. Consider using a phenol red-free medium for the duration of the assay.[5]
-
-
Issue 5: Cell Detachment or Morphological Changes Not Correlated with Viability Readout
-
Question: I can see that my cells are detaching from the plate after treatment with 16-PHDA, but my MTT assay results don't show a significant decrease in viability. What does this mean?
-
Answer: This discrepancy highlights the importance of choosing the right assay for your experimental question and observing cell morphology.
-
Cause: The MTT assay measures metabolic activity, which may not immediately decline even if cells are stressed and losing adherence.[9] Adherent cells that have detached will be lost during the media removal step of the MTT assay, leading to an inaccurate reading.
-
Solution:
-
Use a Complementary Assay: A crystal violet assay is an excellent choice in this scenario as it directly stains the adherent cells.[7] A decrease in crystal violet staining would correlate with the observed cell detachment.
-
Microscopic Examination: Always visually inspect your cells with a microscope before and after treatment to note any morphological changes, such as cell rounding or detachment.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I prepare my this compound for cell treatment?
A1: Due to its poor water solubility, a stock solution of 16-PHDA should be prepared in an organic solvent like DMSO or ethanol.[4] For cell treatment, a working solution can be made by diluting the stock in complete culture medium, preferably containing serum or BSA to aid in solubility and delivery to the cells. Always prepare fresh working solutions for each experiment.
Q2: What is a good starting concentration range for 16-PHDA in a cytotoxicity study?
A2: The optimal concentration will be cell-line dependent. It is recommended to perform a broad-range dose-response experiment, for example, from 1 µM to 100 µM, to determine the IC50 (the concentration that inhibits 50% of cell viability).
Q3: Can 16-PHDA interfere with the cell viability assay reagents?
A3: Yes, it's possible. As a hydrophobic molecule, 16-PHDA could potentially interact with the assay reagents. For example, it might interfere with the solubilization of formazan crystals in an MTT assay. It is always recommended to include a "compound only" control (your highest concentration of 16-PHDA in media without cells) to check for any direct effect on the assay's colorimetric or fluorometric readout.
Q4: How long should I treat my cells with 16-PHDA?
A4: The treatment duration will depend on your experimental goals and the cell line's doubling time. A common starting point is 24 to 72 hours. A time-course experiment (e.g., 24h, 48h, 72h) can help determine the optimal treatment duration.
Q5: What are the potential mechanisms of 16-PHDA-induced cytotoxicity?
A5: While specific data on 16-PHDA is limited, long-chain fatty acids can induce cytotoxicity through various mechanisms, including:
-
Lipotoxicity: An excess of fatty acids can lead to the accumulation of toxic lipid species, causing endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[10]
-
Oxidative Stress: Increased fatty acid oxidation can lead to the production of reactive oxygen species (ROS), which can damage cellular components.
-
Altered Signaling: Fatty acids and their metabolites can act as signaling molecules, affecting pathways that control cell growth, proliferation, and apoptosis.[6]
Part 3: Experimental Protocols and Data Presentation
Summary of Key Experimental Parameters
| Parameter | MTT Assay | Alamar Blue (Resazurin) Assay | Crystal Violet Assay |
| Principle | Metabolic activity (reductase) | Metabolic activity (reductase) | Cell adherence and number |
| Readout | Colorimetric (Absorbance) | Fluorometric or Colorimetric | Colorimetric (Absorbance) |
| Endpoint | Endpoint | Endpoint or kinetic | Endpoint |
| Pros | Inexpensive, widely used | Non-toxic, allows for kinetic studies | Simple, inexpensive, robust |
| Cons | Requires solubilization step, can be affected by metabolic changes | Can be reduced by some compounds | Less sensitive than metabolic assays |
Detailed Step-by-Step Methodologies
Protocol 1: MTT Assay for Cell Viability [11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the media and add fresh media containing various concentrations of 16-PHDA or vehicle control. Incubate for the desired treatment period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Absorbance Reading: Shake the plate gently to ensure complete dissolution of the formazan crystals and read the absorbance at 570 nm.
Protocol 2: Alamar Blue (Resazurin) Assay for Cell Viability [11]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Reagent Addition: Add Alamar Blue reagent to each well (typically 10% of the well volume).
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence with excitation at 560 nm and emission at 590 nm.
Protocol 3: Crystal Violet Assay for Cell Adherence
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Fixation: Carefully remove the media and gently wash the cells with PBS. Add a fixing solution (e.g., 4% paraformaldehyde or methanol) and incubate for 15 minutes.
-
Staining: Remove the fixative, wash with water, and add 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the wells with water to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or methanol) to each well and shake to dissolve the stain.
-
Absorbance Reading: Read the absorbance at 590 nm.
Part 4: Visualization of Workflows and Pathways
Experimental Workflow for Assessing 16-PHDA Cytotoxicity
Caption: A general workflow for determining the cytotoxicity of 16-PHDA.
Hypothetical Signaling Pathway Affected by Fatty Acid Overload
Caption: Potential mechanisms of fatty acid-induced lipotoxicity.
References
-
Chen, X., & Li, L. (2019). The expanded role of fatty acid metabolism in cancer: new aspects and targets. Precis Clin Med, 2(3), 183-191. [Link]
-
Camarda, R., & Gherardi, S. (2019). Fatty acid metabolism in cancer cells within TME. ResearchGate. [Link]
-
Currie, E., Schulze, A., Zechner, R., Walther, T. C., & Farese, R. V. (2013). Cellular fatty acid metabolism and cancer. Cell metabolism, 18(2), 153–161. [Link]
-
Chen, Y., & Li, P. (2016). Fatty acid metabolism and cancer development. Science bulletin, 61(19), 1473-1479. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Aslantürk, Ö. S. (2018). Guidelines for cell viability assays. IntechOpen. [Link]
-
Single Use Support. (2023). Cell viability & viability assays: 7 facts to be aware of. [Link]
-
ResearchGate. (2022). (PDF) Cell Viability Assays Assay Guidance Manual. [Link]
-
ResearchGate. (2024). My question concerns MTT cell viability assay?. [Link]
-
Hagan, C., & O'Driscoll, L. (2021). The diversity and breadth of cancer cell fatty acid metabolism. Cancer research, 81(1), 9-21. [Link]
-
Bio-Rad Antibodies. (n.d.). What is alamarBlue?. [Link]
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Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. [Link]
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ResearchGate. (2024). Cell viability assay: Problems with MTT assay in the solubilization step. [Link]
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Reddit. (2023). struggling with MTT assay : r/labrats. [Link]
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Hughes, S. D., Kanabus, M., Anderson, G., Hargreaves, I. P., Rutherford, T., O'Donnell, M., ... & Rahman, S. (2016). The pleiotropic effects of decanoic acid treatment on mitochondrial function in fibroblasts from patients with complex I deficient Leigh syndrome. Journal of inherited metabolic disease, 39(4), 565-574. [Link]
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ResearchGate. (2024). 29 questions with answers in CRYSTAL VIOLET ASSAY | Science topic. [Link]
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Association for Biology Laboratory Education. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. [Link]
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Liao, Z., Chen, X., Li, Y., Wang, S., Li, X., & Wang, H. (2018). 16-O-caffeoyl-16-hydroxylhexadecanoic acid, a medicinal plant-derived phenylpropanoid, induces apoptosis in human hepatocarcinoma cells through ROS-dependent endoplasmic reticulum stress. Phytomedicine, 41, 69-77. [Link]
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Feoktistova, M., Geserick, P., & Leverkus, M. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor protocols, 2016(4), pdb-prot087379. [Link]
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ResearchGate. (2025). Saturated fatty acids increase LPI to reduce FUNDC1 dimerization and stability and mitochondrial function | Request PDF. [Link]
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PubMed. (2016). The pleiotropic effects of decanoic acid treatment on mitochondrial function in fibroblasts from patients with complex I deficient Leigh syndrome. [Link]
-
O'Donnell, M. (n.d.). Update on lipids and mitochondrial function: impact of dietary n-3 polyunsaturated fatty acids. [Link]
-
You, L., Wang, Z., Li, H., & Liu, G. (2018). Gallic acid reduces cell viability, proliferation, invasion and angiogenesis in human cervical cancer cells. Oncology letters, 15(4), 5191–5196. [Link]
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MDPI. (n.d.). Do Multiwell Plate High Throughput Assays Measure Loss of Cell Viability Following Exposure to Genotoxic Agents?. [Link]
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Technical Support Center: 16-Phenylhexadecanoic Acid Extraction Protocols
Welcome to the technical support center for the extraction of 16-phenylhexadecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining extraction protocols for this unique long-chain fatty acid. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are robust, reproducible, and self-validating.
Section 1: Foundational Knowledge & Initial Considerations
Before selecting an extraction protocol, a firm understanding of the analyte's physicochemical properties is paramount. These properties dictate its behavior in different solvent systems and on various stationary phases, forming the logical basis for method development and troubleshooting.
Q1: What are the key physicochemical properties of this compound that influence its extraction?
A1: The extraction behavior of this compound is governed by three primary characteristics: its long C16 aliphatic chain, its terminal phenyl group, and its carboxylic acid headgroup.
-
Hydrophobicity: The 16-carbon chain and the phenyl group make the molecule highly hydrophobic (lipophilic). This dictates its high solubility in nonpolar organic solvents and its strong retention on reversed-phase (e.g., C18) sorbents.
-
Acidity (pKa): The carboxylic acid group is ionizable. While the exact experimental pKa of this compound is not widely reported, long-chain fatty acids in aqueous solution typically have a pKa in the range of 4.8 to 5.0. However, in complex environments like micelles or at interfaces, the apparent pKa can be significantly higher.[1][2] For practical purposes, we assume a pKa of ~4.8. This means that at a pH above 4.8, the molecule will be deprotonated (negatively charged), and at a pH below 4.8, it will be protonated (neutral). This charge state is the single most critical factor to control during extraction.
-
Solubility: It is readily soluble in organic solvents like ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but sparingly soluble in aqueous buffers.[3] To create aqueous solutions, it's recommended to first dissolve the compound in DMSO and then dilute it with the chosen buffer.[3]
| Property | Value / Characteristic | Implication for Extraction |
| Molecular Structure | C₂₂H₃₆O₂ | Long aliphatic chain with a terminal phenyl group. |
| Hydrophobicity | High (Lipophilic) | Favors partitioning into nonpolar organic solvents (e.g., chloroform, hexane, ethyl acetate) and strong retention on reversed-phase SPE sorbents. |
| Acidity (pKa) | ~4.8 (estimated for carboxylic acid) | The charge state is pH-dependent. This is a critical handle for controlling retention and elution in both LLE and SPE. |
| Solubility | Soluble in organic solvents (Ethanol, DMSO, DMF); sparingly soluble in aqueous solutions.[3] | Sample and standard preparation requires organic solvents. Lysis/homogenization buffers must be compatible. |
| Melting Point | 94-98 °C[4] | Not directly relevant for extraction but useful for compound identification. |
Section 2: Core Extraction Methodologies & Protocols
The two primary techniques for extracting this compound from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between them depends on sample complexity, required cleanup level, throughput needs, and available equipment.
Method 1: Modified Folch Liquid-Liquid Extraction (LLE)
LLE is a classic, robust method ideal for bulk lipid extraction. It relies on partitioning the analyte between immiscible aqueous and organic phases. The Folch method, using a chloroform/methanol system, is a gold standard for lipid extraction.[5][6]
Q2: How does the Folch LLE method work, and why is pH adjustment critical?
A2: The Folch method uses a monophasic solution of chloroform and methanol to completely disrupt cells and solubilize all lipids from the biological sample.[5] Water is then added to induce a phase separation, resulting in an upper aqueous phase (containing polar metabolites) and a lower organic chloroform phase (containing lipids).
The causality is as follows:
-
Protonation: Before extraction, the sample must be acidified to a pH of ~2-3. This is at least two pH units below the pKa of the carboxylic acid group, ensuring >99% of the this compound molecules are in their neutral, protonated form (-COOH).
-
Partitioning: In its neutral state, the molecule's high hydrophobicity drives its partitioning from the polar aqueous/methanol phase into the nonpolar chloroform phase with high efficiency. If the pH were neutral or basic, the molecule would be ionized (-COO⁻), making it more polar and causing it to be lost to the aqueous phase, resulting in catastrophic recovery failure.
-
Sample Preparation: To 100 µL of plasma or tissue homogenate in a glass tube, add the internal standard (IS).[7][8] The ideal IS is a stable isotope-labeled version of the analyte (e.g., ¹³C- or D-labeled this compound), as it corrects for sample loss during preparation and instrumental variation.[9][10]
-
Acidification: Add a small volume of 1M HCl or formic acid to adjust the sample pH to between 2 and 3. Vortex briefly.
-
Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.[6][11] This creates a total solvent volume 20 times that of the sample, a ratio shown to be effective for robust lipid extraction.[12] Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis, creating a single phase.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution. Vortex for 30 seconds. The final ratio of chloroform:methanol:water should be approximately 8:4:3.[5]
-
Centrifugation: Centrifuge at 500-1000 x g for 10 minutes at 4°C to achieve a clean separation of the layers.[6]
-
Collection: Three layers will be visible: a top aqueous layer, a thin disc of precipitated protein at the interface, and a bottom chloroform layer containing the lipids.[12] Carefully aspirate and discard the top aqueous layer. Using a clean glass Pasteur pipette, pierce the protein disc and collect the bottom organic layer, transferring it to a new glass tube.
-
Drying and Reconstitution: Evaporate the chloroform extract to complete dryness under a gentle stream of nitrogen. Reconstitute the dried lipid film in a suitable solvent for your analytical instrument (e.g., 100 µL of acetonitrile/isopropanol for LC-MS).
Method 2: Reversed-Phase Solid-Phase Extraction (RP-SPE)
SPE offers superior cleanup compared to LLE by removing more interfering matrix components (e.g., phospholipids), leading to cleaner extracts and reduced ion suppression in mass spectrometry.[13] It is also more amenable to automation.
Q3: What is the principle behind using Reversed-Phase SPE for this extraction?
A3: RP-SPE uses a nonpolar stationary phase (sorbent), typically silica functionalized with C18 (octadecyl) chains. The separation principle is based on hydrophobic interactions.
-
Loading (Binding): The sample is loaded onto the SPE cartridge under acidic, aqueous conditions (pH ~2-3). In its protonated, neutral form, the highly hydrophobic this compound strongly binds to the C18 sorbent via van der Waals forces. More polar, water-soluble contaminants do not bind and pass through the cartridge.
-
Washing: A polar wash solvent (e.g., water/methanol mixture) is used to rinse away remaining weakly bound, polar interferences without dislodging the strongly bound analyte.
-
Elution: A strong, nonpolar organic solvent (e.g., acetonitrile or ethyl acetate) is used to disrupt the hydrophobic interactions between the analyte and the C18 sorbent, eluting the purified this compound.
-
Sample Preparation: Lyse/homogenize the sample and spike with an internal standard as in the LLE protocol. Acidify the sample to pH 2-3 with formic acid. Centrifuge to pellet any precipitate.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol or acetonitrile through it. This solvates the C18 chains, activating the sorbent. Do not let the cartridge go dry.
-
Equilibration: Equilibrate the cartridge by passing 2 mL of acidified water (pH 3) through it. This prepares the sorbent for the aqueous sample. Do not let the cartridge go dry.
-
Loading: Load the prepared sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).[14] The analyte will bind to the sorbent. Collect the flow-through for troubleshooting purposes.
-
Washing: Wash the cartridge with 2 mL of a weak organic solvent mixture (e.g., 10% methanol in acidified water). This removes hydrophilic impurities without eluting the analyte.
-
Elution: Elute the this compound with 2 mL of a strong organic solvent like acetonitrile or ethyl acetate into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a nitrogen stream and reconstitute as described for LLE.
Section 3: Troubleshooting Guide & FAQs
Q4: My recovery of this compound is low. What are the most common causes?
A4: Low recovery is the most frequent issue. Systematically check the following potential failure points, starting with the most likely culprits.[15][16]
| Method | Potential Cause | Explanation & Solution |
| Both | Incorrect Sample pH | This is the #1 cause. If the sample pH is >4, the analyte is ionized, becomes more polar, and will not partition into the LLE organic phase or bind to the RP-SPE sorbent. Solution: Always verify the pH of your sample after adding acid and before extraction. Aim for pH 2-3. |
| Both | Analyte Adsorption | The long hydrophobic chain can cause the analyte to adsorb to plastic surfaces (e.g., pipette tips, tubes). Solution: Use glass tubes and vials wherever possible. For pipette tips, pre-rinse with the solvent you are dispensing. Consider using low-retention plasticware if glass is not an option. |
| Both | Inappropriate Internal Standard | If you are not using a stable isotope-labeled IS, the standard you chose may not behave identically to the analyte during extraction, leading to inaccurate correction. Solution: The gold standard is a stable isotope-labeled IS.[7][9] If unavailable, use a close structural analog (e.g., 18-phenyloctadecanoic acid). |
| LLE | Incomplete Phase Separation | An emulsion or insufficient centrifugation can lead to carryover of the aqueous phase or loss of the organic phase. Solution: Ensure vigorous vortexing after adding water/NaCl to break up the initial monophasic solution. Centrifuge for a sufficient time and force (e.g., 10 min at 1000 x g). |
| SPE | Cartridge Drying Out | If the sorbent bed dries out after conditioning or equilibration, the C18 chains can collapse, leading to poor analyte binding during the load step.[17] Solution: Ensure a layer of solvent remains above the sorbent bed at all times before the sample is loaded. |
| SPE | Sample Loading Flow Rate Too High | If the sample is passed through the cartridge too quickly, there isn't enough residence time for the analyte to interact with and bind to the sorbent.[14] Solution: Use a vacuum manifold or syringe pump to maintain a slow, consistent flow rate of ~1 mL/min. |
| SPE | Wash Solvent is Too Strong | If the wash solvent contains too high a percentage of organic solvent, it can prematurely elute the analyte along with the interferences. Solution: Start with a very weak wash (e.g., 5-10% methanol in water). You can analyze the wash fraction to see if you are losing your analyte at this step.[15] |
| SPE | Elution Solvent is Too Weak | The elution solvent may not be strong enough to disrupt the hydrophobic interaction between the analyte and the C18 sorbent. Solution: Switch to a stronger or different nonpolar solvent. If using acetonitrile, try ethyl acetate or a mixture of hexane/isopropanol. Ensure the elution volume is sufficient (try eluting with a second aliquot).[17] |
Q5: My final extract is dirty and causing issues with my LC-MS (e.g., high background, ion suppression). How can I improve the cleanup?
A5: This indicates that matrix components are co-extracting with your analyte.
-
If using LLE: LLE is known to co-extract significant amounts of other lipids, especially phospholipids. The best solution is to switch to SPE, which is specifically designed for superior cleanup.[13] Alternatively, you can add a post-LLE cleanup step using SPE.
-
If using SPE: Your wash step may be inadequate. Try increasing the organic content of the wash solvent incrementally (e.g., from 10% to 15% to 20% methanol). The goal is to find a concentration that washes off the maximum amount of interferences without eluting your analyte. This is a critical method development step. You can also try a different SPE chemistry, such as a mixed-mode anion-exchange/reversed-phase cartridge, which would provide orthogonal separation mechanisms.
Q6: I am seeing poor reproducibility between replicate samples. What should I investigate?
A6: Poor reproducibility often points to inconsistent technique or sample processing variability.[16]
-
Inconsistent Volumes: Ensure precise and accurate pipetting of the sample, internal standard, and all solvents. Use calibrated pipettes.
-
Inconsistent Vortexing/Mixing: Standardize the time and intensity of vortexing for all samples to ensure consistent extraction efficiency.
-
SPE Flow Rate Variation: Inconsistent flow rates during the load, wash, and elute steps of SPE will lead to variable results. A vacuum manifold provides much better consistency than manual syringe pressure.[14]
-
Evaporation to Dryness: Over-drying the sample, especially with heat, can cause the loss of semi-volatile analytes. Ensure the nitrogen stream is gentle and stop the evaporation process as soon as the solvent is gone. Inconsistent drying can also affect the efficiency of reconstitution.
References
-
Kanicky, J. R., & Shah, D. O. (2002). Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids. Journal of Colloid and Interface Science, 256(1), 201–207. [Link]
- Ibdah, M., et al. (2025). Effect of Degree, Type, and Position of Unsaturation on the pKa of Long-Chain Fatty Acids. Source details not fully available.
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Iverson, S. J., Lang, S. L., & Cooper, M. H. (2001). Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283–1287. [Link]
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Breil, C., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. International Journal of Molecular Sciences, 18(4), 708. [Link]
- Tzika, E. D., et al. (2025). Are the pKa values of free fatty acids in aqueous solution abnormally high?
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Breil, C., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. Semantic Scholar. [Link]
- Bowen, C. L., et al. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood.
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Cain, J. P., et al. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies. National Institutes of Health. [Link]
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Goss, A. (2017). What is an Internal Standard and How do I Use them for Volatile Fatty Acids? ResearchGate. [Link]
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Breil, C., et al. (2017). (PDF) “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. ResearchGate. [Link]
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Kanicky, J. R., & Shah, D. O. (2002). Table 1 from Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids. Semantic Scholar. [Link]
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LIPID MAPS. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. LIPID MAPS Protocols. [Link]
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Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Phenomenex. [Link]
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Majors, R. E. (2017). Three Common SPE Problems. LCGC International. [Link]
- Hawach Scientific. (2025). The Reason of Poor Sample Recovery When Using SPE. Hawach Scientific Blogs.
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Agilent. (n.d.). A Novel Solid Phase Sample Preparation Method for Lipidomic Analysis of Plasma Samples. Agilent Technologies. [Link]
- Cayman Chemical. (2024).
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PromoChrom Technologies. (2021). 7 Tips to Improve Solid Phase Extraction (SPE) Recovery. PromoChrom Blog. [Link]
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Hussain, M. (2016). Can I use same protocol for fatty acid extraction from serum or plasma? ResearchGate. [Link]
- Ha, J., & Keshwani, D. R. (2012). Use of solid phase extraction in the biochemistry laboratory to separate different lipids.
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Chen, Y., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis. [Link]
- Various Authors. (2019).
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Yang, L., et al. (2024). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Analytical and Bioanalytical Chemistry. [Link]
- Ruiz, J., et al. (2018). Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. Springer Protocols.
- BenchChem. (2025). Solid-Phase Extraction of Fatty Acids for LC-MS Analysis: Application Notes and Protocols. BenchChem Technical Notes.
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de Oliveira, D. A., et al. (2023). Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods. MDPI. [Link]
- Dobarganes, M. C., & Velasco, J. (2002). Update on solid-phase extraction for the analysis of lipid classes and related compounds.
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ResearchGate. (n.d.). Nomenclatures and physicochemical properties of 16 PAHs analysed in this study. ResearchGate. [Link]
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ResearchGate. (n.d.). Physical and chemical properties of the 16 priority control PAHs... ResearchGate. [Link]
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Rahman, M. A., et al. (2023). Impact of various extraction methods on fatty acid profile, physicochemical properties, and nutritional quality index of Pangus fish oil. PubMed Central. [Link]
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Prasad, R., et al. (2022). Extraction, fatty acid profile, phytochemical composition and antioxidant activities of fixed oils from spices belonging to Apiaceae and Lamiaceae family. PubMed Central. [Link]
- Various Authors. (2018). (PDF) Studies on the solubility of phenolic compounds.
- Various Authors. (2025). (PDF) The Optimization of Demulsification Using Composite Fatty Acids in Aqueous Enzymatic Extraction and the Changes of the Emulsion Stability During Demulsification.
- Sporzyński, A., et al. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- ResearchGate. (2018). Stability of epoxy fatty acids under acidic conditions?
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PubChem. (n.d.). 16-Hydroxyhexadecanoic acid. PubChem. [Link]
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ResearchGate. (n.d.). Physical properties of 16 PAHs (Source: WHO 1998a). ResearchGate. [Link]
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Technical Support Center: Stability of 16-Phenylhexadecanoic Acid in Stock Solutions
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for ensuring the stability of 16-phenylhexadecanoic acid in stock solutions. By synthesizing established principles of fatty acid chemistry with practical, field-proven insights, this guide offers a self-validating framework for experimental success.
Introduction: Understanding the Molecule
This compound is a long-chain fatty acid characterized by a terminal phenyl group. This unique structural feature, while conferring specific biological activities, also introduces considerations for its handling and storage to maintain its integrity in solution. This guide will address the critical aspects of preparing, storing, and troubleshooting stock solutions of this compound to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: Based on the properties of structurally similar long-chain fatty acids, high-purity organic solvents are recommended.[1][2] The choice of solvent will depend on the requirements of your downstream application.
-
Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF): These are excellent choices for achieving higher concentration stock solutions. A related compound, 16-hydroxyhexadecanoic acid, is soluble at approximately 20 mg/mL in both DMSO and DMF.[1][2]
-
Ethanol: This is another suitable solvent, though the solubility of similar fatty acids is lower, around 2.5 mg/mL.[1][2]
It is crucial to use anhydrous solvents, as water can promote hydrolysis.
Q2: What are the recommended storage conditions for a this compound stock solution?
A2: To minimize degradation, stock solutions should be stored under the following conditions:
-
Atmosphere: Overlay the solution with an inert gas such as argon or nitrogen before sealing the vial.[4] This is critical to prevent oxidation.
-
Container: Use glass vials with Teflon-lined caps.[4] Avoid plastic containers for organic stock solutions, as plasticizers can leach into the solvent.[4]
-
Light: Protect from light by using amber vials or by wrapping the vial in aluminum foil.
Q3: How long can I store a stock solution of this compound?
Q4: Can I store this compound in an aqueous buffer?
A4: It is not recommended to store this compound in aqueous solutions for more than one day.[1] Long-chain fatty acids have very low solubility in aqueous buffers and are prone to aggregation and hydrolysis.[1] For cell-based assays, it is common practice to complex the fatty acid with fatty acid-free bovine serum albumin (BSA) in the final working solution just before use.[3]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms in the stock solution upon storage at -20°C. | The concentration of the stock solution may be too high for the chosen solvent at that temperature. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the precipitate persists, try sonicating the solution for a few minutes. 3. If the issue continues, consider preparing a more dilute stock solution. |
| Inconsistent or unexpected experimental results. | The stock solution may have degraded due to improper storage or handling. | 1. Prepare a fresh stock solution following the recommended guidelines. 2. Perform a quality control check on the suspect stock solution using an appropriate analytical method (see "Quality Control of Stock Solutions" section). 3. Review your experimental protocol to ensure that the fatty acid is not degrading during the experiment itself. |
| Difficulty dissolving the solid this compound. | The compound may have a high melting point, and the solvent may require assistance to fully solubilize it. | 1. Use gentle warming (e.g., a 37°C water bath) and vortexing to aid dissolution. 2. Sonication can also be an effective method to break up any aggregates and enhance solubility. |
Quality Control of Stock Solutions
To ensure the integrity of your stock solutions, particularly for long-term studies, it is advisable to perform quality control analysis.
Potential Degradation Pathways
The primary degradation pathways for this compound are likely to be:
-
Oxidation: The aliphatic chain, particularly the benzylic position (the carbon atom adjacent to the phenyl ring), can be susceptible to oxidation.
-
Hydrolysis: If water is present in the solvent, the carboxylic acid can undergo esterification if alcohols are present as contaminants, or other reactions.
Analytical Methods for Stability Assessment
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity and stability of fatty acid solutions.[6][7][8][9][10]
Table 1: Recommended Starting Conditions for HPLC Analysis
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid or acetic acid |
| Gradient | Start with a higher aqueous concentration and ramp up to a high organic concentration to elute the fatty acid. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~210-220 nm (for the carboxylic acid) or ~254 nm (for the phenyl group) |
| Injection Volume | 10-20 µL |
Table 2: Recommended Approach for GC-MS Analysis
| Step | Recommendation |
| Derivatization | Required to increase volatility. Common methods include esterification to form fatty acid methyl esters (FAMEs) or silylation. |
| Column | A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is a good starting point. |
| Injection Mode | Split or splitless, depending on the concentration. |
| Oven Program | Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to ensure elution of the derivatized fatty acid. |
| Ionization Mode | Electron Ionization (EI) |
| Detection | Scan mode for initial identification of the parent compound and any degradation products, followed by Selected Ion Monitoring (SIM) for sensitive quantification. |
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of this compound, a forced degradation study can be performed.[5] This involves subjecting the stock solution to harsh conditions to intentionally induce degradation and identify potential degradation products.
1. Preparation of Stressed Samples:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
- Oxidation: Add a small volume of 3% hydrogen peroxide to the stock solution. Incubate at room temperature for 24-48 hours, protected from light.
- Thermal Degradation: Incubate a sample of the stock solution at a high temperature (e.g., 70°C) for up to 72 hours.
- Photodegradation: Expose a sample of the stock solution to a light source (e.g., a UV lamp) for a defined period.
2. Sample Analysis:
- At various time points, take aliquots of the stressed samples and a control sample (stored under recommended conditions).
- Neutralize the acid and base-stressed samples before analysis.
- Analyze all samples by a suitable stability-indicating method (e.g., the HPLC method described above).
3. Data Interpretation:
- Compare the chromatograms of the stressed samples to the control sample.
- Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.
- This information will help you to understand the degradation profile of this compound and to develop a robust analytical method that can separate the parent compound from its degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Workflow for a forced degradation stability study.
References
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Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell. [Link]
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Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. National Institutes of Health. [Link]
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Storage & Handling of Lipids. Stratech. [Link]
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Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PubMed Central. [Link]
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Validation & Comparative
A Comparative Guide to the Cellular Uptake of 16-Phenylhexadecanoic Acid and Palmitic Acid
This guide provides a detailed comparison of the cellular uptake mechanisms of two distinct long-chain fatty acids: the naturally ubiquitous palmitic acid and its synthetic counterpart, 16-phenylhexadecanoic acid. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of fatty acid transport and metabolism. We will explore the structural differences, the transport proteins involved, and the experimental methodologies used to quantify their uptake, supported by experimental data and established protocols.
Introduction: A Tale of Two Fatty Acids
Palmitic Acid (PA) , a 16-carbon saturated fatty acid (16:0), is the most common fatty acid in animals and plants.[1] It serves as a crucial energy source and a fundamental building block for more complex lipids.[2] Its transport and metabolism are central to cellular energy homeostasis, and dysregulation is linked to various metabolic diseases.[1]
This compound (16-pHA) is a synthetic analog of palmitic acid. It features a bulky phenyl group at the omega (ω) end of the acyl chain. This modification makes it a valuable research tool. The phenyl group prevents β-oxidation, the primary metabolic pathway for breaking down fatty acids. This metabolic trapping allows researchers to study the transport and initial enzymatic activation of fatty acids without the confounding variable of rapid degradation. While direct comparative uptake studies are sparse, we can infer its behavior based on studies of similar fatty acid analogs.[3]
The core of this guide will compare how the structural difference—the presence of the terminal phenyl group—influences the journey of these molecules across the plasma membrane.
Mechanisms of Cellular Fatty Acid Uptake
Long-chain fatty acid uptake is not a simple process of passive diffusion. Instead, it is a highly regulated, protein-facilitated process designed to efficiently move these hydrophobic molecules from the extracellular environment to their intracellular destinations.[4] Several key families of proteins are involved:
-
Fatty Acid Translocase (FAT/CD36): A versatile scavenger receptor that binds a variety of ligands, including long-chain fatty acids.[5][6] It is highly expressed in tissues with high fatty acid metabolism, such as the heart, skeletal muscle, and adipose tissue.[4] CD36 is thought to accumulate fatty acids at the cell surface, increasing the local concentration and facilitating their transport.[5]
-
Fatty Acid Transport Proteins (FATPs): A family of six proteins (FATP1-6) that facilitate the transport of fatty acids across the plasma membrane.[4] Crucially, many FATPs possess intrinsic acyl-CoA synthetase activity, which means they can immediately "activate" the fatty acid by attaching it to Coenzyme A upon entry.[7] This process, known as vectorial acylation, traps the fatty acid inside the cell and channels it towards specific metabolic fates like esterification into complex lipids.[7]
-
Plasma Membrane Fatty Acid-Binding Proteins (FABPpm): These proteins are also involved in the initial binding and transport of fatty acids at the membrane.[8]
The uptake process is a combination of passive diffusion and this protein-mediated transport, with the latter being saturable and exhibiting Michaelis-Menten kinetics.[8]
Comparative Analysis of Uptake: Palmitic Acid vs. This compound
The primary difference in the uptake and subsequent fate of PA versus 16-pHA lies in their interaction with transport and metabolic machinery, dictated by their structure.
-
Recognition and Transport: Both PA and 16-pHA are substrates for the same general transport machinery (CD36, FATPs). Studies using similar iodophenyl-substituted fatty acid analogs show that they are taken up by tissues with high fatty acid demand, such as the heart, in a manner comparable to natural fatty acids like palmitate.[3] However, the bulky phenyl group on 16-pHA may alter its binding affinity and transport kinetics for specific FATP isoforms. For instance, FATP2 has been shown to be a major fatty acid transporter in the liver and kidney.[9] The substrate specificity of such transporters could lead to differential uptake rates between the two molecules.
-
Metabolic Trapping: This is the key distinction. Once inside the cell, palmitic acid is rapidly activated to palmitoyl-CoA and can be directed to multiple pathways: β-oxidation in the mitochondria for energy, incorporation into triglycerides for storage, or synthesis of other complex lipids.[2] In contrast, the phenyl group of 16-pHA blocks β-oxidation. This means that once 16-pHA is activated to its CoA ester, it is metabolically trapped. This property makes it an excellent tracer for studying the initial steps of uptake and activation, as its signal is not lost to metabolic breakdown.
The following diagram illustrates the divergent intracellular fates of these two fatty acids after transport.
Caption: Cellular uptake and metabolic fates of Palmitic Acid (PA) and this compound (16-pHA).
Quantitative Comparison: A Data-Driven Perspective
While no studies directly report the kinetic parameters (Kₘ, Vₘₐₓ) for 16-pHA uptake, we can present a hypothetical comparison based on known data for palmitic acid and the expected behavior of the analog. Palmitic acid uptake by alveolar type II cells has been shown to be saturable with a Kₘ of 52.6 nM and a Vₘₐₓ of 152 pmol/10⁶ cells/min.[8] The bulky phenyl group of 16-pHA might slightly reduce the efficiency of transport, potentially leading to a higher Kₘ (lower affinity) and/or a lower Vₘₐₓ.
Table 1: Comparative Properties and Expected Uptake Kinetics
| Feature | Palmitic Acid (PA) | This compound (16-pHA) | Rationale for Difference |
| Structure | C16:0 Saturated Fatty Acid | C16:0 with terminal phenyl group | Phenyl group adds steric bulk. |
| Primary Transporters | CD36, FATP1, FATP2, FATP4 | CD36, FATP1, FATP2, FATP4 (presumed) | Both are long-chain fatty acids. |
| β-Oxidation | Yes | No | Phenyl group blocks enzymatic degradation. |
| Expected Kₘ | Low (High Affinity)[8] | Potentially higher than PA | Steric hindrance from the phenyl group may reduce binding affinity to transporters. |
| Expected Vₘₐₓ | High | Potentially lower than PA | Slower translocation or release from the transporter due to the bulky end group. |
| Primary Application | Energy source, lipid synthesis | Tracer for uptake/activation studies | Metabolic trapping allows for signal accumulation. |
Experimental Protocol: Measuring Fatty Acid Uptake
To empirically compare the uptake of these two fatty acids, a robust and well-controlled assay is required. The following protocol describes a common method using fluorescently-labeled fatty acid analogs. This approach offers real-time kinetic measurements and is suitable for high-throughput screening.[10]
Objective: To quantify and compare the initial uptake rates of fluorescently-labeled Palmitic Acid and this compound in a cultured cell line (e.g., 3T3-L1 adipocytes).
Materials:
-
3T3-L1 adipocytes (or other relevant cell line)
-
Fluorescent fatty acid analogs (e.g., BODIPY-labeled PA and a custom synthesis of BODIPY-16-pHA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hank's Balanced Salt Solution (HBSS)
-
Phloretin or Sulfosuccinimidyl oleate (SSO) as transport inhibitors[11][12]
-
Fluorescence plate reader with bottom-read capability[13][14]
Workflow Diagram:
Caption: Experimental workflow for a fluorescent fatty acid uptake assay.
Step-by-Step Methodology:
-
Cell Culture: Plate 3T3-L1 cells in a 96-well, black, clear-bottom plate and differentiate them into mature adipocytes.
-
Preparation of FA Solution: Prepare stock solutions of the fluorescent fatty acid analogs. Create working solutions by complexing them with fatty acid-free BSA in HBSS. The BSA is critical as it solubilizes the fatty acids and mimics physiological transport in the blood.
-
Assay Initiation:
-
Wash the differentiated adipocytes with warm HBSS to remove media.
-
For inhibitor controls, pre-incubate a subset of wells with a transport inhibitor like SSO (which specifically inhibits CD36) for 15-30 minutes.[11] This step is crucial for isolating the protein-mediated component of uptake.
-
To start the assay, add the fluorescent FA-BSA working solution to all wells.
-
-
Kinetic Measurement: Immediately place the plate into a pre-warmed (37°C) fluorescence plate reader.[13] Measure the increase in intracellular fluorescence in bottom-read mode at appropriate excitation/emission wavelengths (e.g., ~485 nm Ex / ~515 nm Em for BODIPY) every 20-30 seconds for 15-30 minutes.[14][15]
-
Data Analysis:
-
For each well, plot the relative fluorescence units (RFU) against time.
-
The initial rate of uptake is the slope of the linear portion of this curve.
-
Subtract the slope of the inhibitor-treated wells from the untreated wells to determine the specific protein-mediated uptake rate.
-
Compare the specific uptake rates for the palmitic acid analog versus the this compound analog.
-
Causality and Controls: The use of inhibitors like SSO is a self-validating mechanism within the protocol.[11] A significant reduction in the uptake slope in the presence of the inhibitor confirms that the measured process is protein-mediated transport rather than simple passive diffusion. Comparing the two fatty acids under identical conditions allows for a direct assessment of how the phenyl group affects this transport.
Conclusion and Future Directions
This guide outlines the fundamental principles governing the cellular uptake of palmitic acid and its synthetic, metabolically-trapped analog, this compound. While both likely utilize the same core protein machinery (CD36, FATPs), the addition of a terminal phenyl group on 16-pHA serves two key functions: it blocks β-oxidation, making it an ideal tracer for uptake studies, and it likely modifies the kinetics of transport due to its steric bulk.
The provided experimental protocol offers a robust framework for directly quantifying these kinetic differences. Such studies are vital for drug development professionals targeting fatty acid metabolism. By understanding how modifications to a fatty acid's structure affect its transport, researchers can design more effective therapeutics for metabolic diseases such as type 2 diabetes, nonalcoholic fatty liver disease, and certain cancers where fatty acid metabolism is reprogrammed.[5]
References
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A Senior Application Scientist's Guide to Fatty Acid Tracers: 16-Phenylhexadecanoic Acid vs. Conventional Radiolabeled Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, particularly in fields like cardiology, oncology, and metabolic diseases, the ability to non-invasively track fatty acid (FA) metabolism is paramount. Fatty acids are the primary energy currency for the heart and are integral to the rapid proliferation of cancer cells.[1] To visualize and quantify their uptake and utilization, researchers rely on molecular tracers. This guide provides an in-depth comparison of two major classes of these tools: conventional radiolabeled fatty acids that participate in metabolism and structurally modified analogs, exemplified by 16-phenylhexadecanoic acid, which are designed for metabolic trapping.
Section 1: Understanding the Tracers: Two Philosophies in a Single Pursuit
The fundamental choice between these tracer types hinges on the specific biological question being asked: Are you measuring the rate of metabolic flux, or are you assessing the capacity for substrate uptake and initial processing?
The "Flux Reporters": Conventional Radiolabeled Fatty Acid Tracers
These tracers are close structural mimics of endogenous fatty acids, where a carbon or hydrogen atom is replaced with a radionuclide. The core principle is that the cell's metabolic machinery treats them almost identically to their natural counterparts.
-
Mechanism of Action: After cellular uptake, these tracers are activated to their acyl-CoA derivatives and enter the mitochondrial β-oxidation pathway.[1][2] The rate at which the radiolabel is cleared from the tissue is proportional to the rate of β-oxidation.[3] This makes them ideal for measuring metabolic rates.
-
Common Examples:
-
[¹¹C]Palmitate: A positron-emitting analog of the most common saturated fatty acid in humans. It is considered a gold standard for quantifying myocardial fatty acid oxidation (MFAO) with Positron Emission Tomography (PET).[4][5] Its short 20.4-minute half-life allows for repeat studies in the same session.[6]
-
[¹⁸F]Fluoro-6-thia-heptadecanoic acid ([¹⁸F]FTHA): A PET tracer designed to be trapped after entering the β-oxidation pathway. The sulfur atom at the 6-position hinders complete oxidation, leading to prolonged retention within the mitochondria.[7][8] This "partial trapping" offers a stronger signal than rapidly clearing tracers while still being dependent on mitochondrial uptake.
-
-
Detection Modality: Primarily PET, which offers high sensitivity and resolution.[4]
The "Uptake Markers": Metabolically Trapped Phenyl-Fatty Acids
This class of tracers is engineered to be recognized and taken up by fatty acid transporters but to resist subsequent breakdown. This compound and its iodinated analogs are prime examples.
-
Mechanism of Action: These molecules are taken up by the cell and activated by acyl-CoA synthetase, just like a normal fatty acid. However, the bulky terminal phenyl group acts as a steric hindrance, effectively blocking the enzymes of the β-oxidation spiral.[9] Unable to be catabolized, the tracer becomes trapped within the cell, primarily within the neutral lipid pool (triglycerides). This intracellular accumulation, known as "metabolic trapping," provides a strong and stable imaging signal that reflects cellular uptake and esterification capacity.[10]
-
Common Examples:
-
15-(p-[¹²³I]iodophenyl)-3-methylpentadecanoic acid ([¹²³I]BMIPP): A widely used Single-Photon Emission Computed Tomography (SPECT) tracer that is a close analog of this compound.[9] The methyl-branching and phenyl group inhibit metabolism, leading to prolonged myocardial retention.[11] Its signal is an excellent marker for "ischemic memory," where FA uptake remains altered even after blood flow is restored.[11]
-
-
Detection Modality: Primarily SPECT, due to labeling with radionuclides like Iodine-123.[9]
Section 2: Head-to-Head Comparison: Choosing the Right Tool for the Job
The decision to use a metabolically active versus a trapped tracer is a critical experimental choice driven by the research hypothesis.
Core Mechanistic Differences
The fundamental divergence in their intracellular fate dictates their application. A tracer that is fully oxidized provides kinetic data on metabolic flux, while a trapped tracer provides a snapshot of uptake and storage capacity.
Quantitative Data Summary
| Tracer | Radiotracer | Modality | Key Mechanism | Primary Application | Advantages | Disadvantages |
| [¹¹C]Palmitate | ¹¹C | PET | Substrate for β-oxidation | Measuring fatty acid oxidation rate (MFAO)[4] | Directly quantifies metabolic flux; short half-life allows repeat studies.[6] | Rapid clearance results in lower signal-to-noise; short half-life requires an on-site cyclotron.[5] |
| [¹⁸F]FTHA | ¹⁸F | PET | Partial metabolic trapping in mitochondria[8] | Assessing FA utilization and uptake | Longer half-life (110 min) than ¹¹C; higher signal than fully metabolized tracers. | Does not directly measure the final oxidation rate; trapping is not permanent.[7] |
| [¹²³I]BMIPP | ¹²³I | SPECT | Metabolic trapping in lipid pools[9] | Detecting myocardial ischemia, viability, and "ischemic memory"[11] | Strong, stable signal due to trapping; long imaging window; widely available. | Does not measure oxidation rate; lower resolution of SPECT compared to PET.[12] |
Section 3: Field-Proven Experimental Protocols
The reliability of any tracer study lies in meticulous experimental execution. Below are foundational protocols that serve as a self-validating system for obtaining trustworthy data.
Protocol 1: In Vitro Fatty Acid Uptake Assay
This protocol describes a method for measuring the uptake of fatty acids into cultured cells. It can be adapted for radiolabeled tracers (quantified by scintillation counting) or fluorescent analogs (quantified by plate reader or microscopy).
Causality Behind Key Steps:
-
Fatty Acid-BSA Conjugation: Long-chain fatty acids are insoluble in aqueous media.[13] Complexing them with fatty-acid-free Bovine Serum Albumin (BSA) mimics their physiological transport in the bloodstream and ensures their bioavailability to cells.[14][15] The molar ratio of FA to BSA is critical, as a high ratio of unbound fatty acids can be lipotoxic.[15]
-
Serum Starvation: Cells are pre-incubated in serum-free media to deplete endogenous energy sources, thereby synchronizing the cells and maximizing the uptake of the exogenous tracer when it is introduced.
Step-by-Step Methodology:
-
Cell Preparation: Plate cells (e.g., H9c2 cardiomyocytes, 3T3-L1 adipocytes) in a suitable multi-well plate (e.g., 24-well) and grow to ~80-90% confluency.
-
Preparation of FA-BSA Complex (Example: 5:1 ratio for a 0.5 mM FA solution): a. Prepare a 10% (w/v) fatty-acid-free BSA solution in sterile water and a 150 mM stock of your fatty acid tracer in 50% ethanol.[13] b. In a sterile tube, warm 67 µL of the 10% BSA solution at 37°C for 5 minutes. c. Add 3.3 µL of the 150 mM fatty acid stock to the BSA. d. Incubate the mixture at 37°C for 1 hour to allow for complete complexation.[13] e. Bring the final volume to 1 mL with pre-warmed (37°C) cell culture medium.
-
Uptake Assay: a. Aspirate the growth medium from the cells and wash twice with warm, serum-free medium. b. Add serum-free medium and incubate for 1 hour at 37°C. c. Remove the starvation medium and add the prepared FA-BSA working solution to each well. Incubate for a defined period (e.g., 15-60 minutes) at 37°C.
-
Stopping the Reaction: a. To terminate uptake, aspirate the FA-BSA solution and immediately wash the cells three times with ice-cold PBS containing 0.2% BSA to remove extracellular tracer.
-
Quantification: a. Lyse the cells in a suitable buffer (e.g., 0.1 M NaOH). b. For Radiolabeled Tracers: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure counts per minute (CPM) using a scintillation counter. c. For Fluorescent Tracers: Measure fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths. d. Normalize the results to the total protein content of each well, determined by a BCA or Bradford assay.
Protocol 2: Workflow for In Vivo Myocardial Imaging in a Rodent Model
This workflow outlines the key stages for assessing myocardial fatty acid metabolism in a preclinical model using PET or SPECT imaging.
Causality Behind Key Steps:
-
Fasting: Animals are typically fasted overnight to deplete glycogen stores. This shifts cardiac metabolism towards fatty acid oxidation, maximizing the signal from the FA tracer.[16]
-
Anesthesia: Continuous inhalation anesthesia (e.g., isoflurane) is used to immobilize the animal and maintain stable physiology throughout the scan, which is crucial for dynamic imaging and accurate region-of-interest analysis.
-
Dynamic Acquisition: For tracers like [¹¹C]palmitate, acquiring data continuously from the moment of injection (a dynamic scan) is essential to model the tracer's kinetics of uptake and clearance, which is how the oxidation rate is calculated.[3][4]
Section 4: Conclusion and Future Perspectives
The choice between a metabolically active tracer like [¹¹C]palmitate and a metabolically trapped analog like [¹²³I]BMIPP is not a matter of superiority, but of strategic alignment with the research question.
-
To quantify the rate of fatty acid oxidation , a tracer that is a true substrate for the pathway is indispensable.
-
To assess cellular uptake, viability, or ischemic memory , a trapped tracer provides a robust and stable signal that is often more practical for clinical and preclinical imaging.
The future of metabolic imaging lies in multi-tracer studies and hybrid imaging modalities. Protocols combining PET and MRI, for instance, can simultaneously provide molecular information on metabolism (from a PET tracer) and anatomical/functional data (from MRI).[17] As our understanding of metabolic reprogramming in disease deepens, the sophisticated application of these distinct tracer classes will continue to be a cornerstone of discovery.
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-
BenchChem. (2025). Best practices for preparing fatty acid-BSA complexes for experiments.
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NIH. (n.d.). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. PubMed Central. [Link]
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NIH. (n.d.). A Dual Tracer PET-MRI Protocol for the Quantitative Measure of Regional Brain Energy Substrates Uptake in the Rat. PubMed Central. [Link]
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Panagia, M., et al. (2020). A novel tracer for in vivo optical imaging of fatty acid metabolism in the heart and brown adipose tissue. Scientific Reports. [Link]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel tracer for in vivo optical imaging of fatty acid metabolism in the heart and brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Dual Tracer PET-MRI Protocol for the Quantitative Measure of Regional Brain Energy Substrates Uptake in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating 16-Phenylhexadecanoic Acid Uptake with Known Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret experiments to validate the uptake of 16-phenylhexadecanoic acid (16-PhHDA), a fluorescent long-chain fatty acid analog. We will delve into the core mechanisms of fatty acid transport, compare key chemical inhibitors, and provide a detailed, field-proven protocol to ensure the integrity and reproducibility of your findings.
The Biological Context: Why Validate Fatty Acid Uptake?
Long-chain fatty acids (LCFAs) are fundamental molecules, serving as primary energy sources, essential components of cellular membranes, and signaling molecules. Dysregulation of fatty acid metabolism is a hallmark of numerous diseases, including type 2 diabetes, nonalcoholic fatty liver disease (NAFLD), cardiovascular disease, and cancer[1][2]. Consequently, understanding the mechanisms that govern LCFA transport across the plasma membrane is of paramount importance.
Cellular uptake of LCFAs is not a simple process of passive diffusion. It is a regulated mechanism involving a concert of membrane-associated proteins.[3] The primary mediators of this process belong to two major protein families: the Fatty Acid Transport Proteins (FATPs, part of the Solute Carrier 27 family) and the fatty acid translocase, CD36[4][5][6]. Given the redundancy and overlapping expression of these transporters in various cell types, validating the specific pathways involved in your experimental model is a critical first step.
Fluorescent LCFA analogs, such as 16-PhHDA or BODIPY™-labeled fatty acids, are powerful tools that allow for real-time monitoring of fatty acid uptake in live cells[7][8]. However, the observed fluorescence signal must be validated to confirm that it represents genuine, protein-mediated transport rather than non-specific membrane association or artifacts. This is achieved by using well-characterized chemical inhibitors that target specific transport proteins.
Mechanisms of Protein-Mediated Fatty Acid Uptake
To select the appropriate inhibitors, one must first understand their targets. The two major pathways for facilitated LCFA transport are mediated by CD36 and FATPs.
-
CD36 (Fatty Acid Translocase): This multifunctional glycoprotein is a scavenger receptor that binds a variety of ligands, including LCFAs, oxidized LDL, and apoptotic cells[6][9][10]. In the context of fatty acid metabolism, CD36 is thought to function by binding LCFAs at the cell surface and facilitating their translocation across the plasma membrane[10]. Its expression is particularly high in tissues with active fatty acid metabolism, such as adipocytes, cardiomyocytes, and macrophages[9][11].
-
Fatty Acid Transport Proteins (FATPs): The FATP family consists of six members (FATP1-6) that are expressed in a tissue-specific manner[4][7]. FATPs are bifunctional enzymes that exhibit both transport and enzymatic (acyl-CoA synthetase) activity[7]. This dual function is believed to drive fatty acid uptake through a process known as "vectorial acylation," where the fatty acid is esterified with Coenzyme A as it is transported into the cell, thereby trapping it intracellularly and maintaining a favorable concentration gradient for further uptake[7].
Caption: Major pathways for long-chain fatty acid (LCFA) uptake.
A Comparative Guide to Fatty Acid Uptake Inhibitors
The choice of inhibitor is dictated by the research question and the specific transporters expressed in the cell model. A self-validating experiment will often use multiple inhibitors with distinct mechanisms to build a stronger case.
| Inhibitor | Primary Target(s) | Mechanism of Action | Typical Working Concentration | Key Considerations |
| Sulfo-N-succinimidyl oleate (SSO) | CD36 | Irreversible covalent modification of Lysine-164 in the fatty acid binding site, blocking uptake[9][12]. | 50 - 250 µM | Highly specific for CD36-mediated transport. Membrane-impermeable, ensuring it targets the extracellular domain of plasma membrane proteins[9][12]. Must be freshly prepared. |
| Lipofermata | FATP2 | Specific, non-competitive inhibitor of FATP2-mediated fatty acid transport[5]. Does not inhibit acyl-CoA synthetase activity[5]. | 5 - 20 µM | Excellent tool for dissecting the role of FATP2, which is highly expressed in liver and intestine[5][7]. Included as a control inhibitor in some commercial assay kits[13]. |
| Grassofermata | FATP2 | Specific inhibitor of FATP2-mediated transport, identified through the same screen as Lipofermata[5]. | 10 - 30 µM | Similar to Lipofermata, provides an alternative chemical scaffold for confirming FATP2-specific effects[5]. |
| Phloretin | GLUTs, FASN, various transporters | Broad-spectrum inhibitor. Known to inhibit glucose transporters (GLUTs) but also reported to affect fatty acid synthase (FASN) and general membrane transport processes[14][15][16]. | 100 - 300 µM | Lacks specificity. Often used as a general control for protein-mediated transport, but results should be interpreted with caution due to its pleiotropic effects[16][17]. |
| Triacsin C | Acyl-CoA Synthetases (ACSLs) | Inhibits the enzymatic activity of long-chain acyl-CoA synthetases, which are coupled to some FATP transporters[18]. | 1 - 10 µM | Not a direct transport inhibitor, but blocks the "vectorial acylation" mechanism. Useful for determining if uptake is dependent on fatty acid activation[8][18]. |
Experimental Workflow: A Validated Protocol for Inhibition Assays
This protocol provides a robust methodology for a 96-well plate-based fluorescence assay to validate 16-PhHDA uptake.
Caption: Step-by-step workflow for a fatty acid uptake inhibition assay.
Step-by-Step Methodology
Materials:
-
Cells of interest (e.g., HepG2, 3T3-L1 adipocytes)
-
Black, clear-bottom 96-well cell culture plates
-
This compound (16-PhHDA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Inhibitors: Sulfo-N-succinimidyl oleate (SSO), Lipofermata, etc.
-
Vehicle control (e.g., DMSO)
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Fluorescence plate reader (Excitation/Emission ~350/510 nm for 16-PhHDA)
Protocol:
-
Cell Seeding (Day 1): Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight under standard conditions.
-
Rationale: A confluent monolayer ensures consistent cell numbers per well, reducing variability in uptake measurements.
-
-
Preparation of Reagents (Day 2):
-
16-PhHDA-BSA Complex: Prepare a stock solution of 16-PhHDA in ethanol or DMSO. Separately, prepare a solution of fatty acid-free BSA in Uptake Buffer. To complex the fatty acid, slowly add the 16-PhHDA stock to the BSA solution while vortexing. A 3:1 molar ratio of fatty acid to BSA is a common starting point. Incubate for 30-60 minutes at 37°C. The final working concentration is typically 1-5 µM.
-
Inhibitor Solutions: Prepare stock solutions of each inhibitor and the vehicle (e.g., DMSO) at a high concentration. Just before use, dilute them to the desired final concentrations in Uptake Buffer. For example, if your final desired concentration is 100 µM SSO, prepare a 2X stock (200 µM) to add to the wells.
-
-
Inhibitor Pre-incubation:
-
Gently aspirate the culture medium from the cells.
-
Wash the cells once with warm Uptake Buffer.
-
Add the prepared inhibitor solutions (and vehicle control) to the respective wells.
-
Incubate at 37°C for 30-60 minutes.
-
Rationale: Pre-incubation allows the inhibitors to engage with their targets before the substrate (16-PhHDA) is introduced. This is especially critical for irreversible inhibitors like SSO[19][20].
-
-
Initiate Uptake:
-
Add the 16-PhHDA-BSA complex solution to all wells to initiate the uptake reaction.
-
Causality: The BSA complex delivers the hydrophobic fatty acid to the cell surface in a bioavailable form, mimicking physiological conditions[3].
-
-
Measure Fluorescence:
-
Kinetic Assay: Immediately place the plate in a pre-warmed fluorescence plate reader and take readings every 1-2 minutes for 30-60 minutes. This provides detailed information on the initial rate of uptake.
-
Endpoint Assay: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes). To stop the reaction, aspirate the uptake solution and wash the cells with cold Uptake Buffer containing a fluorescence quencher (e.g., Trypan Blue) or 0.5% BSA to remove extracellular signal[8]. Then, read the final fluorescence intensity.
-
Data Interpretation and Validation
A successful validation experiment will demonstrate a significant, dose-dependent reduction in 16-PhHDA uptake in the presence of a specific inhibitor compared to the vehicle control.
Example Data Presentation:
| Treatment | Concentration (µM) | Normalized Fluorescence (RFU) | % Inhibition |
| Vehicle (DMSO) | 0.1% | 15,230 ± 850 | 0% |
| SSO | 50 | 9,850 ± 620 | 35.3% |
| SSO | 100 | 6,110 ± 450 | 59.9% |
| SSO | 200 | 4,515 ± 380 | 70.4% |
| Lipofermata | 5 | 13,150 ± 710 | 13.7% |
| Lipofermata | 10 | 10,550 ± 680 | 30.7% |
| Lipofermata | 20 | 7,890 ± 550 | 48.2% |
Key Interpretation Points:
-
Specificity: If your cells express high levels of CD36, you should expect a strong inhibitory effect from SSO. Conversely, if FATP2 is the dominant transporter, Lipofermata should be more potent. Observing inhibition from both may indicate the involvement of multiple pathways.
-
Trustworthiness: The inclusion of a vehicle control is non-negotiable. It establishes the baseline for 100% uptake. A non-specific inhibitor like phloretin can serve as a positive control for general protein-mediated transport inhibition.
-
Troubleshooting:
-
No Inhibition: Confirm inhibitor activity (freshly prepare SSO), check for transporter expression in your cell line (via qPCR or Western blot), or consider that uptake may be primarily passive or mediated by a different, uninhibited transporter.
-
High Variability: Ensure consistent cell seeding, precise pipetting, and adequate washing steps to remove background fluorescence.
-
By systematically applying these principles and protocols, researchers can confidently validate their 16-PhHDA uptake assays, ensuring that their data accurately reflects the complex and vital biology of fatty acid transport.
References
-
DiRusso, C. C., & Black, P. N. (2016). Fatty acid transport proteins: targeting FATP2 as a gatekeeper involved in the transport of exogenous fatty acids. MedChemComm, 7(4), 595-606. [Link]
-
Kuda, O., et al. (2013). Sulfo-N-succinimidyl oleate (SSO) inhibits fatty acid uptake and signaling for intracellular calcium via binding CD36 lysine 164. Journal of Biological Chemistry, 288(22), 15547-15555. [Link]
-
Wang, J., et al. (2022). Inhibition of Fatty Acid Translocase (FAT/CD36) Palmitoylation Enhances Hepatic Fatty Acid β-Oxidation by Increasing Its Localization to Mitochondria and Interaction with Long-Chain Acyl-CoA Synthetase 1. Antioxidants & Redox Signaling, 36(16-18), 1081-1100. [Link]
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Black, P. N., & DiRusso, C. C. (2016). Fatty acid transport proteins: targeting FATP2 as a gatekeeper involved in the transport of exogenous fatty acids. RSC Publishing. [Link]
-
ResearchGate. (2013). (PDF) Sulfo-N-succinimidyl Oleate (SSO) inhibits fatty acid uptake and signaling for intracellular calcium via binding CD36 lysine 164. SSO also Inhibits oxLDL uptake by macrophages. [Link]
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Lund University. (n.d.). SMS121, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia. [Link]
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Black, P. N., et al. (2016). Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids. PMC - NIH. [Link]
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Li, Y., et al. (2023). Inhibitory Effects and the Potential Mechanism of Phloretin on Animal Fatty Acid Synthase. MDPI. [Link]
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Li, S., et al. (2013). Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5. NIH. [Link]
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Hartil, K., et al. (2023). Investigating dual inhibition of ACC and CD36 for the treatment of nonalcoholic fatty liver disease in mice. PubMed. [Link]
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Val-Laillet, D., et al. (2022). Fatty acid translocase: a culprit of lipid metabolism dysfunction in disease. PMC - NIH. [Link]
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Chen, J., et al. (2020). Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells. Frontiers. [Link]
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Zendedel, E., et al. (2021). The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action. MDPI. [Link]
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Li, S., et al. (2005). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Analytical Biochemistry, 343(1), 93-100. [Link]
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DiRusso, C. C., et al. (2009). High-throughput screening for fatty acid uptake inhibitors in humanized yeast identifies atypical antipsychotic drugs that cause dyslipidemias. PubMed. [Link]
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ResearchGate. (2023). (PDF) Inhibitory Effects and the Potential Mechanism of Phloretin on Animal Fatty Acid Synthase. [Link]
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Yamamoto, T., et al. (2018). Phloretin Promotes Adipogenesis via Mitogen-Activated Protein Kinase Pathways in Mouse Marrow Stromal ST2 Cells. PubMed Central. [Link]
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ResearchGate. (2023). (PDF) Inhibitory Effects and the Potential Mechanism of Phloretin on Animal Fatty Acid Synthase. [Link]
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BioAssay Systems. (n.d.). QuantiChrom™ Fatty Acid Uptake Assay Kit. [Link]
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Berk, P. D., & Stump, D. D. (1999). Mechanisms of cellular uptake of long chain free fatty acids. PubMed - NIH. [Link]
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Chen, C. T., et al. (2018). Mechanisms regulating brain docosahexaenoic acid uptake: what is the recent evidence? Current Opinion in Lipidology, 29(1), 26-31. [Link]
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Venn-Watson, S., & Schutt, K. (2023). Molecular and cellular mechanisms of pentadecanoic acid. PubMed Central. [Link]
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Boden, G., et al. (1994). Mechanisms of fatty acid-induced inhibition of glucose uptake. PubMed - NIH. [Link]
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- 3. Mechanisms of cellular uptake of long chain free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Cross-Validation of 16-Phenylhexadecanoic Acid Analysis: Integrating Direct Quantification with Functional Metabolic Assays
For researchers, scientists, and drug development professionals, the accurate assessment of fatty acid metabolism is fundamental to understanding a host of physiological and pathological processes. 16-Phenylhexadecanoic acid (16-PHDA) is a valuable research tool—a long-chain fatty acid analog featuring a terminal phenyl group. This structural modification makes it a unique tracer for studying fatty acid uptake and metabolism, as the phenyl group often resists complete β-oxidation, allowing its fate to be tracked.
However, reliance on a single analytical method can lead to incomplete or misinterpreted results. A robust experimental design demands cross-validation, a strategy wherein orthogonal methods are employed to corroborate findings and provide a more holistic view of the biological system. This guide provides an in-depth comparison of primary quantification techniques for 16-PHDA with powerful functional assays that measure the metabolic pathways it interrogates. We will explore the causality behind experimental choices, present detailed protocols, and offer a logical framework for integrating these methods to ensure scientific rigor and trustworthiness in your research.
Part 1: Direct Quantification of this compound
The direct measurement of 16-PHDA concentrations in biological matrices is the cornerstone of its use as a tracer. The two most powerful and widely adopted techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has long been a gold standard for fatty acid analysis, prized for its exceptional chromatographic resolution and sensitive detection.[1] However, its primary requirement is that analytes must be volatile and thermally stable. Since fatty acids like 16-PHDA are not, a chemical derivatization step is mandatory to convert them into volatile esters, most commonly Fatty Acid Methyl Esters (FAMEs).[1][2]
Causality of Derivatization: The carboxylic acid group on a fatty acid is polar and prone to hydrogen bonding, which significantly increases its boiling point and causes poor chromatographic peak shape. Converting it to a methyl ester masks this polar group, drastically increasing volatility and allowing the molecule to travel through the GC column for separation and analysis.
-
Sample Preparation & Lipid Extraction: a. To 100 µL of a biological sample (e.g., plasma, tissue homogenate), add an appropriate deuterated internal standard to account for variability during sample processing.[3] b. Perform a lipid extraction using a solvent system like chloroform:methanol (2:1, v/v). c. Vortex vigorously and centrifuge to separate the organic (lower) and aqueous (upper) phases. d. Carefully transfer the lower organic phase containing the lipids to a new glass tube. e. Dry the lipid extract under a gentle stream of nitrogen.
-
Derivatization to FAMEs: a. To the dried lipid extract, add 2 mL of 12% boron trifluoride (BF₃) in methanol.[2] b. Seal the tube and incubate at 60°C for 45 minutes to facilitate the esterification reaction.[2] c. After cooling to room temperature, add 1 mL of water and 1 mL of hexane to the tube. d. Vortex vigorously to extract the FAMEs into the hexane (upper) layer. Collect the hexane layer for analysis.
-
GC-MS Instrumental Analysis: a. Injection: 1 µL, splitless mode. b. Injector Temperature: 250°C. c. Column: A polar capillary column suitable for FAME analysis (e.g., DB-225ms, 30 m x 0.25 mm x 0.25 µm).[2] d. Carrier Gas: Helium at a constant flow of 1.0 mL/min. e. Oven Program: Initial temperature of 70°C, hold for 2 min, ramp to 220°C at 4°C/min, and hold for 10 min.[2] f. MS Detection: Use electron ionization (EI) and operate in Selected Ion Monitoring (SIM) mode for the target ions of 16-PHDA-methyl ester and the internal standard for maximum sensitivity.
Sources
A Researcher's Guide to Tracing Fatty Acids: A Comparative Analysis of 16-Phenylhexadecanoic Acid and Fluorescent Fatty Acids
In the intricate world of cellular metabolism, fatty acids (FAs) are central players, serving as crucial energy sources, structural components of membranes, and signaling molecules. Dysregulation of fatty acid uptake, transport, and metabolism is a hallmark of numerous diseases, including metabolic syndrome, cardiovascular disease, and cancer. To dissect these complex processes, researchers rely on specialized molecular probes that act as stand-ins for natural fatty acids. This guide provides an in-depth comparative analysis of two powerful, yet fundamentally different, classes of FA analogs: the metabolically-trapped probe, 16-phenylhexadecanoic acid (16-PHDA), and the versatile, visually-trackable fluorescent fatty acids (FFAs).
This document moves beyond a simple catalog of features to explain the causality behind experimental choices. We will explore the distinct mechanisms of these probes, compare their performance across various applications, and provide validated, step-by-step protocols to empower researchers to select and deploy the optimal tool for their specific scientific questions.
Part 1: Probing the Probes: Mechanism and Core Properties
The choice between 16-PHDA and an FFA is dictated by the biological question at hand. One is designed for a terminal measurement of uptake and activation, while the other is built to dynamically follow the entire metabolic journey of a fatty acid.
This compound (16-PHDA): The Metabolic Snapshot
16-PHDA is a long-chain fatty acid analog distinguished by a phenyl group attached to its terminal (omega) carbon. This seemingly small modification is the key to its function.
Mechanism of Action: When introduced to a biological system, 16-PHDA is recognized and taken up by cells through the same transporters as natural fatty acids (e.g., CD36, FATPs). Once inside the cell, it is activated by acyl-CoA synthetases to form 16-phenylhexadecanoyl-CoA. However, the bulky terminal phenyl group physically obstructs the enzymes required for β-oxidation within the mitochondria. Consequently, the molecule is "trapped" inside metabolically active cells, unable to be broken down for energy.
The true power of 16-PHDA is realized when it is radiolabeled, typically with iodine-123 ([¹²³I]) or carbon-11 ([¹¹C]). This allows for non-invasive, whole-body imaging techniques like Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). The accumulation of the radiotracer in tissues like the heart or liver directly reflects the rate of FA uptake and initial activation, providing a quantitative measure of metabolic activity at the organ level.
Fluorescent Fatty Acids (FFAs): The Dynamic Journey
Fluorescent fatty acids are natural FAs (e.g., palmitic acid, dodecanoic acid) to which a fluorophore has been covalently attached. By far the most common and effective fluorophores for this purpose are from the BODIPY™ family (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene).[1]
Mechanism of Action: FFAs are designed to mimic their natural counterparts as closely as possible.[2] They are taken up by cells and participate in downstream metabolic pathways.[3][4][5] Unlike the trapped 16-PHDA, FFAs are esterified into complex lipids, such as triglycerides and phospholipids, and can be visualized accumulating in subcellular compartments like the endoplasmic reticulum and lipid droplets.[2][3]
This metabolic incorporation, combined with the fluorescence of the attached tag, enables researchers to watch fatty acid metabolism unfold in real-time within living cells.[] Applications range from high-content screening of FA uptake inhibitors using plate readers to high-resolution microscopy of lipid droplet dynamics.[][][8]
Part 2: A Head-to-Head Comparison: Performance and Applications
The fundamental mechanistic differences between 16-PHDA and FFAs lead to distinct advantages and limitations. The choice of probe is a trade-off between spatial resolution, temporal dynamics, and biological scale.
Quantitative Data Summary
| Feature | Radiolabeled this compound | Fluorescent Fatty Acids (e.g., BODIPY-FA) |
| Principle of Detection | Metabolic trapping and radiometric detection | Metabolic incorporation and fluorescence detection |
| Primary Application | In vivo imaging of organ-level FA uptake & metabolism (e.g., myocardial viability) | In vitro & ex vivo real-time imaging of cellular FA uptake, trafficking, and storage |
| Instrumentation | SPECT/PET Scanners | Fluorescence Microscope, Plate Reader, Flow Cytometer |
| Biological Scale | Whole Organism / Organ | Cellular / Subcellular |
| Spatial Resolution | Millimeters (Tissue-level) | Sub-micrometer (Organelle-level) |
| Temporal Resolution | Static or slow dynamic (minutes to hours) | Real-time (milliseconds to seconds) |
| Quantification | Highly quantitative for tissue tracer concentration | Quantitative but sensitive to environmental factors |
| Metabolic Fate | Trapped after activation to Acyl-CoA | Esterified into triglycerides, phospholipids, etc.[3][9] |
| Key Advantage | Non-invasive, whole-body quantitative imaging | High spatiotemporal resolution in live cells |
| Key Limitation | Poor spatial resolution; requires radioisotopes | Bulky fluorophore can alter metabolism; phototoxicity/bleaching |
Causality Behind Experimental Choices
-
To assess heart muscle viability after ischemia in a living rat model: Radiolabeled 16-PHDA is the superior choice. Its signal directly correlates with metabolically active tissue, allowing for a clear, quantitative distinction between healthy and damaged myocardium on a whole-organ level. The subcellular resolution of an FFA is unnecessary and its delivery for whole-heart imaging is far more complex.
-
To screen a compound library for inhibitors of fatty acid uptake in cultured cancer cells: A fluorescent fatty acid, like BODIPY FL C16, used in a 96-well plate format is ideal. This high-throughput approach allows for rapid, real-time quantification of FA uptake across thousands of compounds.[8][10][11] A radiometric assay with 16-PHDA would be prohibitively slow, costly, and complex for this purpose.
-
To visualize how a specific gene knockout affects fatty acid trafficking to lipid droplets: BODIPY-labeled FAs are the only viable option. Their ability to be imaged at high resolution allows researchers to directly observe and quantify the formation, localization, and size of lipid droplets in real-time, providing mechanistic insight that is impossible to achieve with a trapped radiotracer.[][]
Part 3: Visualizing the Logic: Pathways and Workflows
To further clarify these concepts, the following diagrams illustrate the divergent cellular fates of these probes and the resulting experimental workflows.
Part 4: Field-Proven Experimental Protocols
The following protocols represent self-validating systems, incorporating controls and steps designed to ensure data integrity.
Protocol 1: Quantitative In Vitro Fatty Acid Uptake Using BODIPY™ FL C16
This protocol is designed for quantifying FA uptake in adherent cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) in a 96-well format using a fluorescence plate reader.
A. Materials
-
BODIPY™ FL C16 (e.g., Thermo Fisher D3821)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Pluronic™ F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader with bottom-read capability (Excitation: ~485 nm, Emission: ~515 nm)
B. Protocol Steps
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate to achieve 80-90% confluency on the day of the assay. Culture overnight.
-
Preparation of BODIPY-FA/BSA Working Solution (2X concentration):
-
Causality: FAs are insoluble in aqueous media and require a carrier protein like BSA for delivery to cells, mimicking physiological conditions.
-
Prepare a 2 mM stock of BODIPY FL C16 in DMSO.
-
In a conical tube, add HBSS. While vortexing gently, add the BODIPY FL C16 stock to achieve an intermediate concentration of 20 µM.
-
Add an equal volume of 2% fatty acid-free BSA in HBSS to the BODIPY solution.
-
Incubate at 37°C for 30 minutes to allow complex formation. The final working solution will be 10 µM BODIPY FL C16 with 1% BSA. Protect from light.
-
-
Cell Preparation:
-
Gently aspirate the culture medium from the wells.
-
Wash cells once with 100 µL of warm HBSS.
-
Add 50 µL of warm HBSS to each well. If using inhibitors, they should be pre-incubated with the cells in this step. Include vehicle-only wells as a negative control.
-
-
Initiating Uptake:
-
Using a multichannel pipette, add 50 µL of the 2X BODIPY-FA/BSA working solution to each well. This initiates the uptake reaction at a final concentration of 5 µM.
-
-
Data Acquisition:
-
Immediately place the plate into a pre-warmed (37°C) fluorescence plate reader.
-
Measure fluorescence intensity from the bottom of the plate every 1-2 minutes for 30-60 minutes.
-
Self-Validation: A time-dependent increase in fluorescence confirms active uptake. Wells without cells should be used to measure and subtract background fluorescence. A known uptake inhibitor (e.g., phloretin) can be used as a positive control for inhibition.
-
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
The rate of uptake can be calculated from the linear portion of the kinetic curve (fluorescence units per minute).
-
Protocol 2: Conceptual Workflow for In Vivo Myocardial FA Imaging with [¹²³I]-16-PHDA
This workflow outlines the major steps for a preclinical SPECT imaging experiment. It requires specialized radiological facilities and expertise.
A. Core Components
-
Animal model (e.g., rat or mouse)
-
Radiosynthesis module for producing [¹²³I]-16-PHDA
-
Micro-SPECT/CT scanner
-
Anesthesia and physiological monitoring equipment
B. Workflow Steps
-
Probe Synthesis and Quality Control:
-
[¹²³I]-16-PHDA is synthesized via an iodination reaction.
-
Trustworthiness: Post-synthesis, the product must undergo rigorous quality control (e.g., via HPLC) to ensure high radiochemical purity (>95%), as impurities can lead to altered biodistribution and artifactual data.
-
-
Animal Preparation:
-
The animal is fasted overnight to increase myocardial reliance on fatty acids for energy, thereby enhancing tracer uptake and signal.
-
The animal is anesthetized and positioned on the scanner bed. Physiological parameters (heart rate, temperature) are monitored throughout.
-
-
Tracer Administration and Imaging:
-
A defined activity of [¹²³I]-16-PHDA (e.g., 10-20 MBq) is injected intravenously (e.g., via a tail vein catheter).
-
Dynamic or static SPECT imaging is initiated. A typical protocol involves acquiring images at multiple time points (e.g., 10, 30, and 60 minutes post-injection) to observe the uptake and clearance kinetics. A co-registered CT scan is performed for anatomical localization.
-
-
Image Reconstruction and Analysis:
-
SPECT data is reconstructed into 3D images using specialized software.
-
Regions of Interest (ROIs) are drawn over the myocardial wall and other organs (e.g., liver, blood pool).
-
Authoritative Grounding: Time-activity curves are generated for each ROI. The data can be fitted with compartmental models to derive quantitative parameters of fatty acid uptake, which can then be compared between experimental groups (e.g., control vs. disease model).
-
Conclusion
The selection of a fatty acid tracer is a critical decision that shapes the entire experimental design and the nature of the achievable data. Radiolabeled this compound offers an unparalleled ability to non-invasively quantify fatty acid uptake at the organ level in vivo, making it an indispensable tool in preclinical and clinical studies of cardiac and hepatic metabolism. Conversely, fluorescent fatty acids provide exceptional spatial and temporal resolution, enabling researchers to dissect the intricate choreography of fatty acid transport and metabolism within the living cell. By understanding the fundamental principles, strengths, and limitations of each approach, researchers can confidently choose the right probe to illuminate the specific metabolic pathways relevant to their work.
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Counihan, J. L., & Farber, S. A. (2017). An HPLC-CAD/fluorescence lipidomics platform using fluorescent fatty acids as metabolic tracers. Journal of Lipid Research, 58(4), 828–838. [Link][3][4][5][9]
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Kasurinen, J. (1992). A novel fluorescent fatty acid, 5-methyl-BDY-3-dodecanoic acid, is a potential probe in lipid transport studies by incorporating selectively to lipid classes of BHK cells. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1127(1), 9-16. [Link]
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ResearchGate. (2017). An HPLC-CAD/Fluorescence Lipidomics Platform Using Fluorescent Fatty Acids as Metabolic Tracers. [Link]
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Ponce, A., et al. (2022). Leveraging a Fluorescent Fatty Acid Probe to Discover Cell-Permeable Inhibitors of Plasmodium falciparum Glycerolipid Biosynthesis. ASM Journals, 13(4), e00139-22. [Link][13]
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Brown, J. C., et al. (2020). In vivo optical metabolic imaging of long-chain fatty acid uptake in orthotopic models of triple negative breast cancer. bioRxiv. [Link][14]
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ResearchGate. (n.d.). Methods for imaging palmitate uptake through Bodipy FL c16 in mammary window chambers using intravital fluorescence microscopy. [Link]
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Brown, J. C., et al. (2021). In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer. Cancers, 13(2), 209. [Link][15]
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Dutt-Roy, A. K., et al. (2016). Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells. PLOS ONE, 11(4), e0153527. [Link][2]
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Stahl, A., et al. (2011). Measurement of long-chain fatty acid uptake into adipocytes. Methods in Enzymology, 486, 321-339. [Link][16]
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Liao, J., et al. (2005). Real-time quantification of fatty acid uptake using a novel fluorescence assay. Journal of Lipid Research, 46(3), 597-602. [Link][10]
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Liao, J., et al. (2005). Real-time quantification of fatty acid uptake using a novel fluorescence assay. Journal of Lipid Research, 46(3), 597-602. [Link][8]
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ResearchGate. (n.d.). Radiolabeling of lipid-based nanoparticles for diagnostics and therapeutic applications: A comparison using different radiometals. [Link]
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Ibrahim, A., et al. (2025). Quantification of Endothelial Fatty Acid Uptake using Fluorescent Fatty Acid Analogs. Journal of Visualized Experiments. [Link][17]
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Smith, R. H., et al. (2009). Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin. Biochemistry, 48(29), 6889–6900. [Link]
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Szwajgier, D., et al. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Nutrients, 9(5), 477. [Link]
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Szwajgier, D., et al. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI. [Link]
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Aparna, V., et al. (2012). Anti-inflammatory property of n-hexadecanoic acid: structural evidence and kinetic assessment. Journal of Molecular Recognition, 25(5), 287-294. [Link]
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Amen, T., et al. (2024). Fluorescent fatty acid conjugates for live cell imaging of peroxisomes. Nature Communications, 15(1), 4321. [Link]
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Carta, G., et al. (2017). Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications. Frontiers in Physiology, 8, 902. [Link]
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Catalá, A., et al. (2018). Hexadecenoic Fatty Acid Positional Isomers and De Novo PUFA Synthesis in Colon Cancer Cells. Molecules, 23(11), 2848. [Link]
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A Senior Application Scientist's Guide to Assessing the Specificity of ω-Phenyl Fatty Acids as Tracers for Metabolic Flux
For researchers, scientists, and drug development professionals, the accurate measurement of fatty acid (FA) uptake and metabolism is paramount to understanding a host of disease states, from metabolic disorders to cancer and cardiovascular disease. The ideal tracer should act as a perfect surrogate for its natural counterpart without altering the biological processes under investigation. This guide provides an in-depth analysis of ω-phenyl fatty acids, specifically 16-phenylhexadecanoic acid, as tracers for fatty acid metabolism. We will explore the biochemical basis for their use, objectively compare their performance against mainstream alternatives, and provide detailed protocols to empower you to validate and select the optimal tracer for your research.
The Principle of Fatty Acid Tracing
The core function of lipids as energy storage molecules and signaling intermediates necessitates robust methods to track their movement and transformation.[1] Tracers, which are modified molecules that can be detected against a biological background, are essential for quantifying metabolic rates and pathways.[2] The choice of tracer is critical, as any modification to the native fatty acid structure can potentially alter its recognition by transport proteins, its activation by acyl-CoA synthetases, and its subsequent catabolism or storage.
ω-Phenyl Fatty Acids: A Classic Probe with Modern Implications
Long-chain fatty acids bearing a phenyl group at their terminal (omega) carbon are not a recent invention. In fact, seminal studies in the early 20th century by Georg Knoop and Henry Dakin used ω-phenyl fatty acids to first elucidate the fundamental four-step reaction sequence of β-oxidation.[3][4] The phenyl group serves as a stable, non-metabolizable reporter; by analyzing the chain length of the phenyl-containing metabolites excreted in urine, they deduced that fatty acids were being degraded in two-carbon units.
Mechanism of Uptake and Metabolism
This compound, like other long-chain fatty acids, is taken up by cells via fatty acid transport proteins.[4] Once inside, it is activated to its coenzyme A (CoA) thioester, phenylhexadecanoyl-CoA. However, its metabolism deviates from that of a typical saturated fatty acid like palmitate.
The bulky terminal phenyl group hinders the activity of mitochondrial carnitine-palmitoyl transferase and long-chain acyl-CoA dehydrogenase.[3] Consequently, the initial chain-shortening cycles of β-oxidation occur primarily in peroxisomes .[3][5] After several cycles, the resulting shorter-chain ω-phenyl fatty acyl-CoAs (e.g., 4-phenylbutyryl-CoA) can then enter the mitochondria for complete degradation to phenylacetyl-CoA.[3] The key feature is that the phenyl ring itself is not broken down but is excreted, making it an effective marker of the β-oxidation process.
Comparative Analysis of Fatty Acid Tracers
The specificity of this compound must be evaluated in the context of other available tracer technologies. The three main classes are radiolabeled analogs, stable isotope-labeled fatty acids, and fluorescently-tagged fatty acids.
| Feature | ω-Phenyl Fatty Acids (Radiolabeled) | Stable Isotope-Labeled FAs | Fluorescent FA Analogs |
| Principle of Detection | Radioactivity (PET, SPECT, Scintillation)[6] | Mass Shift (Mass Spectrometry)[7] | Fluorescence (Microscopy, Plate Reader)[3] |
| Metabolic Fate | Mimics FA uptake; β-oxidation is altered (peroxisomal start) and blocked at the phenyl group.[3] | Identical to endogenous fatty acids.[1] | Highly variable; bulky fluorophore can sterically hinder enzymatic processes and alter subcellular trafficking.[3] |
| Quantification | Quantitative for uptake and relative clearance.[8] | Gold standard for kinetic flux analysis (e.g., rates of appearance, oxidation).[7] | Semi-quantitative to quantitative for uptake; difficult to trace metabolic fate accurately.[9] |
| Key Advantage | Enables non-invasive in vivo imaging (PET/SPECT).[6][10] | Highest biological fidelity; traces entire metabolic network.[1] | Enables live-cell imaging and high-throughput screening.[9] |
| Key Limitation | Altered metabolism (not a true surrogate for β-oxidation kinetics). Use of radioactivity.[3] | Requires expensive specialized equipment (Mass Spec) and complex data analysis.[7] | Fluorophore can alter biological activity and localization. Photobleaching.[3] |
| Common Example | 15-(p-[¹²³I]iodophenyl)pentadecanoic acid (IPPA)[11] | [U-¹³C]Palmitate[7] | BODIPY™ FL C₁₂[12] |
In-Depth Look: Radiolabeled ω-Phenyl Fatty Acids
This class of tracers, particularly those labeled with iodine-123 for SPECT or fluorine-18 for PET, has been extensively developed for clinical and preclinical imaging of myocardial fatty acid metabolism.[6][13]
-
Example Data (Myocardial Uptake):
-
15-(4-(2-[¹⁸F]fluoroethoxy)phenyl)pentadecanoic acid ([¹⁸F]FEPPA): Showed high initial heart uptake in rats (1.94 %ID/g at 5 min), with biphasic washout kinetics that paralleled the gold-standard [¹¹C]palmitate, though with a slower clearance rate.[8]
-
15-(p-[¹²³I]iodophenyl)pentadecanoic acid (I-PPA): Demonstrated high cardiac uptake in murine models (4.4% dose/g) and was shown to trace the general pathways of FFA metabolism and storage in tissue lipids in a manner correlated with [1-14C]palmitic acid.[11]
-
-
Causality Behind Use: The rationale for using these tracers in cardiac imaging is that healthy heart muscle avidly consumes fatty acids for energy via β-oxidation. In ischemic tissue, this process is suppressed.[14] Tracers like I-PPA are taken up by the heart, and their clearance rate from the tissue is indicative of the rate of β-oxidation. A prolonged retention suggests a defect in metabolism, providing a powerful diagnostic tool.[13]
The Gold Standard: Stable Isotope-Labeled Fatty Acids
Stable isotope tracers, such as uniformly ¹³C-labeled palmitate ([U-¹³C]palmitate), are considered the gold standard for quantitative metabolic flux analysis.[7]
-
Mechanism & Specificity: These tracers are chemically identical to their endogenous counterparts, differing only in mass. They are transported, activated, and metabolized through identical pathways with negligible isotope effects. This ensures the highest possible biological specificity.
-
Causality Behind Use: By infusing a labeled fatty acid and measuring its dilution in the plasma pool, one can calculate its rate of appearance (Ra), which in a steady state equals the rate of disappearance or tissue uptake.[9] Furthermore, by measuring the appearance of the ¹³C label in expired CO₂, one can directly quantify the rate of whole-body fatty acid oxidation.[1] This provides unparalleled, quantitative insight into in vivo kinetics.
-
Trustworthiness & Limitations: The method is highly trustworthy and provides true kinetic data. The primary limitations are the need for specialized and expensive mass spectrometry equipment, the complexity of the experimental setup (e.g., primed-continuous infusions for in vivo work), and the intricate data analysis required.[7][15]
The High-Throughput Tool: Fluorescent Fatty Acid Analogs
Fluorescent analogs, such as BODIPY-labeled fatty acids, are invaluable tools for cell-based assays and live-cell imaging.[3]
-
Mechanism & Specificity: These molecules consist of a fatty acid chain attached to a fluorescent dye. Their specificity is often compromised. The large, hydrophobic fluorophore can significantly alter the molecule's interaction with binding proteins and its metabolic fate.[3] While readily taken up by cells, their subsequent trafficking and incorporation into complex lipids may not accurately reflect that of a natural fatty acid.
-
Causality Behind Use: Their primary advantage is ease of detection. They allow for rapid, plate-reader-based quantification of cellular uptake, making them ideal for high-throughput screening of compounds that may inhibit fatty acid transport.[9][12] They also permit visualization of accumulation in subcellular compartments like lipid droplets.
-
Trustworthiness & Limitations: These tracers are reliable for measuring initial uptake but are poor choices for assessing downstream metabolism. The fluorescent tag can prevent or alter β-oxidation and lead to atypical subcellular localization.[3] Their utility is primarily as a screening tool for transport, not as a specific probe for metabolic pathways.
Experimental Protocols for Tracer Comparison
To rigorously assess the specificity of a novel tracer like this compound, a direct comparison with a gold-standard method is essential.
Workflow for Comparing Fatty Acid Tracers
Protocol 1: Stable Isotope Tracing of FA Metabolism in Cultured Cells
This protocol allows for the direct measurement of a tracer's incorporation into cellular lipid pools and its entry into oxidative pathways.[7][16]
-
Cell Culture: Plate cells (e.g., primary hepatocytes, C2C12 myotubes) in 6-well plates and grow to ~80-90% confluency.
-
Tracer Preparation: Prepare a 5 mM stock of [U-¹³C]palmitate complexed to bovine serum albumin (BSA) in a 5:1 molar ratio. Create a parallel stock of this compound.
-
Labeling: Remove growth media, wash cells once with PBS, and add serum-free media containing 100 µM of the desired tracer. Incubate for a defined time course (e.g., 0, 1, 4, 8, 24 hours).
-
Metabolite Extraction: Aspirate media and wash cells twice with ice-cold PBS. Immediately add 1 mL of ice-cold 80:20 methanol:water to quench metabolism. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge to pellet protein.
-
Lipid Extraction & Analysis:
-
Take the supernatant for analysis of polar metabolites (TCA cycle intermediates).
-
Hydrolyze the protein pellet to release fatty acids from complex lipids.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs).
-
Analyze FAMEs and polar metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Interpretation: Determine the isotopic enrichment in the precursor (¹³C-palmitate) and its downstream products (e.g., ¹³C-labeled citrate in the TCA cycle, ¹³C-palmitate incorporated into triglycerides). Compare the fractional contribution and kinetics of the ¹³C-label versus the phenyl-label in various pools.
Protocol 2: Comparative Uptake Assay Using Fluorescent Analogs
This protocol provides a high-throughput method to compare the initial cellular uptake rates of different tracers.[9]
-
Cell Culture: Seed cells in a 96-well clear-bottom black plate.
-
Tracer Preparation: Prepare 100 µM working solutions of BODIPY FL C₁₂, this compound (unlabeled), and palmitic acid (unlabeled) complexed to BSA.
-
Uptake Assay:
-
Wash cells with warm PBS.
-
Add the BODIPY FL C₁₂ solution to all wells. For competition experiments, co-incubate with a 10-fold excess of either unlabeled palmitic acid or this compound.
-
Incubate for 15 minutes at 37°C.
-
Remove the tracer solution and wash cells 2-3 times with cold PBS containing 0.2% BSA to remove unbound tracer.
-
Add PBS to each well.
-
-
Quantification: Read the plate on a fluorescence plate reader (e.g., 485 nm excitation / 528 nm emission).
-
Data Interpretation: A specific tracer should compete effectively with the fluorescent probe, resulting in a significant reduction in fluorescence intensity. Comparing the degree of competition by palmitic acid versus this compound provides a measure of their relative affinity for the cellular uptake machinery.
Conclusion and Recommendations
Assessing the specificity of this compound requires a clear understanding of the research question being asked.
-
For Non-Invasive In Vivo Imaging: Radiolabeled ω-phenyl fatty acids are validated and powerful tools for assessing regional fatty acid uptake and identifying gross metabolic defects, particularly in cardiology.[6][17] They serve as excellent perfusion and viability markers but should not be used to infer absolute rates of β-oxidation.
-
For Quantitative Metabolic Flux: this compound is not a specific tracer for β-oxidation kinetics. Its altered metabolic pathway makes it an unsuitable surrogate for natural fatty acids in studies where precise flux measurements are required.[3] For these applications, stable isotope-labeled fatty acids are the unequivocal gold standard, providing the highest degree of biological specificity and quantitative accuracy.[1][7]
-
For High-Throughput Screening of FA Uptake: Unlabeled this compound can be used in competition assays against fluorescent analogs to assess its interaction with cell surface transporters. However, fluorescent analogs themselves are the primary tool for the high-throughput assay format.
References
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Scott, T. W., et al. (1964). The formation and metabolism of phenyl-substituted fatty acids in the ruminant. Biochemical Journal. [Link]
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Scott, T. W., et al. (1964). The formation and metabolism of phenyl-substituted fatty acids in the ruminant. PubMed. [Link]
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Mittendorfer, B., & Klein, S. (2015). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. ResearchGate. [Link]
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Mütze, U., et al. (2012). Metabolomics of Dietary Fatty Acid Restriction in Patients with Phenylketonuria. PLOS ONE. [Link]
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Thiele, C., et al. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology. [Link]
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BYJU'S. (n.d.). Omega Oxidation of Fatty Acids. BYJU'S. [Link]
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Wang, M., et al. (2011). Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism. PMC. [Link]
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Franken, P. R., et al. (1991). Semi-quantitative analysis of SPECT with the iodinated fatty acid 15-(ortho-123I-phenyl)-pentadecanoic acid. PubMed. [Link]
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Wang, M., et al. (2010). Synthesis and Evaluation of 15-(4-(2-[¹⁸F]Fluoroethoxy)phenyl)pentadecanoic Acid: A Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism. PubMed. [Link]
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Jeong, J. M., et al. (2008). 16-Cyclopentadienyl Tricarbonyl 99mTc 16-oxo-hexadecanoic Acid: Synthesis and Evaluation of Fatty Acid Metabolism in Mouse Myocardium. PubMed. [Link]
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Tumanov, S., & Kamphorst, J. J. (2017). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. SpringerLink. [Link]
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Venn-Watson, S., & Schalk, L. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. MDPI. [Link]
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Poudel, B. K., et al. (2014). Novel regulatory roles of omega-3 fatty acids in metabolic pathways: a proteomics approach. ResearchGate. [Link]
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Poudel, B. K., et al. (2014). Novel regulatory roles of omega-3 fatty acids in metabolic pathways: a proteomics approach. Nutrition & Metabolism. [Link]
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Duckworth, B. P., et al. (2022). Comparative Photoaffinity Profiling of Omega-3 Signaling Lipid Probes Reveals Prostaglandin Reductase 1 as a Metabolic Hub in Human Macrophages. ResearchGate. [Link]
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Santoro, A., et al. (2023). Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid. MDPI. [Link]
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Jeong, J. M., et al. (2008). 16-Cyclopentadienyl Tricarbonyl 99m Tc 16-Oxo-hexadecanoic Acid: Synthesis and Evaluation of Fatty Acid Metabolism in Mouse Myocardium †. ResearchGate. [Link]
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A Researcher's Guide to the Cellular Validation of 16-Phenylhexadecanoic Acid as a Fatty Acid Uptake Probe
For researchers, scientists, and drug development professionals investigating cellular metabolism, the accurate measurement of fatty acid uptake is paramount. While several fluorescent fatty acid analogs are commercially available, the exploration of novel probes like 16-phenylhexadecanoic acid is crucial for advancing our understanding of lipid biology. This guide provides a comprehensive framework for the validation of this compound in various cell lines, offering a comparative analysis with established probes and the experimental data necessary to support its application.
The Dynamics of Cellular Fatty Acid Uptake
Cells employ a sophisticated system for the uptake of long-chain fatty acids, a process that is critical for energy production, membrane synthesis, and cellular signaling. This transport is not merely passive diffusion but is facilitated by a suite of membrane-bound proteins, including CD36 (also known as Fatty Acid Translocase), and various Fatty Acid Transport Proteins (FATPs). The dysregulation of this process is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as in cancer progression.[1][2]
To interrogate this vital cellular function, researchers rely on fatty acid analogs that can be traced as they are taken up by cells. These analogs, often tagged with fluorescent molecules, allow for the real-time visualization and quantification of fatty acid transport.
This compound: A Candidate Probe
This compound is a synthetic fatty acid analog characterized by a phenyl group at the terminus of its acyl chain. While not as commonly utilized as other fluorescently tagged fatty acids, its unique structure presents an opportunity for novel applications in lipid research. However, before it can be confidently employed in experimental models, a thorough validation in the cell lines of interest is essential.
This guide will walk you through the necessary steps to validate this compound, ensuring scientific rigor and generating reproducible data. We will also draw comparisons to the widely used fluorescent fatty acid analog, BODIPY-C12, to provide a familiar benchmark.
The Validation Workflow: A Step-by-Step Guide
The validation of any novel fatty acid probe should be a systematic process. The following experimental workflow provides a robust framework for characterizing the utility of this compound.
Caption: A stepwise workflow for the comprehensive validation of a novel fatty acid uptake probe.
PART 1: Spectroscopic Characterization
Before initiating cell-based assays, it is crucial to understand the fundamental fluorescent properties of this compound. If the compound is not inherently fluorescent, it will require conjugation to a fluorophore. The following steps assume a fluorescent version of the molecule is being tested.
Experimental Protocol: Determining Excitation and Emission Spectra
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Serial Dilutions: Create a series of dilutions in a buffer relevant to your cellular assays (e.g., Hanks' Balanced Salt Solution with 0.1% fatty acid-free BSA).
-
Spectrofluorometer Analysis:
-
To determine the excitation maximum, set the emission wavelength to an estimated value and scan a range of excitation wavelengths.
-
To determine the emission maximum, set the excitation wavelength to the determined maximum and scan a range of emission wavelengths.
-
-
Quantum Yield and Photostability:
-
Measure the quantum yield relative to a known standard (e.g., fluorescein).
-
Assess photostability by continuously exposing a sample to the excitation light and measuring the decay in fluorescence intensity over time.
-
Rationale: This initial characterization is non-negotiable. It provides the optimal instrument settings for all subsequent experiments and informs on the limitations of the probe, such as its susceptibility to photobleaching.
PART 2: Cellular Uptake Validation in Selected Cell Lines
For this guide, we will consider three representative cell lines with varying metabolic profiles:
-
3T3-L1 Adipocytes: A classic model for studying fat cell differentiation and metabolism, known for high rates of fatty acid uptake.
-
HepG2 Hepatocellular Carcinoma Cells: A human liver cancer cell line that actively metabolizes lipids.
-
MCF-7 Breast Cancer Cells: A well-characterized cell line often used in cancer metabolism studies.
Experimental Protocol: General Fatty Acid Uptake Assay
This protocol can be adapted for both fluorescence microscopy and plate reader-based quantification.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well black, clear-bottom plates for plate reader assays; glass-bottom dishes for microscopy) and allow them to adhere and reach the desired confluency.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 1-2 hours in serum-free medium to reduce the background from serum-derived lipids.
-
Preparation of Fatty Acid Solution: Prepare a working solution of fluorescently-labeled this compound in serum-free medium containing a low concentration of fatty acid-free Bovine Serum Albumin (BSA) to aid in solubility and mimic physiological conditions.
-
Incubation: Add the fatty acid solution to the cells and incubate at 37°C for the desired time.
-
Washing: Gently wash the cells with a wash buffer (e.g., PBS with 0.2% BSA) to remove extracellular probe.
-
Quantification/Imaging:
-
Plate Reader: Measure the fluorescence intensity using the predetermined optimal excitation and emission wavelengths.
-
Fluorescence Microscopy: Capture images to visualize the cellular localization of the probe.
-
Self-Validation Check: Include wells with no cells to determine background fluorescence and wells with cells but no probe to assess autofluorescence.
Key Validation Experiments
-
Objective: To determine the kinetics of uptake and identify the linear range of accumulation.
-
Procedure: Incubate cells with a fixed concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Expected Outcome: Fluorescence intensity should increase over time and eventually plateau as the cells become saturated or the uptake rate slows. The initial, linear phase of this curve is ideal for subsequent experiments.
-
Objective: To establish the relationship between the probe concentration and the rate of uptake.
-
Procedure: Incubate cells for a fixed time (within the linear range determined above) with increasing concentrations of this compound.
-
Expected Outcome: The uptake should be saturable, following Michaelis-Menten-like kinetics, which is indicative of protein-mediated transport.
-
Objective: To demonstrate the specificity of the uptake mechanism.
-
Procedure: Co-incubate the cells with a fixed concentration of fluorescent this compound and an excess of a natural, unlabeled fatty acid (e.g., oleic acid or palmitic acid).
-
Expected Outcome: The presence of the unlabeled fatty acid should significantly reduce the uptake of the fluorescent analog, indicating that they compete for the same transport machinery.[3]
-
Objective: To probe the involvement of known fatty acid transporters.
-
Procedure: Pre-treat cells with known inhibitors of fatty acid uptake before adding the fluorescent probe.
-
Phloretin: A general inhibitor of protein-mediated transport.
-
Sulfo-N-succinimidyl oleate (SSO): An irreversible inhibitor of CD36.
-
Lipofermata: An inhibitor of FATP2.[4]
-
-
Expected Outcome: A reduction in fluorescence signal in the presence of these inhibitors provides evidence for the involvement of specific transport proteins.
PART 3: Comparative Analysis with an Established Probe
A crucial step in validating a new tool is to compare its performance against the current gold standard. In the context of fluorescent fatty acid analogs, BODIPY-C12 is a well-vetted and widely used probe.
Comparative Data Summary
The following table should be populated with your experimental data to provide a clear, side-by-side comparison.
| Parameter | This compound | BODIPY-C12 | Rationale for Comparison |
| Excitation Max (nm) | [Your Data] | ~495 nm | Determines appropriate filter sets. |
| Emission Max (nm) | [Your Data] | ~505 nm | Determines appropriate filter sets. |
| Photostability | [Your Data] | Moderate | Assesses suitability for time-lapse imaging. |
| Optimal Concentration | [Your Data] | 1-5 µM | Informs on probe sensitivity and potential toxicity. |
| Time to Saturation | [Your Data] | Varies by cell type | Characterizes uptake kinetics. |
| Competition with Oleate | [Your Data] | Yes | Confirms specificity for fatty acid transporters. |
| Inhibition by SSO | [Your Data] | Yes (in CD36+ cells) | Implicates CD36 in the uptake mechanism. |
| Cellular Localization | [Your Data] | Cytoplasm, lipid droplets | Provides insight into intracellular trafficking. |
Visualizing the Underlying Biology
A clear understanding of the biological pathways and experimental designs is facilitated by visual aids.
Caption: Simplified signaling pathway of fatty acid uptake and initial metabolism.
Conclusion: An Evidence-Based Approach to Probe Validation
References
-
Azfar, M. (2023). Assessing Cellular Uptake of Fluorescently-labeled Polyamines. ASAPbio. [Link]
- Berk, P. D., et al. (1994). Recent studies of the cellular uptake of long chain free fatty acids.
- Corbet, C., & Feron, O. (2019). The expanded role of fatty acid metabolism in cancer: new aspects and targets. EBioMedicine, 48, 3-4.
-
Dojindo Molecular Technologies. (n.d.). Fatty Acid Uptake Assay Kit. [Link]
- Hoy, A. J., et al. (2021). The diversity and breadth of cancer cell fatty acid metabolism. Cancer & Metabolism, 9(1), 3.
- Storch, J., & Thumser, A. E. (2000). The fatty acid transport function of fatty acid-binding proteins. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1486(1), 28-44.
-
Molecular Devices. (n.d.). QBT™ Fatty Acid Uptake Assay Kit. [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorescein. PubChem. [Link]
- Saini, N., & Singh, N. (2019). The expanded role of fatty acid metabolism in cancer: new aspects and targets. EBioMedicine, 48, 3-4.
Sources
A Senior Application Scientist's Guide to Phenyl-Substituted Fatty Acid Probes: A Comparative Analysis for Cellular Imaging
For researchers, scientists, and drug development professionals navigating the intricate world of cellular lipid metabolism, the choice of a fluorescent probe is a critical determinant of experimental success. While a variety of fluorescent fatty acid analogs are commercially available, this guide provides a deep dive into the nuanced world of phenyl-substituted fatty acid probes. We will objectively compare and contrast the performance of established probes with novel, though less characterized, phenyl-substituted alternatives, providing the scientific rationale behind their use and detailed experimental protocols.
The Critical Role of the Fluorophore in Fatty Acid Probes
The functionality of a fluorescent fatty acid probe is fundamentally dictated by the photophysical properties of its attached fluorophore. Key characteristics such as quantum yield, photostability, and environmental sensitivity are paramount in selecting the appropriate tool for a specific biological question. This guide will focus on a comparative analysis of well-established probes and explore the potential of phenyl-substituted fatty acids, specifically p-biphenyl-fatty acid (BPhA) and p-cyanophenyl-fatty acid (CPhA) analogs.
The Established Probes: A Performance Benchmark
To provide a framework for comparison, we first summarize the properties of three widely used classes of fluorescent fatty acid probes: BODIPY, NBD, and Pyrene-labeled fatty acids.
| Feature | BODIPY-FA | NBD-FA | Pyrene-FA |
| Quantum Yield | High (often > 0.8) | Moderate to Low (environment-dependent) | Moderate |
| Photostability | High | Moderate to Low | Moderate |
| Environmental Sensitivity | Generally low | High (fluorescence increases in nonpolar environments) | High (excimer formation is sensitive to membrane fluidity) |
| Excitation/Emission (nm) | Typically ~490-515 / ~500-530 | ~465 / ~535 | Monomer: ~340 / ~380, Excimer: ~340 / ~480 |
| Key Advantages | Bright, photostable, mimics natural fatty acids well.[1] | Environmentally sensitive, useful for studying protein binding.[2] | Can probe membrane fluidity through excimer formation. |
| Key Disadvantages | Can form aggregates at high concentrations. | Lower brightness and photostability compared to BODIPY.[1] | Excitation in the UV range can cause photodamage to cells. |
The Phenyl-Substituted Probes: Exploring New Frontiers
While less common, phenyl-substituted fatty acids offer unique photophysical properties that could be advantageous for specific applications. Here, we delve into the characteristics of p-biphenyl and p-cyanophenyl-containing fatty acid probes, drawing inferences from the properties of their parent chromophores where direct data on the fatty acid conjugates is limited.
p-Biphenyl-Fatty Acid (BPhA) Probes
The biphenyl moiety is a well-established fluorophore. When incorporated into a fatty acid, it is expected to offer distinct spectral properties.
-
Anticipated Properties:
-
Fluorescence: Biphenyl exhibits fluorescence in the UV range, typically with an excitation maximum around 250 nm and an emission maximum around 310 nm. This can be a disadvantage for live-cell imaging due to potential phototoxicity and autofluorescence.
-
Environmental Sensitivity: The fluorescence of biphenyl is known to be sensitive to the polarity of its environment, which could be leveraged to probe different cellular compartments.
-
Synthesis: The synthesis of a BPhA probe would likely involve the coupling of a biphenyl-containing carboxylic acid to a long-chain fatty acid, a process that can be achieved through established organic chemistry methods.
-
p-Cyanophenyl-Fatty Acid (CPhA) Probes
The introduction of a cyano group to the phenyl ring can significantly alter the photophysical properties of the fluorophore. The non-natural amino acid p-cyanophenylalanine has been studied as a fluorescent probe and provides insights into the potential behavior of a CPhA probe.[3]
-
Anticipated Properties:
-
Fluorescence: p-Cyanophenylalanine exhibits fluorescence with an excitation maximum around 275 nm and an emission maximum around 295 nm.[3] Similar to BPhA, the UV excitation is a potential drawback.
-
Environmental Sensitivity: The fluorescence quantum yield of p-cyanophenylalanine is sensitive to the hydrogen-bonding ability of the solvent, suggesting that a CPhA probe could be sensitive to the local cellular environment.[3]
-
Advantages: The cyano group is small and relatively non-perturbing, which might allow the CPhA probe to more closely mimic the behavior of natural fatty acids within the cell.
-
Experimental Protocols: A Guide to Implementation
The following protocols provide a framework for conducting fatty acid uptake assays using fluorescent probes. These can be adapted for use with phenyl-substituted fatty acid probes, with the caveat that optimal concentrations and incubation times may need to be determined empirically.
General Workflow for Fatty Acid Uptake Assay
Caption: A generalized workflow for a fluorescent fatty acid uptake assay.
Detailed Protocol for a Plate Reader-Based Fatty Acid Uptake Assay
Materials:
-
Cells of interest (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescent fatty acid probe (e.g., BODIPY-C12, or custom synthesized BPhA/CPhA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Culture cells under standard conditions until they reach the desired confluency or differentiation state.
-
Serum Starvation: On the day of the assay, wash the cells twice with serum-free medium and then incubate in serum-free medium for 2-4 hours.
-
Probe Preparation:
-
Prepare a stock solution of the fluorescent fatty acid probe in DMSO.
-
In a separate tube, prepare a solution of fatty acid-free BSA in HBSS (e.g., 1% w/v).
-
Slowly add the fatty acid stock solution to the BSA solution while vortexing to create a 2:1 molar ratio of fatty acid to BSA. This complex improves probe solubility and delivery.
-
Dilute the probe-BSA complex in HBSS to the final desired working concentration (typically in the low micromolar range).
-
-
Fatty Acid Uptake:
-
Remove the serum-free medium from the cells.
-
Add the fluorescent fatty acid probe working solution to each well.
-
Immediately begin measuring fluorescence intensity using a microplate reader with bottom-read capabilities. For kinetic analysis, take readings every 30-60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only the probe solution.
-
The rate of increase in fluorescence corresponds to the rate of fatty acid uptake.
-
Data Visualization and Interpretation
The following diagram illustrates the conceptual pathway of a fluorescent fatty acid probe from the extracellular space to its intracellular destinations.
Caption: Intracellular trafficking pathway of a fluorescent fatty acid probe.
Conclusion and Future Perspectives
The selection of a fluorescent fatty acid probe is a critical decision that should be guided by the specific research question and the available instrumentation. While established probes like BODIPY-FA offer robust and well-characterized performance, the exploration of novel phenyl-substituted probes like BPhA and CPhA holds promise for specialized applications where their unique environmental sensitivity could provide novel insights into lipid metabolism.
Further research is needed to fully characterize the photophysical properties and biological behavior of phenyl-substituted fatty acid probes. Direct comparative studies with existing probes will be essential to delineate their specific advantages and limitations. As our understanding of the intricate roles of fatty acids in health and disease continues to grow, the development of a diverse toolkit of fluorescent probes will be indispensable for driving future discoveries.
References
-
Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin. National Institutes of Health. Available at: [Link]
-
Fatty Acid Uptake Assay Kit. Dojindo Molecular Technologies. Available at: [Link]
-
Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine. National Institutes of Health. Available at: [Link]
-
QBT™ Fatty Acid Uptake Assay Kit. Molecular Devices. Available at: [Link]
Sources
A Researcher's Guide to Benchmarking 16-Phenylhexadecanoic Acid Against Other Fatty Acid Analogs
For researchers, scientists, and professionals in drug development, the selection of appropriate molecular tools is paramount to unraveling the complexities of cellular metabolism. Fatty acids and their analogs are fundamental probes in studying a myriad of physiological and pathological processes, from energy homeostasis to metabolic diseases and cancer. This guide provides an in-depth technical comparison of 16-phenylhexadecanoic acid (16-PHA), a notable synthetic fatty acid analog, against other commonly employed analogs. By examining their performance characteristics through experimental data, this guide aims to equip you with the knowledge to make informed decisions for your specific research applications.
Introduction: The Landscape of Fatty Acid Analogs in Metabolic Research
Fatty acids are not only crucial energy sources but also integral components of cellular membranes and potent signaling molecules.[1] To study their dynamic roles, researchers rely on modified versions, or analogs, that can be traced and quantified within biological systems. These analogs are broadly categorized based on their labeling strategy: radiolabeling and fluorescent tagging.
Radiolabeled fatty acids , such as those incorporating isotopes like Carbon-14 (¹⁴C), Tritium (³H), or Iodine-123 (¹²³I), have long been the gold standard for quantitative metabolic studies due to their high sensitivity and the fact that the isotopic label minimally alters the molecule's biochemical properties.[2]
Fluorescently labeled fatty acids , on the other hand, offer the advantage of real-time visualization in living cells and are well-suited for high-throughput screening applications.[3][4] Common fluorescent tags include boron-dipyrromethene (BODIPY), nitrobenzoxadiazole (NBD), and others.[5]
This compound belongs to a class of fatty acid analogs where a phenyl group is incorporated into the alkyl chain. This modification can alter the molecule's metabolism, making it a useful tool for specific applications, particularly in medical imaging. This guide will focus on benchmarking 16-PHA, both in its radiolabeled and non-radiolabeled forms, against other key fatty acid analogs.
Head-to-Head Comparison: this compound vs. Key Analogs
The choice of a fatty acid analog is dictated by the specific biological question being addressed. Here, we compare 16-PHA with two widely used classes of analogs: a naturally occurring saturated fatty acid, palmitic acid, and a fluorescently labeled counterpart, BODIPY-C16.
| Feature | This compound (16-PHA) | Palmitic Acid (16:0) | BODIPY-C16 |
| Structure | 16-carbon chain with a terminal phenyl group | 16-carbon saturated fatty acid | 16-carbon fatty acid with a BODIPY fluorophore |
| Primary Application | Myocardial metabolism imaging (radiolabeled)[6]; Metabolic probe | Endogenous fatty acid metabolism studies[7]; Induction of lipotoxicity in vitro[1][8] | Live-cell imaging of fatty acid uptake and trafficking[9][10]; High-throughput screening[11][12] |
| Detection Method | Scintigraphy, PET/SPECT (radiolabeled) | Mass spectrometry, chromatography | Fluorescence microscopy, flow cytometry, plate readers |
| Metabolic Fate | Slower β-oxidation compared to palmitic acid[13]; Trapping in mitochondria (radiolabeled) | Enters β-oxidation, esterified into complex lipids[7] | Limited metabolism, accumulates in lipid droplets[9] |
| Advantages | Allows for non-invasive imaging of fatty acid metabolism in vivo (radiolabeled) | Represents a natural substrate for cellular processes | Enables real-time visualization in live cells; suitable for HTS |
| Limitations | Phenyl group can alter metabolic pathways compared to natural fatty acids | Not easily traceable without isotopic labeling | Bulky fluorophore can affect protein interactions and transport kinetics |
| Toxicity | Potential for altered lipid metabolism and cellular stress with high concentrations | Can induce lipotoxicity, ER stress, and apoptosis at high concentrations[1][8] | Generally low cytotoxicity at working concentrations, but phototoxicity can be a concern |
Deep Dive: Applications and Experimental Insights
This compound: A Probe for Myocardial Metabolism
Radiolabeled phenyl-substituted fatty acids, such as ¹²³I-phenyl-pentadecanoic acid (IPPA), have been extensively used to assess myocardial fatty acid metabolism using Single-Photon Emission Computed Tomography (SPECT).[14] The terminal phenyl group inhibits complete β-oxidation, leading to the trapping of the radiolabel within the mitochondria. This "metabolic trapping" allows for the visualization of regions with active fatty acid uptake and oxidation.
The rationale behind using phenyl-substituted analogs lies in their altered metabolic fate, which provides a longer imaging window compared to rapidly metabolized natural fatty acids like palmitic acid.[13]
Fluorescent Fatty Acid Analogs: Visualizing and Quantifying Cellular Dynamics
Fluorescent analogs, particularly those tagged with BODIPY dyes, have revolutionized the study of fatty acid transport and storage. BODIPY-C16, an analog of palmitic acid, is readily taken up by cells and incorporated into lipid droplets, providing a clear visual readout of these processes.[9][10]
These probes are instrumental in high-throughput screening (HTS) assays designed to identify inhibitors of fatty acid uptake.[3][11] The ability to quantify fluorescence in a multi-well plate format makes them ideal for screening large compound libraries.[12]
Experimental Protocols
To provide a practical framework for benchmarking these analogs, we present detailed protocols for two key assays: a fatty acid uptake assay using a fluorescent analog and a fatty acid oxidation assay using a radiolabeled substrate.
Protocol 1: Fluorescent Fatty Acid Uptake Assay
This protocol describes the measurement of fatty acid uptake in cultured cells using BODIPY-C16.
Materials:
-
Cultured cells (e.g., HepG2, Caco-2, or AC16 cardiomyocytes)[15][16]
-
Black, clear-bottom 96-well plates
-
BODIPY-C16 stock solution (in DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium
-
Trypan Blue solution
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are sub-confluent at the time of the assay. Allow cells to adhere overnight.
-
Serum Starvation: Prior to the assay, wash the cells with serum-free medium and incubate in the same medium for 1-2 hours to deplete endogenous fatty acids.
-
Preparation of BODIPY-C16/BSA Complex: Prepare a working solution of BODIPY-C16 complexed with fatty acid-free BSA in serum-free medium. The final concentration of BODIPY-C16 will depend on the cell type and experimental goals, but a starting point of 1-5 µM is common.
-
Initiation of Uptake: Remove the serum-free medium from the cells and add the BODIPY-C16/BSA working solution.
-
Incubation: Incubate the plate at 37°C for the desired time points. For kinetic studies, readings can be taken every few minutes. For endpoint assays, a 15-30 minute incubation is typical.
-
Quenching of Extracellular Fluorescence: Add Trypan Blue solution to each well to quench the fluorescence of the BODIPY-C16 in the medium. This ensures that only the intracellular fluorescence is measured.
-
Fluorescence Measurement: Immediately measure the fluorescence in a plate reader with excitation and emission wavelengths appropriate for the BODIPY fluorophore (e.g., ~485 nm excitation and ~520 nm emission).
Data Analysis: The rate of fatty acid uptake can be calculated from the linear phase of the fluorescence increase over time. For endpoint assays, the fluorescence intensity is a measure of the total fatty acid uptake.
Workflow for Fluorescent Fatty Acid Uptake Assay
Caption: The metabolic fate of radiolabeled palmitic acid during mitochondrial β-oxidation and its quantification.
Conclusion and Future Perspectives
The selection of a fatty acid analog is a critical decision in the design of experiments to study lipid metabolism. This compound, particularly in its radiolabeled form, has proven to be a valuable tool for in vivo imaging of myocardial fatty acid metabolism due to its metabolic trapping properties. However, for in vitro studies, especially those requiring high-throughput capabilities and real-time visualization, fluorescently labeled fatty acids like BODIPY-C16 are often more suitable.
References
- Di Russo, C., & Black, P. N. (2004). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Analytical Biochemistry, 325(2), 249-256.
- Pellico, J., et al. (2021). Radiolabeling of Nanomaterials: Advantages and Challenges. International Journal of Molecular Sciences, 22(16), 8538.
- Kleinfeld, A. M., et al. (2014). Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin. The Journal of biological chemistry, 289(41), 28410–28423.
- BenchChem. (2025). A Technical Guide to Fluorescent Fatty Acid Probes for Researchers and Drug Development Professionals. BenchChem Technical Guides.
- Storch, J., & Thumser, A. E. (2010). Fluorescence assays for measuring fatty acid binding and transport through membranes. Methods in molecular biology (Clifton, N.J.), 606, 235–248.
- Gao, X., et al. (2020).
- Li, H., et al. (2008). Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5. Journal of biomolecular screening, 13(2), 109–118.
- DiRusso, C. C., & Black, P. N. (2007).
- O'Tierney-Ginn, P. F., et al. (2021). In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer. Cancers, 13(2), 247.
- Ginn, P. F. O. T., et al. (2020). Bodipy FL c16 fluorescence peaks and then plateaus 30 min post-injection and MYC downregulation (MYC-off) results in a significant decrease in Bodipy FL c16 uptake.
- BOC Sciences. (n.d.).
- Thermo Fisher Scientific. (n.d.). Fatty Acid Analogs and Phospholipids—Section 13.2. Thermo Fisher Scientific.
- Thermo Fisher Scientific. (n.d.). Fatty Acid Analogs and Phospholipids—Section 13.2. Thermo Fisher Scientific - ES.
- Cayman Chemical. (n.d.). Cellular Fatty Acid (C16) Uptake Assay Kit. Cayman Chemical.
- Quinlivan, V. H., et al. (2017). An HPLC-CAD/fluorescence lipidomics platform using fluorescent fatty acids as metabolic tracers. Journal of Lipid Research, 58(7), 1465-1476.
- Lee, J. H., et al. (2008). 16-Cyclopentadienyl Tricarbonyl 99mTc 16-oxo-hexadecanoic Acid: Synthesis and Evaluation of Fatty Acid Metabolism in Mouse Myocardium. Journal of medicinal chemistry, 51(12), 3630–3634.
- Salter, A. M., et al. (1997). Metabolic fate of oleic acid, palmitic acid and stearic acid in cultured hamster hepatocytes. The Biochemical journal, 327 ( Pt 1), 255–261.
- Salter, A. M., et al. (1997). Metabolic fate of oleic acid, palmitic acid and stearic acid in cultured hamster hepatocytes.
- Ferreri, C., et al. (2016). Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles. PloS one, 11(4), e0152378.
- Carta, G., et al. (2017).
- Wang, Y., et al. (2022). L-Phenylalanine promotes liver steatosis by inhibiting BNIP3-mediated mitophagy.
- Ferreri, C., et al. (2016). Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles.
- Piccolis, M., et al. (2019). Probing the Global Cellular Responses to Lipotoxicity Caused by Saturated Fatty Acids. Molecular cell, 74(1), 193–206.e9.
- Reske, S. N., et al. (1985). 15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 26(11), 1321–1328.
- Lee, E. R., et al. (2014). Multiple pathways are involved in palmitic acid-induced toxicity. Toxicology and applied pharmacology, 279(1), 26–35.
- Huflejt, M. E., et al. (2022). Integral approach to organelle profiling in human iPSC-derived cardiomyocytes enhances in vitro cardiac safety classification of known cardiotoxic compounds. Frontiers in Pharmacology, 13, 965851.
- Sampath, H., & Ntambi, J. M. (2011). Fatty acid regulation of hepatic lipid metabolism. Future lipidology, 6(6), 721–732.
- Mathur, A., et al. (2018). Multi-Lineage Heart-Chip Models Drug Cardiotoxicity and Enhances Maturation of Human Stem Cell-Derived Cardiovascular Cells. Scientific reports, 8(1), 15474.
- Kitsara, M., et al. (2023). Trends in the number of publications using AC16, H9C2 or HL-1 cardiac cell lines.
- Vo, T. N., et al. (2022). A non-coding GWAS variant impacts anthracycline-induced cardiotoxic phenotypes in human iPSC-derived cardiomyocytes.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 16-Phenylhexadecanoic Acid
This document provides a detailed, procedural guide for the safe handling and disposal of 16-phenylhexadecanoic acid, designed for researchers, scientists, and professionals in drug development. Our commitment is to furnish essential safety and logistical information that extends beyond the product itself, fostering a culture of safety and building trust within the scientific community. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for waste management.
Hazard Assessment and Profile of this compound
In accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, substances with unknown hazards must be treated as potentially hazardous.[1][2] Therefore, the disposal plan for this compound is predicated on the principle of prudent practice, managing it as a hazardous chemical waste until proven otherwise. The primary hazards are inferred from similar long-chain fatty acids and phenyl-substituted alkanoic acids, which may include skin or eye irritation upon direct contact.[3]
Regulatory Framework
The disposal of chemical waste in a laboratory setting is principally governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4][5][6] These regulations mandate a "cradle-to-grave" approach for hazardous substances, requiring proper identification, labeling, storage, and disposal through a licensed waste management provider.[5][7] All laboratory personnel must be trained on these procedures as part of a written Chemical Hygiene Plan (CHP).[8]
Key Physical and Chemical Properties
Understanding a substance's properties is critical for its safe management. The following table summarizes known and inferred data for this compound and related compounds.
| Property | Value / Information | Source / Rationale |
| Chemical Formula | C₂₂H₃₆O₂ | - |
| Molecular Weight | 332.52 g/mol | - |
| Physical State | Likely a solid at room temperature. | Based on similar LCFAs like hexadecanoic acid.[9] |
| Solubility | Insoluble in water; Soluble in organic solvents. | Characteristic of long-chain fatty acids.[10] |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases. | General reactivity for carboxylic acids.[11] |
| Known Hazards | No specific classification found. Assumed to be a potential skin/eye irritant. | Precautionary principle; data from similar compounds.[3] |
Standard Operating Procedure for Disposal
This protocol provides a step-by-step methodology for the safe disposal of this compound waste. Adherence to your institution's specific Environmental Health & Safety (EHS) guidelines is mandatory.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn. The rationale is to create a barrier that minimizes the risk of exposure.
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[9]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.
-
Body Protection: A standard laboratory coat is required to protect against incidental contact.
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous reactions and to facilitate compliant disposal.[12]
-
Designate a Waste Stream: Classify waste this compound as a non-halogenated organic solid waste .
-
Collect at Source: Collect all waste, including contaminated consumables (e.g., weigh boats, wipes), directly into a designated waste container.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, such as halogenated solvents, aqueous waste, or strong acids/bases, unless explicitly permitted by your EHS office.[12]
Step 3: Containerization
The integrity of the waste container is fundamental to preventing leaks and ensuring safe transport.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid that is compatible with the waste.[11]
-
Maintain Container Integrity: Keep the exterior of the container clean and free of contamination. Ensure the container is in good condition with no cracks or leaks.
-
Headspace: For liquid solutions containing the acid, fill containers to no more than 90% capacity to allow for vapor expansion.[11]
Step 4: Hazardous Waste Labeling
Accurate labeling is an EPA requirement and ensures that hazards are clearly communicated to all handlers.[7]
-
Affix Label: As soon as the first drop of waste is added, affix a hazardous waste label to the container.
-
Complete Information: The label must include:
Step 5: Storage in a Satellite Accumulation Area (SAA)
The SAA is a designated, compliant location for the temporary storage of hazardous waste.[12]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[13]
-
Segregation: Store the waste container in a designated secondary containment bin within the SAA, segregated from incompatible materials like oxidizers and bases.[12]
-
Container Status: Keep the waste container closed at all times except when adding waste.
Step 6: Arranging for Final Disposal
Final disposal must be managed through official institutional channels to ensure regulatory compliance.
-
Contact EHS: When the container is full or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers), contact your institution's EHS department to request a waste pickup.[12]
-
Professional Disposal: The waste will be collected by trained EHS personnel or a licensed hazardous waste contractor for final disposal, likely via incineration.[5][7]
-
Prohibited Actions:
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical to minimize harm.
-
Spill Response:
-
Alert personnel in the immediate area.
-
If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material.
-
Place the absorbent material and any contaminated items into a sealed container and label it as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[11]
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[3]
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting. Clean the mouth with water.
-
Seek Medical Attention: In all cases of significant exposure, or if symptoms develop, seek immediate medical attention and provide the Safety Data Sheet (SDS) for a related compound if available.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
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Navigating the Safe Handling of 16-Phenylhexadecanoic Acid: A Guide to Personal Protective Equipment and Disposal
Hazard Assessment and Engineering Controls: The First Line of Defense
Given its structure—a long aliphatic chain coupled with a phenyl group—16-phenylhexadecanoic acid is expected to be a solid at room temperature, likely in powder form. Handling chemical powders presents a risk of inhalation and dermal exposure.[1] Therefore, the primary engineering control for handling this compound is a certified chemical fume hood. All weighing and transfer operations should be conducted within the fume hood to minimize the dispersion of airborne particles.
Emergency equipment, including a safety shower and an eyewash station, must be readily accessible and tested regularly.[2][3] All personnel handling the compound must be familiar with their locations and operation.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is crucial to prevent contact with this compound. The following table outlines the minimum required PPE, with explanations rooted in established safety standards.
| PPE Category | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards are mandatory.[4] A face shield should be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing.[5] This provides comprehensive protection against airborne particles and accidental splashes. |
| Skin and Body Protection | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[4] Long pants and closed-toe shoes are required to ensure no skin is exposed.[4][6] For procedures with a higher risk of contamination, a chemical-resistant apron over the lab coat is recommended. |
| Hand Protection | Due to the dual nature of the molecule (fatty acid and aromatic), nitrile gloves are a suitable initial choice for incidental contact, as they offer resistance to a range of chemicals.[5][7] It is imperative to inspect gloves for any signs of degradation before use and to change them immediately upon contamination.[4] For prolonged handling or when immersing hands, consulting a glove manufacturer's chemical resistance guide is best practice.[4] |
| Respiratory Protection | All handling of powdered this compound must be performed within a chemical fume hood to avoid inhalation. If engineering controls are insufficient to maintain exposure below permissible limits, a respirator may be necessary.[4] The use of respirators requires a formal respiratory protection program, including fit testing and medical evaluation, as mandated by OSHA.[1][5] |
Procedural Guidance: A Step-by-Step Approach to Safe Handling
The following workflow is designed to minimize exposure and ensure a safe laboratory environment.
Experimental Protocol: Step-by-Step Handling
-
Preparation :
-
Before entering the laboratory, ensure you are wearing long pants and closed-toe shoes.
-
Don all required PPE as outlined in the table above.
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment (spatulas, weigh boats, reaction vessels) within the fume hood.
-
-
Handling :
-
Carefully open the container of this compound inside the fume hood.
-
Use a clean spatula to weigh the desired amount of the compound onto a weigh boat. Avoid creating dust.
-
Carefully transfer the weighed powder into the reaction vessel.
-
Securely close the stock container and the reaction vessel.
-
-
Post-Handling :
-
Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area.
-
Dispose of any contaminated disposables (weigh boats, wipes) in a designated hazardous waste container.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Ensuring Environmental Responsibility
Chemical waste disposal must adhere to local, state, and federal regulations.
-
Solid Waste : All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Neutralization : While some simple carboxylic acids can be neutralized and disposed of down the drain, this is not recommended for this compound without a thorough hazard assessment of the resulting salt and confirmation of local regulations.[8][9][10] Given the aromatic component, the neutralized product may still pose an environmental hazard. Therefore, all liquid waste should be treated as hazardous.
Emergency Procedures: Preparedness is Key
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention.
Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.
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A Comprehensive Guide to Safe Powder Handling . psi-bfm.com. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
